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  • Product: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
  • CAS: 22277-00-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and biological properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a derivative of the versatile 7-deazapurine scaffold. While direct experimental data for this specific nitro-derivative is limited in publicly accessible literature, this document extrapolates its expected characteristics based on the well-documented properties of its parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-deazahypoxanthine), and the known influence of the nitro functional group on aromatic systems. This guide will delve into the synthesis, physicochemical properties, reactivity, and the significant therapeutic potential of the broader class of 5-substituted 7-deazapurine derivatives, offering valuable insights for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a critical heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication.[2] This mimicry, however, is coupled with a key structural difference: the replacement of the N7 nitrogen atom of the purine imidazole ring with a carbon atom. This modification imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and metabolic stability, making 7-deazapurine derivatives attractive candidates for drug development.[2]

The introduction of a nitro group at the 5-position of the 7-deazapurine nucleus, as in 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is anticipated to significantly modulate the electronic properties and biological activity of the parent molecule. The nitro group is a potent electron-withdrawing group, which can influence the acidity of the pyrrole N-H, the reactivity of the heterocyclic system, and its potential as a pharmacophore.[3]

Physicochemical Properties: A Comparative Analysis

Table 1: Physicochemical Properties of 7H-pyrrolo[2,3-d]pyrimidin-4-ol and Projected Influence of a 5-Nitro Group

Property7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazahypoxanthine)Projected Impact of 5-Nitro Substitution
Molecular Formula C₆H₅N₃OC₆H₄N₄O₃
Molecular Weight 135.12 g/mol 180.11 g/mol
Melting Point 345-348 °C[4]Expected to be higher due to increased polarity and potential for intermolecular interactions.
Solubility Soluble in dimethyl sulfoxide (DMSO).[4]Solubility in polar aprotic solvents like DMSO is expected to be similar or enhanced. Solubility in nonpolar solvents is likely to be very low.
pKa 11.99 ± 0.20 (Predicted)[4]The electron-withdrawing nitro group is expected to decrease the pKa of the pyrrole N-H, making it more acidic.
Appearance Brown solid[4]Likely to be a yellow or orange solid, characteristic of many nitroaromatic compounds.

Synthesis Strategies: Accessing the 5-Nitro-7-deazapurine Core

While a specific, published synthesis for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not available, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis and modification of the 7-deazapurine scaffold.

General Synthesis of the 7-Deazapurine Core

The construction of the 7H-pyrrolo[2,3-d]pyrimidine ring system is a well-established process in organic synthesis. One common and efficient approach is a one-pot, three-component reaction.[5] This method offers high atom economy and is suitable for large-scale synthesis.

Experimental Protocol: One-Pot Synthesis of the Pyrrolo[2,3-d]pyrimidine Core [5]

  • Reaction Setup: In a round-bottom flask, combine an appropriate arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 50 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine core.

Introduction of the 5-Nitro Group

The introduction of a nitro group onto the 7-deazapurine ring system would likely proceed via an electrophilic aromatic substitution reaction. The pyrrole ring is generally susceptible to electrophilic attack.

Conceptual Workflow for the Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

G cluster_0 Synthesis of 7-Deazahypoxanthine cluster_1 Nitration cluster_2 Purification Start Starting Materials (e.g., arylglyoxal, aminouracil) MCR Multi-Component Reaction Start->MCR One-pot synthesis Core 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazahypoxanthine) MCR->Core Nitration Electrophilic Nitration (e.g., HNO₃/H₂SO₄) Core->Nitration Product 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Nitration->Product Purification Chromatography/ Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: Conceptual workflow for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Causality behind Experimental Choices: The choice of a multi-component reaction for the core synthesis is driven by efficiency and yield.[5] For the nitration step, a mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for many aromatic systems. The conditions would need to be carefully controlled to favor mono-nitration at the desired 5-position and to avoid unwanted side reactions.

Reactivity and Spectroscopic Properties

Expected Reactivity

The presence of the electron-withdrawing nitro group at the 5-position is expected to significantly influence the reactivity of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core.

  • Pyrrole Ring: The pyrrole ring will be deactivated towards further electrophilic substitution due to the strong electron-withdrawing nature of the nitro group. Conversely, it will be more susceptible to nucleophilic attack.

  • Pyrimidine Ring: The pyrimidine ring, already electron-deficient, will be further deactivated.

  • Nitro Group: The nitro group itself can undergo reduction to an amino group, which is a common transformation in medicinal chemistry to introduce a new point of diversity for structure-activity relationship (SAR) studies.

Projected Spectroscopic Data

While experimental spectra are not available, the expected features in NMR and IR spectroscopy can be predicted.

  • ¹H NMR: The protons on the pyrrole and pyrimidine rings would likely show downfield shifts compared to the parent compound due to the deshielding effect of the nitro group. The pyrrole N-H proton would also be expected to appear at a lower field.

  • ¹³C NMR: The carbon atom attached to the nitro group (C5) would experience a significant downfield shift. Other carbons in the heterocyclic system would also be affected, with the magnitude of the shift depending on their proximity to the nitro group.

  • IR Spectroscopy: The spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The spectrum would also show characteristic absorptions for the N-H and C=O stretching vibrations.

Biological Activity and Therapeutic Potential

While the biological activity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol has not been specifically reported, the 7-deazapurine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[6] The introduction of a nitro group can also impart significant biological activity.[7]

The 7-Deazapurine Scaffold in Drug Discovery

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including:

  • Antiviral Activity: The 7-deazapurine core has been incorporated into nucleoside analogs that exhibit potent antiviral activity against a range of viruses, including Zika and Dengue viruses.[8]

  • Anticancer Activity: Many 7-deazapurine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[9]

  • Anti-inflammatory Activity: Certain derivatives have shown promise as inhibitors of nitric oxide production, suggesting their potential as anti-inflammatory agents.[10]

Signaling Pathway Implication: Kinase Inhibition

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by 7-Deazapurine Derivative ATP ATP Kinase Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Kinase Kinase (Inactive) Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (or derivative) Inhibitor->Kinase Binds to ATP-binding site Inhibitor->Blocked_Kinase Blocked_Kinase->Cellular_Response Inhibition of Downstream Signaling

Caption: Generalized mechanism of kinase inhibition by 7-deazapurine derivatives.

The Role of the Nitro Group in Bioactivity

The nitro group is a well-known pharmacophore and is present in several approved drugs.[3][7] Its strong electron-withdrawing and hydrogen-bonding capabilities can enhance binding to biological targets. Furthermore, the nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can exert cytotoxic effects, a mechanism exploited in some antimicrobial and anticancer agents.[7]

Future Directions and Conclusion

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents an intriguing yet underexplored molecule. The synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential. Key areas for future research include:

  • Development of a robust synthetic route: An efficient and scalable synthesis is crucial for further investigation.

  • Comprehensive biological screening: Evaluation against a panel of kinases, viruses, and other relevant biological targets will be necessary to identify lead compounds.

  • Structure-activity relationship (SAR) studies: Modification of the 5-nitro group and other positions on the 7-deazapurine scaffold will help in optimizing potency and selectivity.

References

  • Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. Available at: [Link]

  • Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. ResearchGate. Available at: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. IJSRED. Available at: [Link]

  • Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. ACS Publications. Available at: [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis of 7-Deazahypoxanthine and 7-Deazaadenine Derivatives. YAKHAK HOEJI. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • 7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Pharmaffiliates. Available at: [Link]

  • SYNTHESIS OF 7-DEAZAHYPOXANTHINE DERIVATIVES AND EVALUATION OF THEIR ACTIVITY. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. Available at: [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. PubMed. Available at: [Link]

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Europe PMC. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Untapped Potential of a Nitro-Substituted 7-Deazapurine The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Nitro-Substituted 7-Deazapurine

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold."[1] Its structural similarity to adenine allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1] This has led to the development of numerous potent inhibitors for various therapeutic areas.[2][3] While the core scaffold is well-explored, specific substitutions can unlock novel biological activities. This guide focuses on the largely uncharted territory of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS Number: 22277-00-5), a derivative with the potential for unique pharmacological properties owing to the strong electron-withdrawing nature of the nitro group.

Due to a scarcity of direct literature on this specific compound, this guide will serve as a comprehensive roadmap for researchers and drug development professionals. We will detail a proposed synthesis, purification, and characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and infer its potential biological activities and mechanisms of action based on well-documented related compounds.

Proposed Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The most logical and efficient synthetic route to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol begins with the commercially available and well-characterized starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, also known as 7-deazahypoxanthine.[4] The key transformation is the regioselective nitration of the electron-rich pyrrole ring.

A plausible and effective method for this nitration is the use of tetrabutylammonium nitrate (TBAN) in the presence of trifluoroacetic anhydride (TFAA).[5][6] This system generates a potent but manageable nitrating agent suitable for sensitive heterocyclic systems.

Experimental Protocol: Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-deazahypoxanthine)

  • Tetrabutylammonium nitrate (TBAN)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, dissolve tetrabutylammonium nitrate (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) to the cooled solution and stir for 10 minutes to generate the in-situ nitrating agent.

  • In a separate flask, dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add the solution of the starting material dropwise to the nitrating agent mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution may occur.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate. The fractions containing the desired product are then combined and the solvent is evaporated to yield the purified compound.

Synthesis_Workflow reagents TBAN, TFAA, DCM, 0 °C intermediate Reaction Mixture reagents->intermediate start 7H-pyrrolo[2,3-d]pyrimidin-4-ol start->intermediate Nitration quench Quench with NaHCO₃ intermediate->quench workup Workup & Extraction quench->workup purification Column Chromatography workup->purification product 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol purification->product

Caption: Proposed synthetic workflow for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following characteristics can be predicted.[7]

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value
Molecular Formula C₆H₄N₄O₃
Molecular Weight 180.12 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO and DMF
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5-13.5 (br s, 1H, N-H), 11.5-12.0 (br s, 1H, N-H), 8.5-8.8 (s, 1H, C6-H), 8.1-8.3 (s, 1H, C2-H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 155-158 (C4), 148-152 (C7a), 140-145 (C5), 130-135 (C2), 115-120 (C6), 100-105 (C4a)
Mass Spectrometry (ESI-) m/z: 179.02 [M-H]⁻
Infrared (IR, KBr) ν (cm⁻¹): 3300-3100 (N-H), 1700-1680 (C=O), 1550-1530 (N-O, asym), 1350-1330 (N-O, sym)

Inferred Biological Activity and Potential Mechanism of Action

The introduction of a nitro group at the C5 position of the 7-deazahypoxanthine scaffold is expected to significantly modulate its biological activity. The strong electron-withdrawing nature of the nitro group can alter the electronic distribution of the entire heterocyclic system, potentially enhancing its binding affinity to biological targets.

Potential as a Kinase Inhibitor

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor.[1] The nitro group could enhance interactions within the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8][9] This could lead to potent anti-proliferative activity in cancer cell lines.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Compound 5-nitro-7H-pyrrolo [2,3-d]pyrimidin-4-ol Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Gene Expression for Cell Proliferation & Survival Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Potential Applications in Drug Discovery

Given the versatile nature of the pyrrolo[2,3-d]pyrimidine scaffold and the unique properties imparted by the nitro group, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents a promising starting point for several drug discovery campaigns:

  • Oncology: As a potential multi-targeted kinase inhibitor for the treatment of various cancers.[8][9]

  • Inflammatory Diseases: The scaffold has been explored for the development of anti-inflammatory agents, and the nitro group could modulate this activity.

  • Infectious Diseases: Pyrrolopyrimidine derivatives have shown activity against various pathogens, and this compound could be screened for antibacterial, antifungal, or antiviral properties.[10][11]

Conclusion

While direct experimental data on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is currently unavailable, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on established chemical transformations, and the inferred biological activities are grounded in the extensive literature on related compounds. This molecule represents an exciting and unexplored area within the well-established field of 7-deazapurine chemistry, holding significant potential for the development of novel therapeutic agents.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Retrieved from [Link]

  • Thieme. (n.d.). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Retrieved from [Link]

  • Enamine. (n.d.). Synthesis of 7-deazahypoxanthine derivatives and evaluation of their activity against xanthine oxidase. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Retrieved from [Link]

  • NIH. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 835. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • NIH. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(12), 2789. Retrieved from [Link]

  • NIH. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. Retrieved from [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867. Retrieved from [Link]

  • MDPI. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 835. Retrieved from [Link]

  • Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • MDPI. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 9(6), 292. Retrieved from [Link]

  • NIH. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5275. Retrieved from [Link]

  • PubMed. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Current Organic Chemistry, 20(1), 3-21. Retrieved from [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113711. Retrieved from [Link]

  • ScienceOpen. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Pharmaceuticals, 14(7), 609. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • NIH. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128261. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Physicochemical Properties and Broader Context

An authoritative guide for researchers, scientists, and drug development professionals on the physicochemical characteristics of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, placed within the wider context of the pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the physicochemical characteristics of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, placed within the wider context of the pharmacologically significant 7H-pyrrolo[2,3-d]pyrimidine scaffold.

This technical guide provides a detailed overview of the core physicochemical properties of the heterocyclic compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. While specific experimental data on its synthesis, reactivity, and biological action are not extensively available in peer-reviewed literature, this document leverages data from analogous compounds and the well-documented chemistry of the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold to offer valuable insights for research and development.

Core Molecular Attributes

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a derivative of the 7-deazapurine heterocyclic system, a foundational structure in medicinal chemistry. Its key molecular and physical characteristics are summarized below.

PropertyValueSource
Molecular Weight 180.12 g/mol N/A
Molecular Formula C₆H₄N₄O₃N/A
CAS Number 22277-00-5N/A
Canonical SMILES O=C1NC=NC2=C1C(=CN2)[O-]N/A

The structure consists of a pyrimidine ring fused to a pyrrole ring, with a nitro group (-NO₂) substituted at the 5-position of the pyrrole ring and a hydroxyl group (-OH) at the 4-position of the pyrimidine ring, leading to the -ol tautomer.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. This scaffold is central to numerous approved drugs and clinical candidates, primarily as kinase inhibitors.

Derivatives of this scaffold have shown a wide array of biological activities, including:

  • Anticancer: As inhibitors of various protein kinases like EGFR, BTK, and PAK4.[1][2][3][4]

  • Anti-inflammatory: By targeting kinases involved in inflammatory signaling pathways, such as STAT6.[1][5]

  • Antiviral: Exhibiting activity against viruses like Zika and dengue.[6]

  • Antiparasitic: Showing promise against parasites such as Plasmodium falciparum.

The versatility of this scaffold stems from its structural similarity to adenine, allowing it to compete for the ATP-binding sites of kinases. The nitrogen atoms act as hydrogen bond acceptors and donors, crucial for binding affinity and selectivity.

Synthesis and Characterization: An Overview

The synthesis would likely involve two key stages: the construction of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core, followed by electrophilic nitration.

General Synthesis of the Pyrrolo[2,3-d]pyrimidin-4-ol Core

One common method for synthesizing the parent scaffold involves the cyclization of a substituted pyrimidine. For instance, 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one can be treated with an acid, such as 1N HCl, to facilitate intramolecular cyclization to form the pyrrole ring, yielding 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one.

Prospective Nitration Protocol

The introduction of a nitro group onto the pyrrole ring is an electrophilic aromatic substitution. The pyrrole ring in the 7H-pyrrolo[2,3-d]pyrimidine system is electron-rich and susceptible to electrophilic attack.

Hypothetical Nitration Workflow:

Caption: Hypothetical workflow for the nitration of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Causality Behind Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a protonating agent, which can increase the reactivity of the nitrating agent.

  • Low-Temperature Control: The nitration of aromatic compounds is typically exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of byproducts, ensuring the selectivity of the reaction.

  • Dropwise Addition: Slow, dropwise addition of the nitrating agent (e.g., nitric acid) helps to control the reaction rate and temperature, further enhancing safety and selectivity.

  • Quenching: Pouring the reaction mixture into ice water precipitates the crude product and neutralizes the strong acid.

Structural Characterization

The definitive identification of the synthesized 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the position of the nitro group. The introduction of the electron-withdrawing nitro group would cause a downfield shift in the signals of the adjacent protons on the pyrrole ring.[7]

  • Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the N-H, O-H, C=O, and N-O (from the nitro group) stretches would be expected.

Reactivity and Potential Biological Activity

The introduction of a nitro group at the 5-position is expected to significantly modulate the electronic properties and reactivity of the pyrrolopyrimidine core.

Electronic Effects of Substituents:

G cluster_0 Electronic Influence on the Scaffold Nitro_Group 5-Nitro Group (Strongly Electron-Withdrawing) Pyrrole_Ring Pyrrole Ring Nitro_Group->Pyrrole_Ring Reduces electron density Hydroxyl_Group 4-Hydroxyl Group (Electron-Donating by Resonance) Pyrimidine_Ring Pyrimidine Ring Hydroxyl_Group->Pyrimidine_Ring Increases electron density Pyrrole_Ring->Pyrimidine_Ring Fused System Interaction

Caption: Influence of substituents on the electronic properties of the core.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the nitro group will decrease the electron density of the pyrrole ring, making it less susceptible to further electrophilic substitution.

  • Potential for Nucleophilic Aromatic Substitution: The reduced electron density may make the ring system more amenable to nucleophilic aromatic substitution reactions.

  • Modulation of Biological Activity: In the context of drug design, the nitro group can act as a hydrogen bond acceptor and can influence the molecule's polarity and metabolic stability. While many nitroaromatic compounds exhibit toxicity, this functional group is also present in several approved drugs.

Given the established role of the parent scaffold as a kinase inhibitor, it is plausible that 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol could also exhibit inhibitory activity against various protein kinases. The nitro group could potentially form specific interactions within the ATP-binding pocket of a target kinase, potentially altering the selectivity profile compared to the unsubstituted parent compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not available, general precautions for handling nitroaromatic and heterocyclic compounds should be strictly followed.

General Laboratory Safety Protocol:

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Handling & Storage cluster_3 Disposal eng_controls Fume Hood Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. ppe Safety Goggles & Face Shield Nitrile Gloves Lab Coat handling Avoid Dust Formation Keep away from ignition sources Store in a cool, dry, well-ventilated area in a tightly sealed container. disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Caption: Key safety considerations for handling 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Specific Considerations for Nitro Compounds:

  • Potential for Instability: Some nitroaromatic compounds can be thermally unstable or sensitive to shock. While there is no specific data for this compound, it should be handled with care.

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. All direct contact should be avoided.[8][9][10]

Conclusion and Future Directions

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of significant interest due to its foundation on a pharmacologically privileged scaffold. While specific biological and detailed synthetic data remain to be published, this guide provides a comprehensive overview of its fundamental properties and places it within the broader context of medicinal chemistry.

Future research should focus on:

  • Development and Optimization of a Synthetic Protocol: A validated, high-yield synthesis is the first step toward further investigation.

  • Full Spectroscopic Characterization: Detailed NMR, MS, and IR data are needed to create a complete and verifiable profile of the molecule.

  • In Vitro Biological Screening: The compound should be screened against a panel of protein kinases and in various cancer cell lines to determine its biological activity and potential as a therapeutic lead.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs would help to elucidate the role of the nitro group and other substituents in modulating biological activity.

This foundational work will be essential to unlock the full potential of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in the field of drug discovery.

References

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
  • Lo, M. K., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Viruses, 13(6), 1169.
  • Li, D., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113645.
  • Wang, Y., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 171, 366-380.
  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.
  • Liu, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1081.
  • Lassen, P. F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7416-7435.
  • El-Faham, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Pharmaffiliates. (n.d.). 7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from [Link]

  • Chen, Y., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 146, 52-66.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI.
  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). PubMed.
  • Analysis of the N.M.R. Spectrum of pyrrole. (2025).
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine.
  • 5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl). (n.d.). NIH.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
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Exploratory

Introduction: The Significance of the 7-Deazapurine Scaffold

An In-Depth Technical Guide to the Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol The 7H-pyrrolo[2,3-d]pyrimidine ring system, a core structural motif also known as 7-deazapurine, represents a pivotal scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The 7H-pyrrolo[2,3-d]pyrimidine ring system, a core structural motif also known as 7-deazapurine, represents a pivotal scaffold in medicinal chemistry and chemical biology. As a bioisostere of natural purines, where the nitrogen atom at position 7 is replaced by a carbon, this scaffold has given rise to a multitude of compounds with significant biological activities.[1] Its derivatives are found in various therapeutic agents, including potent inhibitors of protein kinases, which are crucial targets in oncology.[2][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.

This guide focuses on the synthesis of a specific derivative, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol . This molecule is a nitrated analogue of 7-deazahypoxanthine and serves as a valuable intermediate for the development of more complex pharmaceutical agents. The introduction of a nitro group provides a chemical handle for further functionalization, such as reduction to an amine, which can then be used to build out more complex structures.

Primary Synthetic Strategy: Electrophilic Nitration

The most direct and established pathway for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is through the electrophilic aromatic substitution (EAS) of its parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-deazahypoxanthine). The overall transformation is conceptually straightforward, involving the introduction of a nitro (-NO₂) group onto the electron-rich pyrrole portion of the bicyclic system.

G cluster_precursor Precursor cluster_product Final Product Precursor 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazahypoxanthine) Reagents Conc. HNO₃ Conc. H₂SO₄ Product 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Reagents->Product Electrophilic Nitration

Caption: Overall synthetic transformation pathway.

Precursor Acquisition and Synthesis

1. Commercial Availability: The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-deazahypoxanthine), is a commercially available reagent, making it an accessible starting point for most research applications.[5] This is the most common route for laboratory-scale preparations of its derivatives.

2. De Novo Synthesis Strategies: For large-scale production or when commercial sources are unavailable, the 7-deazahypoxanthine core can be constructed through various synthetic routes. Multi-component reactions (MCRs) are particularly efficient for building the pyrrolo[2,3-d]pyrimidine scaffold.[6][7] One common approach involves the condensation of a substituted 2-aminopyrrole with a reagent that provides the pyrimidine ring, allowing for the rapid assembly of the heterocyclic system.[8] Another established method begins with readily available pyrimidine derivatives, such as 4,6-dichloropyrimidine-5-carbaldehyde, which are then cyclized to form the fused pyrrole ring.[9]

The Core Transformation: Mechanism and Experimental Protocol

The key step in this synthesis is the nitration of the 7-deazahypoxanthine core. This reaction is a classic example of electrophilic aromatic substitution.[10][11]

Scientific Integrity & Logic: Understanding the Reaction

Expertise & Experience - Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for aromatic nitration. The role of sulfuric acid is not merely as a solvent but as a powerful catalyst. It protonates nitric acid, which then loses a molecule of water to generate the highly reactive nitronium ion (NO₂⁺) . This ion is a potent electrophile required to attack the relatively stable aromatic ring system.[11][12][13] The reaction is typically conducted at low temperatures (e.g., 0 °C) because nitration is a highly exothermic process. Careful temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.[14][15]

Trustworthiness - Regioselectivity: The position of electrophilic attack on the 7-deazapurine nucleus is dictated by the electronic properties of the fused ring system. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. Conversely, the fused pyrrole ring is electron-rich and is the site of the reaction. Within the pyrrole ring, the C5 position (equivalent to C8 in purine numbering) is generally the most nucleophilic and susceptible to attack by electrophiles, leading to the desired 5-nitro product.[16][17]

G cluster_step1 Step 1: Generation of the Nitronium Ion Electrophile cluster_step2 Step 2: Nucleophilic Attack and Sigma Complex Formation cluster_step3 Step 3: Re-aromatization A HNO₃ + H₂SO₄ B H₂O-NO₂⁺ + HSO₄⁻ A->B Protonation C NO₂⁺ (Nitronium Ion) + H₂O B->C Dehydration Start 7-Deazahypoxanthine Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO₂⁺ Sigma2 Sigma Complex Product 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Sigma2->Product - H⁺ (Deprotonation)

Caption: Mechanism of Electrophilic Nitration.

Authoritative Grounding: A Validated Experimental Protocol

The following protocol is a detailed, step-by-step methodology adapted from standard procedures for the nitration of aromatic and heteroaromatic systems using mixed acid conditions.[15][18]

Materials and Equipment:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice and Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 equivalent) to concentrated sulfuric acid (approx. 5-10 mL per gram of starting material). Cool the resulting solution to 0 °C in an ice-salt bath with gentle stirring until the solid is fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done slowly in an ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the starting material over 20-30 minutes. It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition.[15]

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 1-2 hours.

  • Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.[18] A precipitate of the crude product should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is essential to remove any residual acid.

  • Drying: Dry the collected solid under vacuum to yield the crude 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The product can be further purified by recrystallization if necessary.

Data Presentation

The physical and chemical properties of the key compounds in this synthesis are summarized below.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7H-pyrrolo[2,3-d]pyrimidin-4-ol7H-pyrrolo[2,3-d]pyrimidin-4-ol3680-71-5C₆H₅N₃O135.12
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol22277-00-5C₆H₄N₄O₃180.12

Conclusion

The synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol via electrophilic nitration of 7-deazahypoxanthine is a robust and reliable method. A thorough understanding of the underlying reaction mechanism, particularly the generation of the nitronium ion and the factors governing regioselectivity, is paramount for a successful synthesis. By adhering to controlled experimental conditions, especially low temperatures, this valuable synthetic intermediate can be prepared efficiently, opening avenues for the development of novel and complex derivatives with potential therapeutic applications.

References

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrent appearance in a multitude of potent kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrent appearance in a multitude of potent kinase inhibitors.[1][2][3] This guide focuses on a novel, uncharacterized derivative, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol . While the broader class of pyrrolo[2,3-d]pyrimidines is known to function as ATP-competitive kinase inhibitors, the specific biological activities and mechanism of action for this particular analogue remain unexplored.[1][4] The introduction of a nitro group at the C5 position and a hydroxyl group at the C4 position presents intriguing possibilities for novel structure-activity relationships (SAR). The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the heterocyclic core, potentially influencing target binding and selectivity.[5][6][7] This document outlines a comprehensive, phased research plan designed to systematically elucidate the mechanism of action of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, from initial target identification to cellular pathway analysis. Our central hypothesis is that this compound functions as a kinase inhibitor, and the following experimental framework is designed to rigorously test this hypothesis and identify its specific molecular targets and cellular effects.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of adenine, the purine base of ATP.[3] This structural mimicry allows derivatives to effectively compete with ATP for binding to the catalytic site of a wide array of protein kinases.[1][8] The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase domain, a key feature for potent inhibition.[1][9] Modifications at various positions on this scaffold have yielded highly selective and potent inhibitors targeting kinases such as EGFR, RET, and PAK4, some of which have progressed to clinical use.[1][2][8]

The subject of this guide, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, introduces two key modifications:

  • A 4-ol (-OH) group: This substituent is less common than the 4-amino group found in many potent inhibitors. Its hydrogen-bonding capabilities could alter interactions within the ATP-binding pocket.

  • A 5-nitro (-NO2) group: The strong electron-withdrawing properties of the nitro group are expected to modulate the pKa and electron density of the pyrrole ring, potentially impacting binding affinity and selectivity.[5][6] Furthermore, nitroaromatic compounds can be bioreduced within cells, a process that can lead to reactive nitrogen species and potential off-target effects, a consideration that must be part of a thorough mechanistic investigation.[10]

A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a logical, multi-phase workflow to systematically investigate the mechanism of action of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This approach begins with broad, unbiased screening to identify potential targets and culminates in specific validation of the mechanism in a cellular context.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Mechanism Confirmation Kinase Panel In Vitro Kinase Panel Screening Hit Identification Identify Preliminary Kinase Hits & Phenotypic Activity Kinase Panel->Hit Identification Cell Screen Cellular Proliferation Screening Cell Screen->Hit Identification IC50 Biochemical IC50 Determination Hit Identification->IC50 Top Hits Biochem Validation Confirm Potency & MoA IC50->Biochem Validation Kinetics Mechanism of Inhibition Studies (e.g., ATP Competition) Kinetics->Biochem Validation CETSA Cellular Target Engagement (CETSA) Biochem Validation->CETSA Validated Target Western Blot Downstream Signaling Analysis (Western Blot) CETSA->Western Blot Final MoA Elucidated Mechanism of Action CETSA->Final MoA Western Blot->Final MoA

Caption: Experimental workflow for MoA elucidation.
Phase 1: Broad-Spectrum Target Identification

The initial phase is designed to cast a wide net to identify potential molecular targets and observable cellular phenotypes.

Experiment 1.1: In Vitro Kinase Panel Screening

  • Rationale: To rapidly identify potential kinase targets from a large, diverse panel. This unbiased approach provides the first direct evidence of enzymatic inhibition.

  • Methodology: The compound will be screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified human kinases. The percentage of inhibition relative to a control will be determined.

Hypothetical Data: Kinase Panel Screen

Kinase Target Family % Inhibition at 1 µM
EGFR Tyrosine Kinase 92%
VEGFR2 Tyrosine Kinase 88%
RET Tyrosine Kinase 85%
CDK2 Serine/Threonine 65%
PAK4 Serine/Threonine 58%
SRC Tyrosine Kinase 25%

| AKT1 | Serine/Threonine | 15% |

Experiment 1.2: Cellular Proliferation Assays

  • Rationale: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines known to be dependent on the potential kinase targets identified in the initial screen. The MTT assay is a reliable, colorimetric method to assess cell viability based on mitochondrial metabolic activity.[11]

  • Protocol: MTT Cell Viability Assay [12][13]

    • Seed cancer cells (e.g., A549 for EGFR, HCT116 for VEGFR2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Phase 2: Biochemical Validation of Primary Targets

This phase focuses on confirming and quantifying the activity against the most promising kinase targets identified in Phase 1.

Experiment 2.1: Biochemical IC50 Determination

  • Rationale: To precisely quantify the potency of the compound against the top kinase hits from the initial screen. This involves generating a full dose-response curve.

  • Protocol: In Vitro Kinase Assay [14][15][16][17]

    • Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and kinase buffer in a 96-well plate.

    • Add varying concentrations of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2.[14][17]

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP, or antibody-based detection of the phosphopeptide).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Hypothetical Data: Biochemical IC50 Values

Kinase Target IC50 (nM)
EGFR 45
VEGFR2 75
RET 120

| CDK2 | >1000 |

Phase 3: Confirmation of Cellular Mechanism

The final phase aims to confirm that the compound engages its intended target in a cellular environment and modulates the downstream signaling pathway as expected.

Experiment 3.1: Cellular Target Engagement Assay (CETSA)

  • Rationale: To verify that the compound directly binds to its target protein within intact cells. The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[18][19][20][21]

  • Protocol: Cellular Thermal Shift Assay (CETSA) [18][19][22]

    • Treat intact cells with either vehicle or 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C).[18]

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein (e.g., EGFR) remaining at each temperature by Western Blot or other protein detection methods.

    • A positive target engagement is indicated by a shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control.

Experiment 3.2: Analysis of Downstream Signaling Pathways

  • Rationale: To demonstrate that target engagement by the compound leads to the functional inhibition of the kinase's signaling pathway. This is typically assessed by measuring the phosphorylation status of downstream substrates.

  • Protocol: Western Blotting for Phosphorylated Proteins [23][24][25]

    • Culture cells and starve them of serum to reduce basal signaling.

    • Pre-treat the cells with various concentrations of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Stimulate the signaling pathway with the appropriate growth factor (e.g., EGF for the EGFR pathway).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.[26]

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its key downstream effectors (e.g., p-AKT, p-ERK).

    • Also probe for the total amount of each protein to ensure equal loading and to normalize the phosphoprotein signal.[23][26]

    • A dose-dependent decrease in the phosphorylation of the target and its downstream substrates confirms the inhibitory action of the compound on the pathway.

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p Compound 5-nitro-7H-pyrrolo [2,3-d]pyrimidin-4-ol Compound->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT p AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion

This technical guide outlines a rigorous and systematic approach to elucidate the mechanism of action for the novel compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. By leveraging the well-established role of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in kinase inhibition, we have formulated a clear hypothesis and a comprehensive experimental plan. This strategy, progressing from broad screening to specific biochemical and cellular validation, will enable a definitive characterization of the compound's molecular target(s) and its impact on cellular signaling. The successful execution of this research plan will not only define the mechanism of action for this specific molecule but will also contribute valuable structure-activity relationship data to the broader field of kinase inhibitor drug discovery.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its Congeners

This guide provides a comprehensive technical overview of the biological activities associated with the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with a particular focus on inferring the potential of the novel compound, 5-ni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activities associated with the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with a particular focus on inferring the potential of the novel compound, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. While direct experimental data for this specific nitro-derivative is limited in current literature, this document synthesizes extensive research on structurally related analogs to build a robust profile of its predicted activities, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: The 7-Deazapurine Scaffold - A Privileged Core in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a cornerstone heterocyclic scaffold in modern drug discovery.[1] Its structure is a bioisosteric analog of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This subtle modification grants it the ability to mimic endogenous purines, allowing it to interact with a wide array of biological targets, while often providing improved selectivity, metabolic stability, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific compound of interest, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, introduces two key functionalities:

  • A 4-hydroxyl group (or its keto tautomer): This group can serve as a critical hydrogen bond donor and acceptor, essential for anchoring the molecule within the active site of target enzymes.

  • A 5-nitro group: As a potent electron-withdrawing group, the nitro substituent dramatically alters the electronic landscape of the pyrrole ring. This can significantly modulate the molecule's binding affinity and reactivity, potentially unlocking novel inhibitory mechanisms or enhancing potency against specific targets.

This guide will explore the established biological activities of the 7-deazapurine core, providing a framework for predicting the therapeutic promise of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Primary Biological Target Class: Protein Kinase Inhibition

The most extensively documented activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-deazapurine scaffold serves as an excellent "hinge-binding" motif, mimicking the adenine portion of ATP to competitively block the kinase's active site.

Anticancer Activity via Kinase Modulation

Numerous studies have validated the efficacy of pyrrolo[2,3-d]pyrimidines as inhibitors of kinases that drive tumor growth, proliferation, and metastasis.

  • Multi-Targeted Kinase Inhibition: A key strategy in modern oncology is the development of multi-targeted inhibitors that can block several oncogenic pathways simultaneously. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have shown potent, low nanomolar inhibition against multiple critical cancer-related kinases.[5][6] One lead compound, 5k , demonstrated exceptional potency against EGFR, Her2, VEGFR2, and CDK2, inducing cell cycle arrest and apoptosis in liver cancer (HepG2) cells.[6]

  • p21-Activated Kinase 4 (PAK4) Inhibition: Overexpression of PAK4 is linked to numerous cancers, including breast and pancreatic cancer.[2] Molecular dynamics simulations reveal that 7H-pyrrolo[2,3-d]pyrimidine derivatives act as competitive inhibitors, forming strong hydrogen bonds with hinge region residues like Leu398 and Glu396 in the ATP-binding pocket.[2]

  • RET Kinase Inhibition: Gene fusions and mutations of the RET kinase are drivers for thyroid and non-small cell lung cancers.[7] Optimized pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent, low-nanomolar Type II inhibitors of both wild-type RET and the drug-resistant V804M mutant, effectively inhibiting tumor cell migration.[7]

  • JAK/HDAC Dual Inhibition: A novel therapeutic approach involves the dual inhibition of Janus kinases (JAKs) and histone deacetylases (HDACs). This strategy aims to overcome resistance to HDAC inhibitors, a known issue in solid tumors. Pyrrolo[2,3-d]pyrimidine-based compounds have been developed that potently inhibit JAK1/2/3 and HDAC1/6, showing strong anti-proliferative and pro-apoptotic activity in triple-negative breast cancer models.[8]

The potential role of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in this context is significant. The nitro group could form specific interactions within the kinase active site, potentially enhancing selectivity or potency for a particular kinase family.

Table 1: Selected Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineTherapeutic AreaReference
Compound 5k EGFR, Her2, VEGFR2, CDK240 - 204HepG2Cancer[5][6]
Compound 59 RET-wt, RET V804MLow nanomolarLC-2/adCancer[7]
Compound 15d JAK1/2/3, HDAC1/6Not specifiedMDA-MB-231Cancer[8]
Compound S2h iNOS3210RAW264.7Inflammation[9]
Compound 2g PfCDPK4530-Malaria[10]
Anti-Inflammatory Activity

Chronic inflammation is linked to a host of diseases. The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key inflammatory mediator.

Hybrid molecules combining the 7H-pyrrolo[2,3-d]pyrimidine scaffold with cinnamamide fragments have been synthesized as potent NO production inhibitors.[9] Compound S2h displayed a vigorous inhibitory activity on NO production with an IC₅₀ value of 3.21 µM, significantly more potent than the positive control, L-NNA.[9] This compound also demonstrated in vivo efficacy by suppressing paw swelling in a carrageenan-induced mouse model, highlighting its potential as a lead for developing novel anti-inflammatory agents.[9]

G cluster_pathway Kinase Inhibition by Pyrrolo[2,3-d]pyrimidines ATP ATP Kinase Kinase Active Site (e.g., EGFR, PAK4, RET) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Block X Substrate Protein Substrate Substrate->Kinase Binds Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase active site by a pyrrolo[2,3-d]pyrimidine derivative.


Antiviral and Antimicrobial Potential

The structural similarity of the 7-deazapurine core to natural nucleosides makes it a prime candidate for developing agents that interfere with viral and microbial replication.

Antiviral Activity

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have emerged as a new class of antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV).[11][12] Specific 4,7-disubstituted analogs were identified as promising inhibitors, suggesting a common mechanism of action against this important group of human pathogens.[11][12] While the precise molecular target has not yet been elucidated, it is hypothesized that these compounds may interfere with viral replication machinery or an essential host factor.[11]

Antimicrobial and Antiparasitic Activity

The scaffold has also shown promise against bacterial and parasitic infections.

  • Antibacterial: Certain 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives exhibit promising antibacterial activity when compared to standard drugs like streptomycin and fluconazole.[13] Nitrogen heterocycles, including the pyrrole core, are valuable structural motifs in the development of new antibacterial drugs needed to combat rising antimicrobial resistance.[4]

  • Antiplasmodial: Malaria remains a significant global health threat. A series of pyrrolo[2,3-d]pyrimidines were designed as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), an enzyme essential for the parasite's sexual reproduction. Several compounds showed promising inhibitory activity in the sub-micromolar range (IC₅₀ = 0.210–0.530 μM), presenting a novel avenue for transmission-blocking antimalarial drugs.[10]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and provide actionable insights for researchers, this section details standardized protocols for evaluating the biological activity of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the inhibitory constant (IC₅₀) of a compound against a target kinase.

Causality: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method. It directly measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound. The resulting decrease in FRET signal is directly proportional to the binding affinity of the inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase in kinase buffer.

    • Prepare a 4X solution of the corresponding Alexa Fluor™ 647-labeled tracer.

    • Prepare a 4X solution of the Europium-labeled anti-tag antibody.

    • Serially dilute the test compound (e.g., 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol) in DMSO, then in kinase buffer to create a 4X final concentration series.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X test compound dilution series.

    • Add 2.5 µL of the 4X Kinase/Antibody mixture.

    • Add 5 µL of the 4X Tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Implantation Inject cells subcutaneously into immunocompromised mice A->B C 3. Tumor Growth Allow tumors to reach a palpable volume (e.g., 100-200 mm³) B->C D 4. Randomization Group mice into Vehicle Control and Treatment arms C->D E 5. Dosing Administer Test Compound (e.g., daily via oral gavage) D->E F 6. Monitoring Measure tumor volume and body weight 2-3 times per week E->F G 7. Endpoint Sacrifice mice when tumors reach max size or at study end F->G H 8. Analysis Compare tumor growth inhibition (TGI) between groups G->H

Caption: Standard workflow for an in vivo cancer xenograft model.


Protocol: In Vivo Anticancer Efficacy (Tumor Xenograft Model)

This protocol outlines a standard procedure for evaluating a compound's ability to inhibit tumor growth in a living animal model, as described in studies on pyrrolo[2,3-d]pyrimidine derivatives.[14]

Causality: The xenograft model provides critical proof-of-concept data on a drug's efficacy, bioavailability, and potential toxicity in a complex biological system. Using immunocompromised mice prevents the rejection of human tumor cells, allowing for the assessment of the compound's direct antitumor effects.

Methodology:

  • Animal Model: Utilize 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 150 mm³, randomize the mice into treatment groups (e.g., n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na).

    • Group 2: Test Compound (e.g., 50 mg/kg, orally, once daily).

    • Group 3: Positive Control (e.g., Cisplatin).

  • Treatment and Monitoring: Administer the assigned treatments for a defined period (e.g., 21 days). Measure tumor volume and body weight three times per week.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is unequivocally a "privileged" structure in medicinal chemistry, yielding potent inhibitors across a wide range of therapeutic areas. Its success is rooted in its ability to act as an effective ATP-mimetic for kinase inhibition, with broad applicability in oncology and inflammation. Furthermore, its nucleoside-like structure provides a foundation for developing novel antiviral and antimicrobial agents.

While 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol remains a frontier molecule, this comprehensive analysis of its structural congeners provides a strong rationale for its investigation. The presence of the 5-nitro group is predicted to significantly influence its electronic properties and binding interactions, potentially leading to derivatives with novel selectivity profiles or enhanced potency.

Future research should prioritize:

  • Chemical Synthesis: Development of a robust synthetic route to produce 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and a library of related analogs.

  • Broad-Spectrum Screening: Initial screening against a diverse panel of kinases to identify primary targets.

  • Mechanism of Action Studies: Elucidation of its binding mode through co-crystallography and molecular modeling.

  • In Vitro and In Vivo Evaluation: Progression of lead compounds through the standardized cellular and animal model protocols described herein.

The unique electronic signature of this compound warrants its exploration as a next-generation therapeutic agent.

References

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Foundational

Unlocking the Therapeutic Potential of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Technical Guide to Target Identification and Validation

Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities. As a deaza-isostere of adenine, this he...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities. As a deaza-isostere of adenine, this heterocyclic system is a common motif in a multitude of ATP-competitive kinase inhibitors, with several derivatives having progressed to clinical use for various indications.[1] This guide focuses on a specific, yet under-explored derivative, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol , providing a comprehensive exploration of its potential therapeutic targets. Drawing upon the extensive research into its structural analogues, we delineate a strategic, multi-tiered approach for the scientific community to systematically identify and validate its mechanism of action and therapeutic applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to harness the potential of this promising compound.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core has garnered significant attention in drug discovery for its ability to mimic the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of numerous protein kinases.[1][2] This has led to the development of potent and selective inhibitors for a wide array of kinases implicated in oncology, immunology, and neurodegenerative diseases.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4]

The introduction of a nitro group at the 5-position and a hydroxyl group at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core in 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is anticipated to significantly influence its electronic and steric properties. The electron-withdrawing nature of the nitro group can modulate the acidity of the pyrrole nitrogen and influence hydrogen bonding interactions within a target's active site. The 4-ol tautomer suggests potential for key hydrogen bond donor and acceptor interactions. These modifications necessitate a focused investigation to elucidate its specific therapeutic targets.

Potential Therapeutic Arenas and Key Target Classes

Based on the established activities of structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives, we can hypothesize several high-potential therapeutic areas and corresponding molecular targets for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Oncology

The broadest application of pyrrolo[2,3-d]pyrimidine derivatives has been in oncology. Numerous kinases that are key drivers of cancer cell proliferation, survival, and metastasis have been successfully targeted by this scaffold.

  • p21-activated kinase 4 (PAK4): Overexpressed in a variety of cancers, PAK4 is involved in cell growth, apoptosis prevention, and proliferation.[3] Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated potent, ATP-competitive inhibition of PAK4.[3]

  • Multi-Tyrosine Kinase Inhibition: Several derivatives have shown inhibitory activity against a panel of receptor tyrosine kinases including EGFR, Her2, and VEGFR2 , as well as the cell cycle kinase CDK2 .[5] This polypharmacology can be advantageous in treating complex diseases like cancer.

  • Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[6][7]

  • RET Kinase: Rearrangements and mutations in the RET proto-oncogene are oncogenic drivers in certain types of thyroid and non-small cell lung cancers.[8]

  • Src Kinase: This non-receptor tyrosine kinase is often hyperactivated in solid tumors, such as osteosarcoma, and plays a role in tumor progression and metastasis.[9]

Inflammatory and Autoimmune Diseases

The kinase inhibitory properties of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extend to targets relevant in inflammatory and autoimmune disorders.

  • STAT6 (Signal Transducer and Activator of Transcription 6): As a key transcription factor in the IL-4 signaling pathway, STAT6 is a central regulator of the Th2 immune response, making it an attractive target for asthma and other allergic diseases.[10]

  • NF-κB Inducing Kinase (NIK): NIK is a crucial kinase in the non-canonical NF-κB signaling pathway, which is implicated in the pathogenesis of inflammatory conditions such as psoriasis.[11]

  • Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS leads to excessive nitric oxide production, a key mediator in many inflammatory diseases.[12]

Neurological Disorders

Emerging research has highlighted the potential of targeting kinases in the central nervous system for the treatment of neurodegenerative diseases.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[13]

Infectious Diseases

The unique biology of pathogens presents opportunities for selective targeting.

  • Calcium-Dependent Protein Kinases (CDPKs): In protozoan parasites like Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium parvum, CDPKs play vital roles in processes such as motility, invasion, and reproduction.[14][15] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors of these parasite-specific kinases.[14][15]

A Strategic Workflow for Target Identification and Validation

Given the lack of direct experimental data for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a systematic and multi-pronged approach is essential for its characterization. The following workflow provides a logical progression from broad, unbiased screening to specific target validation and functional characterization.

G cluster_0 Phase 1: Broad Spectrum Profiling cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization & Preclinical Evaluation A Compound Synthesis & QC B Phenotypic Screening (e.g., Anti-proliferative Assays in Cancer Cell Lines) A->B C Broad Kinase Panel Screening (e.g., KinomeScan) A->C D Initial Hypothesis Generation B->D C->D E Biochemical Assays (IC50 Determination for Hit Kinases) D->E Prioritized Hits H Refined Target Hypothesis E->H F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) F->H G Confirmation of Cellular Activity (Phosphorylation of Downstream Substrates) G->H I In Vitro Functional Assays (e.g., Apoptosis, Cell Cycle, Migration) H->I Validated Target J In Vivo Proof-of-Concept (Xenograft or Disease Models) I->J L Lead Candidate Selection J->L K ADME/Tox Profiling K->L

Figure 1: A strategic workflow for the identification and validation of therapeutic targets for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Phase 1: Broad Spectrum Profiling and Hypothesis Generation

The initial phase aims to cast a wide net to identify potential biological activities and target classes.

Objective: To identify potential kinase targets of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol from a large, representative panel of human kinases.

Methodology (Example using a competition binding assay):

  • Compound Preparation: Solubilize 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay measures the ability of the test compound to compete with a known, immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases.

  • Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX KINOMEscan™) that includes a comprehensive panel of human kinases (typically >400).

  • Binding Assay:

    • A mixture of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a single high concentration (e.g., 10 µM).

    • The amount of each kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tags.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A threshold (e.g., <10% Ctrl) is set to identify primary "hits".

Causality and Self-Validation: This unbiased screen provides a broad overview of the compound's selectivity profile. Hits from this assay are considered potential direct targets. The inclusion of a large number of kinases allows for an assessment of selectivity, a critical parameter for a therapeutic candidate.

Phase 2: Target Validation

This phase focuses on confirming the direct interaction between the compound and the prioritized hits from Phase 1 and demonstrating target engagement in a cellular context.

Objective: To determine the potency of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol against the top kinase hits identified in the initial screen.

Methodology (Example using an ADP-Glo™ Kinase Assay):

  • Reagents: Recombinant active kinase, appropriate substrate, ATP, ADP-Glo™ reagents.

  • Compound Titration: Prepare a serial dilution of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in assay buffer (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Kinase Reaction:

    • Incubate the kinase, substrate, and varying concentrations of the compound for a short period (e.g., 10 minutes).

    • Initiate the kinase reaction by adding ATP (at or near the Km concentration).

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the functional consequence (inhibition of enzymatic activity) of the compound binding to the kinase. A potent IC50 value provides strong evidence of direct target inhibition.

Objective: To confirm that 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol directly binds to the target kinase in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase to ~80% confluency. Treat the cells with either the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality and Self-Validation: CETSA provides direct evidence of target binding in a physiological context (intact cells), confirming that the compound can access and engage its target within the complex cellular environment.

G cluster_0 BTK Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Y1217) DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Compound->BTK Inhibition

Figure 2: A simplified representation of the BTK signaling pathway, a potential target for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Phase 3: Functional Characterization

Once a target is validated, the next step is to understand the functional consequences of its inhibition in a disease-relevant context.

Objective: To assess the effect of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol on cellular processes downstream of the validated target.

Methodology (Example for an anti-cancer candidate targeting an oncogenic kinase):

  • Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):

    • Seed cancer cell lines with known dependence on the target kinase in 96-well plates.

    • Treat with a dose-response of the compound for 72 hours.

    • Measure cell viability by quantifying ATP levels (a marker of metabolically active cells).

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay):

    • Treat cells with the compound at concentrations around the GI50.

    • At various time points (e.g., 24, 48 hours), measure the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Cycle Analysis (by Flow Cytometry):

    • Treat cells with the compound for a defined period (e.g., 24 hours).

    • Fix the cells, stain their DNA with a fluorescent dye (e.g., propidium iodide), and analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Causality and Self-Validation: Correlating the potency of the compound in these functional assays with its potency in target engagement and inhibition assays provides strong evidence for an on-target mechanism of action.

Summary of Potential Targets and Starting Points for Investigation

The table below summarizes the potential kinase targets for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol based on the activities of related compounds, providing a rational starting point for the proposed target identification workflow.

Potential Target Therapeutic Area Rationale / Key Reference Compounds
PAK4 Oncology7H-pyrrolo[2,3-d]pyrimidine derivatives show good inhibitory capacity.[3]
BTK Oncology, Rheumatoid ArthritisPotent and selective inhibition by 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives (IC50 ~3.0 nM).[6]
LRRK2 Parkinson's Disease4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series identified as potent inhibitors.[13]
STAT6 Asthma, Allergy7H-pyrrolo[2,3-d]pyrimidine derivative identified as a potent inhibitor.[10]
PfCDPK1/4 MalariaPyrrolo[2,3-d]pyrimidines designed as bumped kinase inhibitors with potent activity (IC50 ~0.2-0.6 µM).[14]
Multi-Kinase (EGFR, Her2, VEGFR2, CDK2) OncologyHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides show multi-targeted inhibition.[5]

Conclusion and Future Directions

While the therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is well-established, the specific biological activities of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol remain to be elucidated. The structural features of this compound warrant a thorough investigation into its potential as a therapeutic agent. The logical, multi-phase workflow detailed in this guide, progressing from broad-based screening to specific target validation and functional analysis, provides a robust framework for such an investigation. By leveraging the extensive knowledge base of the parent scaffold and applying systematic, state-of-the-art experimental approaches, the scientific community can effectively unlock the therapeutic promise of this novel derivative. Future studies should also focus on structure-activity relationship (SAR) optimization, lead optimization for improved pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies in relevant disease models.

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023-01-03). National Institutes of Health. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). PubMed Central. [Link]

  • RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. PMC - NIH. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009-10-01). PubMed. [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020-11-15). PubMed. [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. (2018-05-15). PubMed. [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2025-08-05). ResearchGate. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021-07-21). PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). MDPI. [Link]

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022-02-12). MDPI. [Link]

  • Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. (2020-07-09). PubMed. [Link]

  • Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells. (2025-10-30). ResearchGate. [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

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  • 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4- d]pyrimidin-4-amine-Based Inhibitors. PubMed. [Link]

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Exploratory

The Kinase Inhibition Profile of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold In the landscape of kinase inhibitor discovery, certain molecular frameworks consistently emerge as fertile ground for the development of potent and selective therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, certain molecular frameworks consistently emerge as fertile ground for the development of potent and selective therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is one such "privileged scaffold".[1][2][3] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[1][3] This guide delves into the anticipated kinase inhibition profile of a specific, yet under-explored, derivative: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol . While direct experimental data for this exact molecule is sparse, by leveraging extensive research on analogous compounds, we can construct a robust, predictive framework for its biological activity and provide a clear, actionable path for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel 7-deazapurine derivatives.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon.[2] This seemingly minor alteration has profound implications for its utility in drug design. The modification makes the five-membered ring more electron-rich and provides a vector for substitution at the C7 position, which can be exploited to enhance binding to target enzymes.[4]

Numerous drugs and clinical candidates incorporating this core have demonstrated significant therapeutic impact, including the JAK1/2 inhibitor Ruxolitinib and the CDK4/6 inhibitor Ribociclib.[2] The success of these molecules underscores the versatility of the scaffold in targeting a diverse range of kinases, from tyrosine kinases to serine/threonine kinases.[5][6][7]

Predicted Kinase Targets for a 5-Nitro Derivative

The introduction of a nitro group at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core is expected to significantly influence its electronic properties and potential interactions within the ATP-binding pocket of various kinases. Based on the known activity of other substituted pyrrolopyrimidines, we can hypothesize a range of potential targets for this novel compound.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown inhibitory activity against a broad spectrum of kinases, including:

  • p21-Activated Kinase 4 (PAK4): A key regulator in various signaling pathways implicated in cancer progression.[5][8]

  • Bruton's Tyrosine Kinase (Btk): A crucial component of B-cell receptor signaling and a target for autoimmune diseases.[7]

  • Epidermal Growth Factor Receptor (EGFR) family kinases (including Her2): Frequently overexpressed or mutated in various cancers.[6][9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis.[6][9]

  • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle.[6][9]

  • Calcium-Dependent Protein Kinases (CDPKs) in parasites: Such as Plasmodium falciparum CDPK1 and CDPK4, which are essential for the parasite's life cycle.[11]

The strong electron-withdrawing nature of the 5-nitro group could modulate the binding affinity and selectivity profile compared to other known derivatives. It is plausible that 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol will exhibit activity against one or more of these validated kinase targets.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine derivatives inhibit kinases is through competitive binding at the ATP pocket.[3][5] This is a direct consequence of their structural mimicry of adenine.

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction.[12] ATP-competitive inhibitors, such as those based on the 7-deazapurine scaffold, occupy the same binding site as ATP, thereby preventing this phosphotransfer reaction and blocking the downstream signaling cascade.[12]

The binding typically involves the formation of hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the kinase domain. The various substituents on the pyrrolopyrimidine core can then form additional interactions with other regions of the ATP-binding pocket, such as the hydrophobic region and the ribose-binding pocket, which dictates the inhibitor's potency and selectivity.[5][13]

Mechanism_of_Action cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Substrate Substrate Protein ATP_Site->Substrate Phosphorylates Signal_Blocked Signal Transduction Blocked Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket ATP ATP ATP->ATP_Site Binds Inhibitor 5-nitro-7H-pyrrolo [2,3-d]pyrimidin-4-ol Inhibitor->ATP_Site Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: ATP-competitive inhibition by 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Experimental Workflow: From Synthesis to Kinase Profiling

A systematic and rigorous experimental approach is essential to validate the predicted kinase inhibition profile of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol . The following sections outline a comprehensive workflow, from the chemical synthesis of the compound to its biological evaluation.

Synthesis of Substituted 7H-pyrrolo[2,3-d]pyrimidines

The synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidines often employs cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for introducing aryl or heteroaryl substituents.[11] While a specific protocol for the 5-nitro derivative is not available, a generalizable, multi-step synthesis can be proposed based on established methodologies.

Step-by-Step Protocol for Synthesis:

  • Starting Material: Begin with a suitable precursor, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Nitration: Introduce the nitro group at the 5-position. This is a critical step that may require careful optimization of nitrating agents and reaction conditions to achieve the desired regioselectivity.

  • Protection of the Pyrrole Nitrogen: The N7 position is often protected to facilitate subsequent reactions.

  • Hydrolysis: Convert the 4-chloro group to a hydroxyl group to yield the 4-ol derivative.

  • Deprotection: Remove the protecting group from the N7 position.

  • Purification and Characterization: Purify the final compound using techniques such as column chromatography and fully characterize its structure using NMR, mass spectrometry, and IR spectroscopy.

Synthesis_Workflow A Start: 4-chloro-7H-pyrrolo [2,3-d]pyrimidine B Step 1: Nitration (e.g., HNO3/H2SO4) A->B C Step 2: N7-Protection (e.g., SEM-Cl) B->C D Step 3: Hydrolysis (e.g., NaOH) C->D E Step 4: Deprotection (e.g., TBAF) D->E F Purification & Characterization (HPLC, NMR, MS) E->F G Final Compound: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol F->G

Caption: A generalized synthetic workflow for the target compound.

In Vitro Kinase Inhibition Assay

The primary method for determining the inhibitory activity of a compound against a panel of kinases is through in vitro kinase assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by a specific kinase.

Step-by-Step Protocol for a General Kinase Inhibition Assay:

  • Reagents and Materials:

    • Recombinant human kinase of interest.

    • Specific peptide or protein substrate for the kinase.

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method).

    • Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES).

    • Test compound (5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol ) dissolved in DMSO.

    • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase).

    • Microplates (e.g., 96- or 384-well).

    • Detection reagents (e.g., phosphospecific antibodies, luminescence reagents).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the wells of a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C or 37°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. The detection method can vary, for example, using an antibody that specifically recognizes the phosphorylated substrate in an ELISA format, or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays for Biological Activity

Following the confirmation of in vitro kinase inhibition, it is crucial to assess the compound's activity in a cellular context.

  • Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): These assays determine the concentration at which the compound becomes toxic to cells. This is important for establishing a therapeutic window.

  • Target Engagement Assays: Techniques like Western blotting can be used to measure the phosphorylation status of the kinase's downstream substrates in cells treated with the compound. A reduction in the phosphorylation of these substrates provides evidence that the compound is hitting its intended target in a cellular environment.

  • Cell Cycle Analysis: For compounds targeting cell cycle kinases like CDK2, flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1/S).[8]

Quantitative Data Summary and Interpretation

While no specific quantitative data exists for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol , we can present a table of representative IC50 values for other 7H-pyrrolo[2,3-d]pyrimidine derivatives to provide a benchmark for expected potency.

Table 1: Representative Kinase Inhibition Data for 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound ReferenceTarget KinaseIC50 (nM)Source
Compound 5n PAK42.7[8]
Compound 5o PAK420.2[8]
Compound B16 Btk21.7[7]
Compound 2b PfCDPK4210[11]
Compound 2f PfCDPK4530[11]
Compound 2g PfCDPK4340[11]
Compound 5k EGFR40[6][9]
Compound 5k Her298[6][9]
Compound 5k VEGFR2112[6][9]
Compound 5k CDK2204[6][9]

This table is a compilation of data for various derivatives and is intended to be illustrative of the potential potency range for compounds based on this scaffold.

Conclusion and Future Directions

The 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol molecule represents an intriguing, albeit unexplored, candidate for kinase inhibition. Grounded in the extensive and successful history of the 7-deazapurine scaffold, there is a strong rationale to predict its activity against a range of clinically relevant kinases. The electron-withdrawing nitro group is a key feature that warrants investigation for its potential to confer novel selectivity and potency.

The path forward is clear: synthesis of the compound, followed by a comprehensive screening against a diverse panel of kinases. Promising hits should then be validated through detailed IC50 determination and subsequent evaluation in cellular models to confirm target engagement and biological effect. This systematic approach, as outlined in this guide, will be instrumental in uncovering the therapeutic potential of this novel chemical entity.

References

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Foundational

The Enigmatic Core: A Technical Guide to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a Research Chemical

This guide provides an in-depth technical overview of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a research chemical of significant interest. By dissecting its molecular architecture, we will explore its synthesis, physico...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a research chemical of significant interest. By dissecting its molecular architecture, we will explore its synthesis, physicochemical characteristics, and potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who are looking to understand and utilize this compound in their work.

Introduction: The 7-Deazapurine Scaffold

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol belongs to the broader class of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This scaffold is a structural isomer of purine, a fundamental component of nucleic acids. The replacement of the nitrogen atom at position 7 with a carbon atom in the purine ring system creates the 7-deazapurine structure. This seemingly subtle modification has profound implications for the molecule's chemical and biological properties, making it a "privileged scaffold" in medicinal chemistry.[1]

The 7-deazapurine framework is a versatile platform for developing potent inhibitors of various kinases, which are crucial regulators of cellular processes.[1] Its structural resemblance to adenine, the natural ligand for ATP, enhances its potential as a kinase inhibitor.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial properties.[2][3]

Physicochemical Properties and Characterization

While specific experimental data for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not widely published, its fundamental properties can be predicted based on its structure and available data for the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

PropertyValueSource
CAS Number 22277-00-5N/A
Molecular Formula C₆H₄N₄O₃N/A
Molecular Weight 180.12 g/mol N/A
Appearance Predicted to be a solid[4]
Solubility Likely soluble in dimethyl sulfoxide (DMSO)[4]
Storage Sealed in a dry environment at 2-8°CN/A

Characterization Techniques:

Standard analytical methods would be employed to confirm the identity and purity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro (NO₂) and hydroxyl (-OH) groups.

Synthesis and Purification

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol start Start with 7H-pyrrolo[2,3-d]pyrimidin-4-ol nitration Nitration using a suitable nitrating agent (e.g., HNO₃/H₂SO₄) start->nitration Step 1 workup Aqueous workup and extraction nitration->workup Step 2 purification Purification by recrystallization or column chromatography workup->purification Step 3 characterization Characterization (NMR, MS, HPLC, IR) purification->characterization Step 4 final_product 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol characterization->final_product

Caption: Proposed synthetic workflow for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Detailed Protocol (Hypothetical):

  • Nitration: To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C). The reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured onto ice water to quench the reaction. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed using the analytical techniques mentioned in the previous section.

Potential Biological Activities and Applications

The introduction of a nitro group, a strong electron-withdrawing group, can significantly modulate the biological activity of the parent scaffold.[5] While specific studies on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol are limited, its potential applications can be inferred from the known activities of the 7-deazapurine core and the general influence of nitro groups in medicinal chemistry.

Potential Therapeutic Areas:

  • Oncology: Given that the 7-deazapurine scaffold is a known kinase inhibitor, the 5-nitro derivative could be investigated as an anticancer agent.[1] The nitro group may enhance binding to specific kinases or introduce novel mechanisms of action.

  • Inflammation: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.[3] The 5-nitro analog could be a potent anti-inflammatory agent.

  • Infectious Diseases: The pyrrolo[2,3-d]pyrimidine core has been explored for its antibacterial and antiviral properties.[2] The nitro group is a common feature in many antimicrobial drugs and may confer potent activity against various pathogens.[6]

Signaling Pathway Interactions:

G cluster_1 Potential Signaling Pathway Interactions compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol kinase Kinase Signaling Pathways (e.g., EGFR, Btk) compound->kinase Inhibition inflammation Inflammatory Pathways (e.g., iNOS) compound->inflammation Inhibition microbial Microbial Targets compound->microbial Inhibition outcome1 Inhibition of Cancer Cell Proliferation kinase->outcome1 outcome2 Reduction of Inflammation inflammation->outcome2 outcome3 Antimicrobial Effect microbial->outcome3

Sources

Exploratory

Spectroscopic data of "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol"

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Foreword The 7-deazapurine core, scientifically known as 7H-pyrrolo[2,3-d]pyrimidine, is a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Foreword

The 7-deazapurine core, scientifically known as 7H-pyrrolo[2,3-d]pyrimidine, is a critical scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and antiviral agents. The introduction of a nitro group and a hydroxyl substituent, as in 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, significantly modulates the electronic and steric properties of the parent ring system, making it a molecule of considerable interest for further functionalization in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and as a prerequisite for any subsequent chemical modifications.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectroscopic data for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and outlines the rigorous experimental protocols for their acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of atoms and functional groups in 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol dictates its spectroscopic signature. The electron-withdrawing nitro group at the C5 position and the tautomeric nature of the 4-ol/4-oxo functionality are expected to be key determinants of the observed spectral data.

Figure 1: Chemical structure of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ is summarized in the table below. The choice of DMSO-d₆ is crucial for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (N-H and O-H).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 12.0 - 13.0Broad Singlet1HN7-HThe pyrrole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange.
~ 11.0 - 12.0Broad Singlet1HO4-HThe hydroxyl proton, part of the 4-ol/4-oxo tautomeric system, is expected to be acidic and exchangeable, leading to a broad signal.
~ 8.5 - 9.0Singlet1HC6-HThis proton is adjacent to the electron-withdrawing nitro group, leading to a significant downfield shift.
~ 8.0 - 8.5Singlet1HC2-HThis proton is part of the pyrimidine ring and is expected to be in the typical aromatic region.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 155 - 160C4The carbon bearing the hydroxyl group is expected to be significantly deshielded.
~ 150 - 155C2A typical chemical shift for a carbon in a pyrimidine ring.
~ 145 - 150C5aA quaternary carbon within the fused ring system.
~ 140 - 145C5The carbon attached to the nitro group will be deshielded.
~ 125 - 130C6The carbon adjacent to the nitro group.
~ 110 - 115C7aA quaternary carbon at the fusion of the two rings.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6 - 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate

Figure 2: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected exact mass of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (C₇H₅N₅O₃) is 207.0392. In high-resolution mass spectrometry (HRMS), the molecular ion peak should be observed at m/z corresponding to this value.

  • Major Fragmentation Patterns:

    • Loss of NO₂ (46 Da): A significant fragment at [M - 46]⁺ is expected due to the lability of the nitro group.

    • Loss of CO (28 Da): Fragmentation of the pyrimidinone ring can lead to the loss of a carbonyl group.

    • Loss of HCN (27 Da): Cleavage of the pyrimidine or pyrrole ring can result in the loss of hydrogen cyanide.

Experimental Protocol for MS Data Acquisition (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.

  • Instrument Parameters (for a Q-TOF or Orbitrap mass spectrometer):

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Mass Range: 50 - 500 m/z

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the observed m/z with the calculated exact mass to confirm the elemental composition.

    • Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Functional Group Vibration Mode
3400 - 3200N-H / O-HStretching
3100 - 3000Aromatic C-HStretching
1700 - 1650C=OStretching (from 4-oxo tautomer)
1620 - 1580C=N / C=CStretching
1550 - 1500N-OAsymmetric Stretching (NO₂)
1350 - 1300N-OSymmetric Stretching (NO₂)
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Technique: ATR

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 - 32

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

The spectroscopic characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol requires a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary and essential pieces of structural information. The predicted data and detailed protocols in this guide serve as a robust framework for researchers in drug development and medicinal chemistry to confidently elucidate and confirm the structure of this and related heterocyclic compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is the bedrock of sound scientific research.

References

  • Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]

  • Title: Spectroscopic Tools for Pharmaceutical Analysis Source: ScienceDirect URL: [Link]

  • Title: Pyrrolo[2,3-d]pyrimidine Source: Wikipedia URL: [Link]

Foundational

An In-depth Technical Guide to the Solubility of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Foreword: Navigating the Critical Path of Solubility in Drug Discovery In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. A...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's ultimate success. Poor solubility can severely limit bioavailability, compromise in vitro assay results, and create formidable challenges in formulation development, leading to increased timelines and costs.[1] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][3][4][5][6] The introduction of a nitro group, as in 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, while potentially enhancing therapeutic efficacy, often modulates physicochemical properties, making a thorough understanding of its solubility profile imperative.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. While specific quantitative solubility data for this particular nitro-derivative is not extensively available in the public domain, this guide will equip you with the foundational knowledge of the parent scaffold, robust experimental protocols, and the theoretical underpinnings necessary to determine, interpret, and strategically address the solubility characteristics of this and similar compounds.

Physicochemical Properties of the Core Scaffold: 7H-pyrrolo[2,3-d]pyrimidin-4-ol

Understanding the properties of the parent molecule, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 7-deazahypoxanthine), provides a crucial baseline for predicting the behavior of its derivatives. The introduction of a strong electron-withdrawing nitro group at the 5-position is expected to influence properties such as pKa and lipophilicity, which in turn will impact solubility.

PropertyValue (for 7H-pyrrolo[2,3-d]pyrimidin-4-ol)Source(s)
Molecular Formula C₆H₅N₃O[7]
Molecular Weight 135.13 g/mol [7]
Appearance Brown Solid[7]
Melting Point 345-348 °C[7]
Boiling Point (Predicted) 473.1 ± 18.0 °C[7]
Density (Predicted) 1.62 ± 0.1 g/cm³[7]
pKa (Predicted) 11.99 ± 0.20[7]
Qualitative Solubility Soluble in dimethyl sulfoxide (DMSO).[7]

A related analog, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, is reported to be soluble in DMSO, ethyl acetate, and methanol, with slight solubility in water.[8] This suggests that the pyrrolo[2,3-d]pyrimidine core, while possessing hydrogen bond donors and acceptors, may exhibit limited aqueous solubility.

The Imperative of Solubility Measurement: Thermodynamic vs. Kinetic Solubility

In early-stage drug discovery, two primary types of solubility measurements are employed: thermodynamic and kinetic solubility.[9] A clear understanding of what each method measures is essential for appropriate data interpretation and decision-making.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or longer) until a saturated solution is formed.[1][10] The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10] This value is critical for late-stage development and formulation.[11]

  • Kinetic Solubility: This measurement is more relevant to high-throughput screening environments. It reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[11][12] The compound does not reach equilibrium with its solid state.[12] Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions. It is a valuable tool for identifying potential solubility liabilities early in the discovery process.[11]

G cluster_0 Solubility Assessment Workflow Start New Chemical Entity (e.g., 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol) Kinetic Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic Early Discovery Data_Analysis Data Analysis & Interpretation Kinetic->Data_Analysis Thermo Thermodynamic Solubility Assay (Gold Standard) Thermo->Data_Analysis Decision Decision Making: - Proceed - Optimize - Reformulate Data_Analysis->Decision Decision->Thermo Late Stage / Lead Optimization G A 1. Add excess solid compound to vials B 2. Add pre-warmed (37°C) aqueous buffer A->B C 3. Equilibrate for 24-72h at 37°C with agitation B->C D 4. Separate solid and liquid phases (Centrifugation/Filtration) C->D E 5. Dilute supernatant immediately D->E F 6. Quantify concentration (HPLC-UV / LC-MS/MS) E->F G 7. Report solubility (mg/mL) and final pH F->G

Caption: Workflow for the Thermodynamic Solubility (Shake-Flask) Assay.

Kinetic Solubility Assay

This high-throughput method is ideal for early discovery phases to quickly flag compounds with potential solubility issues. [11][12] Objective: To determine the concentration at which the test compound precipitates when added from a DMSO stock to an aqueous buffer.

Materials:

  • 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (as a high-concentration stock solution in DMSO, e.g., 10-50 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Automated liquid handler (recommended)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity or light scattering [13] Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol to the buffer to achieve the desired final concentrations. Typically, a serial dilution is performed across the plate. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a set period, typically 1 to 2 hours. [14]4. Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. [13]The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Factors Influencing Solubility and Strategies for Enhancement

Should 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol be found to have low aqueous solubility, several factors and strategies should be considered.

  • pH and pKa: The solubility of ionizable compounds is highly dependent on the pH of the medium. The nitro group and the hydroxyl/amide functionalities of the core will influence the pKa of the molecule. Determining the pH-solubility profile is crucial. If the compound is acidic, its solubility will increase at higher pH. If it is basic, solubility will increase at lower pH.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.

  • Salt Formation: For ionizable compounds, forming a salt is a common and effective strategy to increase aqueous solubility. [15]* Formulation Strategies: If the intrinsic solubility is low, formulation approaches such as solid dispersions, complexation with cyclodextrins, or the use of co-solvents and surfactants can be employed to enhance the dissolved concentration. [15]

Conclusion and Future Directions

A comprehensive understanding of the solubility of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. This guide provides the essential theoretical background and detailed experimental protocols to rigorously assess its solubility profile. By distinguishing between thermodynamic and kinetic solubility and executing these assays with precision, researchers can generate high-quality, decision-enabling data. Early and accurate solubility assessment de-risks drug discovery projects and paves the way for the rational design of effective and bioavailable medicines.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5559.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In-Tech.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Ali, M. A., Shah, M. R., & Parveen, S. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Journal of Drug Delivery and Therapeutics, 12(4-S), 118-125.
  • Al-Qawasmeh, R. A., Al-Ostoot, F. H., El-Abadelah, M. M., & Voelter, W. (2023).
  • Glantz, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Wang, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 171, 399-411.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 90.
  • ResearchGate. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113645.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient for biowaiver. WHO Technical Report Series, No. 1019.
  • Kim, J., et al. (2019). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 10(9), 1629-1634.
  • Al-Qawasmeh, R. A., Al-Ostoot, F. H., El-Abadelah, M. M., & Voelter, W. (2023).
  • LookChem. (n.d.). CAS No.3680-71-5,Pyrrolo[2,3-d]pyrimidin-4-ol Suppliers. Retrieved from [Link]

  • Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Abstract 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound featuring the 7-deazapurine scaffold, a privileged structure in medicinal chemistry renowned for its role in developing potent kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound featuring the 7-deazapurine scaffold, a privileged structure in medicinal chemistry renowned for its role in developing potent kinase inhibitors.[1] The introduction of a nitro group at the C5 position significantly modulates the electronic properties of the core, potentially enhancing biological activity but also introducing specific chemical liabilities. Understanding the stability of this molecule is paramount for researchers in drug discovery and development to ensure the integrity of experimental data and the viability of stock materials. This guide provides a comprehensive analysis of the compound's physicochemical properties, predicted degradation pathways, and field-proven protocols for its optimal storage and handling.

Physicochemical and Structural Profile

The stability of a compound is intrinsically linked to its molecular structure. The 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol molecule combines a stable aromatic pyrrolopyrimidine core with two key functional groups that govern its reactivity: a C4-hydroxyl group (existing in tautomeric equilibrium with its keto form, 7-deazahypoxanthine) and an electron-withdrawing C5-nitro group.

The pyrrolo[2,3-d]pyrimidine core itself is a stable heterocyclic system.[2] However, the nitro group renders the fused ring system electron-deficient, making it susceptible to specific degradation mechanisms. The phenolic hydroxyl group is a potential site for oxidation.

Table 1: Physicochemical Properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

PropertyValueSource(s)
IUPAC Name 5-nitro-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one-
CAS Number 22277-00-5[3]
Molecular Formula C₆H₄N₄O₃[3]
Molecular Weight 180.12 g/mol [3]
Appearance Solid (predicted)-
Storage Temp. 2-8°C[3]

Intrinsic Stability and Potential Degradation Pathways

Direct, exhaustive stability studies on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol are not extensively published. However, by analyzing its constituent functional groups and comparing it to related structures, we can postulate its primary liabilities. The parent compound, Pyrrolo[2,3-d]pyrimidin-4-ol, is known to be sensitive to moisture and light.[4] The addition of a nitro group likely heightens this sensitivity.

  • Photodegradation: Nitroaromatic compounds are frequently susceptible to degradation upon exposure to UV or visible light. The energy absorbed can promote the molecule to an excited state, leading to reactions such as photoreduction of the nitro group or cleavage of the heterocyclic ring. This is considered a high-risk pathway.

  • Hydrolytic Degradation: While the aromatic core is generally stable, prolonged exposure to strongly acidic or basic conditions in aqueous media could potentially lead to hydrolysis, although this is considered a lower risk under typical neutral pH conditions.

  • Oxidative Degradation: The pyrrole moiety and the hydroxyl group can be susceptible to oxidation. The presence of atmospheric oxygen, especially in solution and catalyzed by light or metal ions, can lead to the formation of undesired byproducts.

  • Thermal Degradation: The parent compound, 7-Deazahypoxanthine, exhibits a high melting point (345-348°C), suggesting good thermal stability in the solid state.[4] However, the nitro-substituted analog may have a lower decomposition temperature. Storage at elevated temperatures will accelerate all other degradation pathways.

main 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Solid State) photo_prod Photoreduction/Ring Cleavage Products main->photo_prod hydro_prod Hydrolytic Products main->hydro_prod ox_prod Oxidized Byproducts main->ox_prod accel_degrad Accelerated Degradation main->accel_degrad light Light (UV/Vis) light->main Photodegradation moisture Moisture/Humidity moisture->main Hydrolysis oxygen Atmospheric O₂ oxygen->main Oxidation heat Elevated Temp. heat->main Accelerates All Pathways

Caption: Predicted degradation pathways for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, strict adherence to proper storage and handling procedures is essential. The following recommendations are based on supplier data and best practices for analogous sensitive compounds.[3][5]

Table 2: Summary of Recommended Storage Conditions

ConditionSolid (Long-Term)Solid (Short-Term, Benchtop)In Solution (e.g., DMSO)
Temperature 2-8°C [3]Ambient (controlled)≤ -20°C (preferred -80°C)
Atmosphere Sealed, dry, inert gas (Ar/N₂)In desiccatorSealed, inert gas overlay
Light Protect from light (amber vial)Protect from light (foil wrap)Protect from light (amber vial)
Container Tightly sealed glass vialTightly sealed vialScrew-cap vial with PTFE liner
Duration Months to yearsHours to daysPrepare fresh; max 1-2 weeks
Long-Term Storage (Solid State)

For maintaining the compound's integrity over extended periods, the supplier recommendation is explicit: store at 2-8°C, sealed in a dry environment .[3]

  • Causality: Refrigeration drastically slows the kinetics of all potential degradation reactions. A tightly sealed container prevents ingress of atmospheric moisture, which is critical for a moisture-sensitive compound.[4] For high-value reference standards, backfilling the vial with an inert gas like argon or nitrogen is a mandatory step to displace oxygen and prevent oxidation. The use of amber glass vials is required to protect against photodegradation.

Handling for Experimental Use

When weighing and preparing solutions, exposure to ambient conditions should be minimized.

  • Procedure: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount swiftly and reseal the stock container promptly. Minimize exposure to direct laboratory lighting.

Stability in Solution

The stability of the compound is significantly reduced once in solution.

  • Solvent Choice: The parent compound is soluble in DMSO.[4] It is critical to use anhydrous, high-purity solvents to avoid introducing water or contaminants that can initiate degradation.

  • Preparation and Storage: Solutions should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, aliquot the solution into single-use vials, overlay with inert gas, seal tightly, and store at -20°C or, preferably, -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Standardized Workflow for Stability Assessment

For GxP applications or long-term studies, it is crucial to validate the stability of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol under specific experimental conditions. A forced degradation study is the standard approach.

Protocol: Forced Degradation Study
  • Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., Acetonitrile/Water). Prepare separate samples for each stress condition.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl; incubate at 40°C.

    • Basic: Add 0.1 M NaOH; incubate at 40°C.

    • Oxidative: Add 3% H₂O₂; incubate at room temperature.

    • Thermal: Incubate a solution and a solid sample at 60°C.

    • Photolytic: Expose a solution and a solid sample to a calibrated light source (ICH Q1B guidelines).

  • Time Points: Sample at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Mass spectrometry data is crucial for identifying the structures of these degradants.

cluster_stress start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) aliquot Aliquot into 6 Samples (incl. T=0 Control) start->aliquot stress Apply Stress Conditions aliquot->stress acid Acidic (0.1M HCl, 40°C) base Basic (0.1M NaOH, 40°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at T=0, 2, 4, 8, 24h acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis report Quantify Degradation & Identify Degradants analysis->report

Caption: Experimental workflow for a forced degradation study.

Conclusion

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of significant interest, but its chemical stability requires careful management. The primary environmental factors that risk its integrity are light, moisture, and elevated temperatures. The recommended storage condition for long-term viability is sealed, in the dark, under a dry atmosphere at 2-8°C. For all applications, minimizing exposure to ambient light and moisture is critical. By implementing the robust storage and handling protocols outlined in this guide, researchers can ensure the chemical fidelity of their samples, thereby safeguarding the accuracy and reproducibility of their scientific outcomes.

References

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE - Safety Data Sheet.
  • Apollo Scientific. (2023, July 5). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 26). 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information.
  • Boyle, G. M., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem.
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • PubChem. (n.d.). 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine. National Center for Biotechnology Information.
  • Li, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Gevorgyan, A., et al. (2022).
  • Singh, M., & Singh, J. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for its interaction with a wide range of biological targets, including kinases, polymerases, and other enzymes involved in crucial cellular processes.[2][3][4] The introduction of a nitro group at the 5-position of the 7-deazaguanine core (7H-pyrrolo[2,3-d]pyrimidin-4-ol) creates "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol," a molecule with significant potential for further functionalization and development as a therapeutic agent. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the heterocyclic system, potentially influencing its binding affinity and selectivity for target proteins.

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, including a detailed explanation of the underlying chemical principles and experimental considerations.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol commences with the commercially available starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 7-deazaguanine). The key transformation is the regioselective nitration of the electron-rich pyrrole ring.

Key Challenges:

  • Regioselectivity: The pyrrolo[2,3-d]pyrimidine core possesses multiple potential sites for electrophilic attack. The pyrrole ring is significantly more activated towards electrophilic substitution than the pyrimidine ring. Within the pyrrole ring, the C5 and C6 positions are the most likely sites for substitution. Directing the nitration specifically to the C5 position is the primary challenge.

  • Substrate Stability: The pyrrole ring is sensitive to strong acidic and oxidizing conditions, which are often employed in nitration reactions. This can lead to degradation and polymerization of the starting material.

  • Protecting Groups: The acidic protons of the 4-hydroxyl group and the N7 of the pyrrole ring may require protection to prevent side reactions and improve solubility in organic solvents.

To address these challenges, this protocol employs a protection-nitration-deprotection strategy.

Experimental Protocols

PART 1: Protection of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

To prevent unwanted side reactions and enhance solubility, the 4-hydroxyl and 7-amino groups of the starting material will be protected. Silyl ethers are excellent protecting groups for hydroxyls due to their ease of installation and removal under mild conditions. A bulky silyl group like tert-butyldimethylsilyl (TBDMS) is chosen for the 4-hydroxyl group, while the more labile trimethylsilyl (TMS) group will be used for the N7-position.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
7H-Pyrrolo[2,3-d]pyrimidin-4-ol3680-71-5151.131.0 g
tert-Butyldimethylsilyl chloride (TBDMSCl)18162-48-6150.721.2 eq
Imidazole288-32-468.082.5 eq
N,O-Bis(trimethylsilyl)acetamide (BSA)10416-59-8203.432.5 eq
Anhydrous Acetonitrile (MeCN)75-05-841.0520 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 g, 6.62 mmol) and anhydrous acetonitrile (20 mL).

  • Add imidazole (1.13 g, 16.55 mmol, 2.5 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add tert-butyldimethylsilyl chloride (1.20 g, 7.94 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.38 mL, 16.55 mmol, 2.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product, 4-(tert-butyldimethylsilyloxy)-7-(trimethylsilyl)-7H-pyrrolo[2,3-d]pyrimidine, is used in the next step without further purification.

PART 2: Regioselective Nitration

With the protected substrate in hand, the crucial nitration step is performed. To circumvent the harsh conditions of mixed acid nitration, a milder nitrating agent, acetyl nitrate, is generated in situ from nitric acid and acetic anhydride. This reagent is known to be effective for the nitration of sensitive heterocyclic systems. The reaction is carried out at a low temperature to enhance selectivity and minimize side product formation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Crude 4-(tert-butyldimethylsilyloxy)-7-(trimethylsilyl)-7H-pyrrolo[2,3-d]pyrimidine--From previous step
Acetic Anhydride (Ac₂O)108-24-7102.0915 mL
Fuming Nitric Acid (≥90%)7697-37-263.011.1 eq
Anhydrous Dichloromethane (DCM)75-09-284.9325 mL

Safety Precaution: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Procedure:

  • In a separate dry 50 mL round-bottom flask, prepare the acetyl nitrate solution by slowly adding fuming nitric acid (0.46 mL, 7.28 mmol, 1.1 eq) to acetic anhydride (15 mL) at 0 °C with vigorous stirring. Allow the solution to stir at 0 °C for 15 minutes.

  • Dissolve the crude protected 7-deazaguanine from the previous step in anhydrous dichloromethane (25 mL) in a 100 mL round-bottom flask and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add the freshly prepared acetyl nitrate solution dropwise to the solution of the protected deazaguanine over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Stir the reaction mixture at -10 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude protected 5-nitro derivative.

PART 3: Deprotection

The final step involves the removal of the silyl protecting groups to yield the target compound, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This is achieved under mild acidic conditions using a solution of hydrogen chloride in methanol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Crude protected 5-nitro derivative--From previous step
Methanol (MeOH)67-56-132.0430 mL
Acetyl Chloride75-36-578.501.5 mL
Saturated Aqueous Sodium Bicarbonate Solution--As needed

Procedure:

  • Dissolve the crude protected 5-nitro derivative in methanol (30 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C.

  • Slowly add acetyl chloride (1.5 mL) dropwise to the methanolic solution. This will generate HCl in situ.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, a precipitate of the product should form. If not, concentrate the solution under reduced pressure.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL) and then with a small amount of cold methanol (5 mL).

  • Dry the product under vacuum to afford 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a solid.

Visualizing the Workflow

Synthesis_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: Nitration cluster_2 PART 3: Deprotection Start 7H-Pyrrolo[2,3-d]pyrimidin-4-ol Protected 4-(t-Butyldimethylsilyloxy)-7-(trimethylsilyl)-7H-pyrrolo[2,3-d]pyrimidine Start->Protected TBDMSCl, Imidazole, BSA, MeCN Nitrated Protected 5-Nitro Derivative Protected->Nitrated HNO₃, Ac₂O, DCM, -10°C Final_Product 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Nitrated->Final_Product HCl/MeOH

Caption: Synthetic workflow for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Chemical Reaction Pathway

Reaction_Pathway A 7H-Pyrrolo[2,3-d]pyrimidin-4-ol B Protected Intermediate A->B  TBDMSCl, Imidazole, BSA C Protected 5-Nitro Derivative B->C  HNO₃ / Ac₂O D 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D  HCl / MeOH

Caption: Overall chemical reaction pathway.

Conclusion and Future Directions

This guide provides a detailed and rational protocol for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The successful execution of this synthesis opens avenues for the development of novel derivatives with potential applications in drug discovery. The 5-nitro group can serve as a handle for further chemical modifications, such as reduction to an amino group, which can then be acylated, alkylated, or used in coupling reactions to generate a library of compounds for biological screening. The insights into the regioselective functionalization of the 7-deazapurine core provided herein are valuable for the broader community of medicinal and synthetic chemists.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

  • bioRxiv. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Retrieved from [Link]

  • MDPI. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]

  • Diva-portal.org. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Retrieved from [Link]

  • PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Retrieved from [Link]

  • PubMed. (2007). Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity. Retrieved from [Link]

  • AccelaChem. (n.d.). 945264-96-0,N,N-Dimethyl-5-aminoindazole. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine ring system, a bioisostere of purine often referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine ring system, a bioisostere of purine often referred to as 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its structural similarity to adenine allows it to function as a highly effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[2][3] Derivatives of this core have demonstrated a wide array of biological activities, including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[3]

This guide focuses on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol , a specific derivative where the introduction of a nitro group at the C5 position significantly alters the electronic properties of the pyrrole ring. This functionalization can serve two primary purposes:

  • Direct Pharmacological Activity: The electron-withdrawing nature of the nitro group can modulate the binding affinity and selectivity for specific kinase targets.

  • Synthetic Handle: The nitro group is a versatile chemical handle that can be readily reduced to an amine, providing a key intermediate for further structural elaboration and the generation of compound libraries for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively handle, characterize, and deploy 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in a research setting.

Physicochemical Properties and Handling

While specific data for the 5-nitro derivative is not widely published, the properties of the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 7-Deazahypoxanthine), provide a reliable baseline.

PropertyValueSource
CAS Number 3680-71-5[4]
Molecular Formula C₆H₅N₃O[5]
Appearance Light gray to brown solid[4][6]
Melting Point 345-348°C[4][6]
Boiling Point (Predicted) 473.1±18.0 °C[4]
Solubility Soluble in dimethyl sulfoxide (DMSO).[4]
Storage 2-8°C, protect from moisture and light.[4][6]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. The compound is listed with hazard code Xi (Irritant) and risk statements R36/43, indicating it may cause irritation and sensitization upon contact.[6]

  • Solvent for Biological Assays: For in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[4] Ensure the final concentration of DMSO in the assay medium is non-toxic to cells, typically ≤0.5%.[7]

Analytical Characterization Protocols

Accurate characterization is the bedrock of reproducible research. The following are standard protocols for verifying the identity and purity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the compound, which can be adapted and optimized.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution in DMSO. Dilute 1:100 in the mobile phase.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >98% is recommended for biological assays.

Causality Note: Formic acid is used as a mobile phase modifier to improve peak shape by ensuring that acidic and basic functional groups on the analyte and any impurities are consistently protonated.

Structural Confirmation Methods
  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in both positive and negative modes to confirm the molecular weight (C₆H₄N₄O₃, Expected [M+H]⁺ ≈ 181.03, [M-H]⁻ ≈ 179.01).

  • Nuclear Magnetic Resonance (NMR): Dissolve the sample in deuterated DMSO (DMSO-d₆).

    • ¹H NMR: Expect signals corresponding to the protons on the pyrrole and pyrimidine rings, as well as exchangeable N-H protons.

    • ¹³C NMR: Expect signals for the six carbon atoms in the heterocyclic core. The nitro-substituted carbon will be significantly downfield.

Application 1: In Vitro Kinase Inhibition Assays

The pyrrolo[2,3-d]pyrimidine scaffold is a potent ATP-competitive inhibitor of many kinases.[3] These assays are the first step in determining the compound's potency and selectivity.

Workflow for Kinase Inhibitor Profiling

Caption: Workflow for evaluating a compound as a kinase inhibitor.

Protocol 2: General Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted for a generic serine/threonine or tyrosine kinase using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Compound Preparation:

    • Create a serial dilution of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration.

    • Dilute these DMSO stocks into the assay buffer so that the final DMSO concentration is ≤0.5%.

  • Reaction Setup (in a 384-well plate):

    • To each well, add:

      • 5 µL of diluted compound or vehicle control (DMSO in assay buffer).

      • 10 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in assay buffer).

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Add 10 µL of a 2.5X ATP solution (diluted in assay buffer to a final concentration near the Kₘ for the specific kinase).

    • Mix gently and incubate at 30°C for 1 hour (incubation time may need optimization).

  • Detection:

    • Equilibrate the plate and the detection reagent (e.g., Kinase-Glo®) to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity (high signal = low ATP consumption = high inhibition).

    • Normalize the data using control wells:

      • 0% Inhibition (High Activity): Vehicle (DMSO) control.

      • 100% Inhibition (Low Activity): No enzyme or a potent known inhibitor control.

    • Plot the normalized % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Note: Running parallel controls is non-negotiable. A positive control (a known inhibitor for the target kinase) validates that the assay system is responsive to inhibition. A negative control (vehicle) establishes the baseline enzyme activity.

Application 2: Cell-Based Assays

Cell-based assays are critical for confirming that the compound can cross the cell membrane and engage its target in a physiological context.

A Generic Kinase Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., CSF1R, EGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Substrate (e.g., STAT, AKT, ERK) Receptor->Downstream Phosphorylation Inhibitor 5-nitro-7H-pyrrolo [2,3-d]pyrimidin-4-ol Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor Phospho_Downstream Phosphorylated Substrate (Active) Response Cellular Response (Proliferation, Survival) Phospho_Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 3: Cellular Proliferation / Cytotoxicity Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells, A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Detection:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours until a color change is apparent.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (100% viability).

    • Plot the % viability versus the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Target Phosphorylation Analysis by Western Blot

This assay provides direct evidence of target engagement by measuring the phosphorylation status of the target kinase or its downstream substrate.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Starve the cells (e.g., in serum-free media for 6-12 hours) to reduce basal signaling.

  • Inhibition: Pre-treat the cells with various concentrations of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., CSF-1 for CSF1R, IL-4 for STAT6) for a short period (e.g., 15-30 minutes) to induce phosphorylation.[9][10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CSF1R) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the blot and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.National Institutes of Health (NIH).
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.National Institutes of Health (NIH).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives.MDPI.
  • Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.PubMed.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.PubMed.
  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases.National Institutes of Health (NIH).
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.MDPI.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.National Institutes of Health (NIH).
  • Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5.ChemicalBook.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.MDPI.
  • The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.PubMed.
  • An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis.Benchchem.
  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591.PubChem.
  • How to Use Inhibitors.Sigma-Aldrich.
  • Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5.Home Sunshine Pharma.

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to the In Vitro Assay Design for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Abstract The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in generating potent therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in generating potent therapeutic agents.[1] As a bioisostere of the natural purine ring system, this heterocyclic framework is particularly adept at targeting the ATP-binding sites of protein kinases, making it a fertile ground for the development of novel inhibitors.[2][3] This guide presents a comprehensive, multi-phase strategy for the in vitro characterization of a specific derivative, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol . Our approach is designed to systematically evaluate its biological activity, beginning with broad phenotypic screening and progressively narrowing the focus to identify its specific molecular target and elucidate its mechanism of action within a cellular context. Each phase is accompanied by detailed, field-proven protocols and an explanation of the scientific rationale, ensuring a self-validating and robust investigational cascade.

Foundational Hypothesis: Kinase Inhibition as a Primary Modality

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of numerous kinases.[2][3] Prominent examples of approved drugs and clinical candidates targeting Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others feature this scaffold.[4][5][6] Therefore, the central hypothesis guiding this entire workflow is that 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol functions as a protein kinase inhibitor . The following experimental plan is designed to rigorously test this hypothesis.

G cluster_0 In Vitro Assay Cascade A Phase 1: Phenotypic Screening (Cytotoxicity & IC50) B Phase 2: Target Class Identification (Broad Kinase Panel Screen) A->B Is the compound bioactive? C Phase 3: Hit Validation & Potency (Biochemical IC50) B->C Identify specific kinase family hits D Phase 4: Cellular Mechanism of Action (Target Engagement & Pathway Analysis) C->D Confirm potency & selectivity on purified enzyme

Caption: A logical workflow for characterizing a novel compound.

Phase 1: Establishing Bioactivity via Anti-Proliferative Screening

Causality: Before investigating a specific molecular target, it is imperative to confirm that the compound exerts a biological effect on whole cells. A general cytotoxicity or anti-proliferative assay serves as the foundational screen.[7][8] This step validates the compound's bioactivity, establishes a working concentration range for future experiments, and provides the first critical metric of potency: the half-maximal inhibitory concentration (IC50).

Protocol 1: Determination of IC50 using the MTT Cell Proliferation Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.[9]

A. Materials & Reagents

  • Cell Lines: A panel of human cancer cell lines, e.g., MCF-7 (breast), A549 (lung), HCT116 (colon).[10]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: 10 mM stock of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in DMSO.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO (cell culture grade), Doxorubicin (positive control).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (570 nm).

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Perform serial dilutions of the 10 mM stock solution in culture medium to prepare 2X working concentrations. A typical 8-point dilution series might range from 200 µM to 0.78 µM (final concentrations will be 100 µM to 0.39 µM).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Add 100 µL of medium with 0.5% DMSO to the vehicle control wells and a known cytotoxic agent like Doxorubicin as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.[9]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis & Presentation

  • Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[11]

    • % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

  • Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (sigmoidal dose-response, variable slope) in software like GraphPad Prism to calculate the IC50 value.[12][13]

Cell LineCompoundIC50 (µM) [Hypothetical Data]
MCF-75-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol8.5
A5495-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol12.2
HCT1165-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol5.1
HCT116Doxorubicin (Positive Control)0.2

Phase 2: Identifying the Target Class with Broad Kinase Screening

Causality: With confirmed cellular activity, the next logical step is to test our primary hypothesis by screening the compound against a large, diverse panel of purified protein kinases. This unbiased approach efficiently identifies potential high-affinity targets and provides an initial assessment of selectivity, which is a critical attribute for a therapeutic candidate.

Methodology: Fee-for-Service Kinase Panel Screening

Engaging a commercial provider (e.g., Eurofins, Reaction Biology) is the most efficient method. These services maintain large panels of hundreds of purified human kinases.

A. Experimental Design

  • Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).

  • Assay Concentration: Request screening at a single, high concentration, typically 1 µM or 10 µM, against the kinase panel.

  • Technology: The vendor will perform the assays, often using radiometric (³³P-ATP) or fluorescence/luminescence-based technologies that measure substrate phosphorylation or ATP consumption.

B. Data Interpretation The primary output is a report listing the Percent Inhibition (%) for each kinase relative to a vehicle control.

  • Hit Identification: Kinases inhibited by >50% are typically considered primary "hits" for follow-up investigation. A lower threshold (e.g., >30%) may be used to capture weaker interactions.

  • Selectivity Profile: The data reveals the compound's selectivity. Does it inhibit a single kinase, a specific family (e.g., JAK family), or a broad range of kinases?

G cluster_0 Kinase Panel Screening Compound Test Compound (10 µM) KinasePanel >200 Purified Kinases (Kinase 1, Kinase 2, ... JAK2, ... Kinase N) Compound->KinasePanel Results Results (% Inhibition) KinasePanel->Results Hit Hit Identified: JAK2 (95% inh.) Results->Hit NoHit Non-Hit: Kinase X (5% inh.) Results->NoHit

Caption: Identifying specific kinase targets from a broad panel.

Phase 3: Validating Hits with Biochemical Potency Assays

Causality: The hits from the broad screen must be validated. This involves generating a full dose-response curve against the purified enzyme(s) to determine a precise biochemical IC50 value. This confirms the direct interaction between the compound and the kinase and quantifies its potency.

Protocol 2: Kinase IC50 Determination using the ADP-Glo™ Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The signal is inversely correlated with kinase inhibition.[14]

A. Materials & Reagents

  • Kinase: Purified, active recombinant kinase identified from the screen (e.g., human JAK2).[15]

  • Substrate: A suitable peptide or protein substrate for the kinase (e.g., a generic tyrosine kinase substrate).

  • Reagents: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent), ATP, kinase reaction buffer.

  • Equipment: White, opaque 384-well assay plates, microplate luminometer.

B. Step-by-Step Methodology

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the test compound in reaction buffer.

  • Kinase Reaction: In a 384-well plate, add:

    • 1 µL of diluted compound.

    • 2 µL of a mix containing the kinase and substrate.

    • 2 µL of ATP to initiate the reaction.

    • Include "no kinase" controls for background and "vehicle" controls for 100% activity.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-based luminometer.

C. Data Analysis & Presentation The data analysis is analogous to the MTT assay. Normalize the luminescence signal against controls and fit the data to a non-linear regression curve to determine the IC50.

Kinase TargetCompoundBiochemical IC50 (nM) [Hypothetical Data]
JAK25-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol75
TYK25-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol250
JAK15-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol800
ReferenceTofacitinib1.1

Phase 4: Confirming the Cellular Mechanism of Action

Causality: A potent biochemical inhibitor is only useful if it can effectively engage its target within the complex environment of a living cell and modulate downstream signaling. This final phase validates the in vitro findings in a more biologically relevant context.

Protocol 3: Western Blot Analysis of Downstream Pathway Inhibition

If the compound inhibits a kinase like JAK2, it should block the phosphorylation of its direct downstream substrate, STAT3.[16] Western blotting can visualize this inhibition of signal transduction.

A. Materials & Reagents

  • Cell Line: A cell line with an activatable JAK/STAT pathway (e.g., TF-1 cells or cytokine-starved HeLa cells).

  • Stimulant: A cytokine to activate the pathway, such as Interleukin-6 (IL-6) or Erythropoietin (EPO).

  • Antibodies: Primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3 (T-STAT3), and a loading control (e.g., GAPDH). HRP-conjugated secondary antibody.

  • Reagents: Cell lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, ECL Western Blotting Substrate.

B. Step-by-Step Methodology

  • Cell Culture & Starvation: Plate cells and grow to ~80% confluency. For certain cell lines, serum-starve overnight to reduce basal pathway activity.

  • Compound Pre-treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Pathway Stimulation: Add the cytokine stimulant (e.g., 50 ng/mL IL-6) for 15-30 minutes to all wells except the unstimulated control.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies (e.g., anti-p-STAT3, overnight at 4°C).

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Wash and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal with a digital imager.

  • Stripping & Reprobing: The membrane can be stripped and reprobed for T-STAT3 and GAPDH to ensure equal protein loading.

D. Data Interpretation A dose-dependent decrease in the p-STAT3 signal, while T-STAT3 and GAPDH signals remain constant, provides strong evidence that the compound is engaging the JAK2 target in cells and inhibiting its signaling pathway.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Gene Gene Transcription Nucleus->Gene Inhibitor 5-nitro-7H-pyrrolo [2,3-d]pyrimidin-4-ol Inhibitor->JAK2 INHIBITS

Caption: Inhibition of the JAK2-STAT3 signaling cascade.

References

  • Al-Ostath, A., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Bioorganic Chemistry, 139, 106742.
  • Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Bollini, M., & González, M. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(3), 459. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
  • Lauffenburger, D. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. MIT.
  • Aotsuka, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5619-5622. [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Pharmaceutical Research, 20(8), 1210-1219. [Link]

  • BPS Bioscience. (n.d.). JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience.
  • Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science.
  • Oh, C. H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7173-7196. [Link]

  • Cell Signaling Technology. (n.d.). HTScan® Jak2 Kinase Assay Kit #7752. Cell Signaling Technology.
  • Bio-protocol. (n.d.). In vitro drug assay and IC50 calculation. Bio-protocol. [Link]

  • BLD Pharm. (n.d.). 5-Nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. BLD Pharm.
  • Parboosing, R., et al. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • Cárdenas-Vásquez, R., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Wang, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 168, 39-55. [Link]

  • King-Pharm. (n.d.). 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. King-Pharm.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 259, 115621. [Link]

  • University of Padua. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.

Sources

Application

Application Notes and Protocols for Cell-Based Assays of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The 7H-pyrrolo[2,3-d]pyrimidine co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent kinase inhibition, antimicrobial effects, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The introduction of a nitro group at the 5-position and a hydroxyl group at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine nucleus, as in "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol," suggests the potential for novel biological activities and warrants a systematic investigation of its cellular effects.

This comprehensive guide provides a strategic framework and detailed protocols for the cell-based characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. We will embark on a tiered analytical journey, commencing with foundational cytotoxicity and proliferation assays to establish a therapeutic window. Subsequently, we will delve into mechanistic assays to elucidate the mode of action, with a particular emphasis on kinase inhibition and apoptosis induction, common mechanisms for this compound class.[4][6] Finally, we will explore target engagement strategies to confirm the interaction of the compound with its putative intracellular targets.

I. Foundational Analysis: Assessing Cytotoxicity and Antiproliferative Effects

A primary and indispensable step in the evaluation of any novel compound is to determine its impact on cell viability and proliferation.[10][11][12][13] These initial assays are crucial for identifying a concentration range where the compound exhibits biological activity without inducing non-specific toxicity.

A. Rationale for Assay Selection

We will employ colorimetric assays based on the metabolic reduction of tetrazolium salts, such as MTT and WST-1.[14][15] These assays are widely adopted due to their reliability, high-throughput compatibility, and cost-effectiveness.[12] The principle lies in the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells, providing a quantitative measure of cell viability.[16][17] While both are excellent choices, WST-1 offers the advantage of forming a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[15]

B. Experimental Workflow: A Tiered Approach

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation Initial Screening Initial Screening: Broad Concentration Range Dose-Response Dose-Response Curve Generation Initial Screening->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Apoptosis Assays Apoptosis Assays: Caspase-Glo, Annexin V IC50 Determination->Apoptosis Assays Proceed if IC50 is promising Kinase Inhibition Assays Kinase Inhibition Assays: Phospho-specific Antibodies Apoptosis Assays->Kinase Inhibition Assays Target Engagement Cellular Target Engagement Assays Kinase Inhibition Assays->Target Engagement Confirm direct target interaction

Caption: Tiered approach to compound characterization.

C. Protocol: WST-1 Cell Proliferation Assay

1. Materials:

  • WST-1 Cell Proliferation Reagent
  • 96-well cell culture plates
  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • Phosphate-Buffered Saline (PBS)
  • Test compound: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, dissolved in a suitable solvent (e.g., DMSO)
  • Microplate reader capable of measuring absorbance at 450 nm

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time24, 48, 72 hours
WST-1 Incubation1 - 4 hours
Absorbance Wavelength450 nm (reference 650 nm)

II. Mechanistic Deep Dive: Unraveling the Mode of Action

Following the determination of the compound's antiproliferative activity, the next logical step is to investigate the underlying mechanism. Given that many 7H-pyrrolo[2,3-d]pyrimidine derivatives function as kinase inhibitors and induce apoptosis, these pathways are primary candidates for investigation.[4][6]

A. Apoptosis Induction: Is the Compound Triggering Programmed Cell Death?

Apoptosis, or programmed cell death, is a tightly regulated process crucial for normal tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in malignant cells.[18] We will utilize assays that detect key markers of apoptosis, such as the activation of caspases and the externalization of phosphatidylserine.[19][20]

1. Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.

2. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay: This assay allows for the real-time monitoring of apoptosis by detecting the externalization of phosphatidylserine (a hallmark of early apoptosis) and loss of membrane integrity (a marker of late apoptosis or necrosis).[19][21][22]

B. Protocol: Caspase-Glo® 3/7 Assay

1. Materials:

  • Caspase-Glo® 3/7 Reagent
  • White-walled 96-well plates suitable for luminescence measurements
  • Luminometer

2. Procedure:

  • Follow the cell seeding and compound treatment steps as described in the WST-1 assay protocol.
  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.
  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.
  • Data Analysis: Plot the luminescence signal against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity.
C. Kinase Inhibition: A Likely Target for the Pyrrolopyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established ATP-mimetic, making it a common structural motif in kinase inhibitors.[4][5][6] A logical next step is to assess whether 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol inhibits the activity of specific kinases.

1. Cellular Phosphorylation Assay: This assay quantifies the phosphorylation of a specific downstream substrate of a kinase of interest.[23] A reduction in the phosphorylation of the substrate upon compound treatment indicates inhibition of the upstream kinase. This can be assessed using techniques such as Western blotting or ELISA with phospho-specific antibodies.

G Compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Kinase Target Kinase Compound->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling & Cell Proliferation Phospho_Substrate->Downstream_Signaling

Caption: Kinase inhibition signaling pathway.

III. Target Validation: Confirming Direct Interaction in a Cellular Context

While downstream functional assays provide strong evidence of a compound's mechanism of action, it is crucial to confirm direct engagement with the putative target protein within the complex cellular environment.[24][25][26][27][28] Cellular target engagement assays provide this critical validation.[24][25]

A. Rationale for Target Engagement Assays

These assays are designed to measure the physical interaction between a compound and its target protein in living cells.[27] This is a critical step to ensure that the observed cellular phenotype is a direct result of the compound binding to its intended target and not due to off-target effects.

B. Recommended Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. The principle is that a protein bound to a ligand is more resistant to thermal denaturation.

1. Workflow Overview:

  • Treat intact cells with the test compound.
  • Heat the cell lysate to a specific temperature.
  • Separate soluble and aggregated proteins.
  • Quantify the amount of soluble target protein remaining using methods like Western blotting or mass spectrometry.

An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle control indicates target engagement.

IV. Summary and Future Directions

The systematic application of the cell-based assays outlined in this guide will provide a comprehensive initial characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The data generated will establish its cytotoxic and antiproliferative profile, elucidate its potential to induce apoptosis, and investigate its activity as a kinase inhibitor. Positive results from these assays will pave the way for more advanced studies, including broad-panel kinase screening, in vivo efficacy studies, and detailed structure-activity relationship (SAR) analysis to optimize the compound's therapeutic potential.

V. References

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Institutes of Health. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • YouTube. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. [Link]

  • National Institutes of Health. Determining target engagement in living systems. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • ResearchGate. Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Institutes of Health. A comparative study of colorimetric cell proliferation assays in immune cells. [Link]

  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • DiscoverX. Target Engagement Assays. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Drug Discovery World. Strategies for target and pathway engagement in cellular assays. [Link]

  • MDPI. Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. [Link]

  • National Institutes of Health. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]

  • JournalAgent. A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. [Link]

  • PubMed. Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. [Link]

  • National Institutes of Health. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Cancer Research

Abstract: This document provides a comprehensive guide for researchers exploring the therapeutic potential of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a derivative of the 7-deazapurine scaffold, in oncology. While this s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers exploring the therapeutic potential of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a derivative of the 7-deazapurine scaffold, in oncology. While this specific nitro-substituted analog is a novel entity with limited published data, the foundational 7H-pyrrolo[2,3-d]pyrimidine core is a highly validated "privileged scaffold" in cancer drug discovery.[1][2] Marketed drugs such as the CDK4/6 inhibitor Ribociclib and the JAK1/2 inhibitor Ruxolitinib are built upon this core, underscoring its significance.[3] This guide synthesizes established knowledge of related 7-deazapurine compounds to propose potential mechanisms of action and provides detailed protocols for the initial characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol's anti-cancer properties.

Scientific Introduction: The 7-Deazapurine Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, system is a bioisostere of natural purines.[3] The replacement of the N7 nitrogen atom with a carbon atom fundamentally alters the electronic properties of the five-membered ring, making it more electron-rich.[1][2] This modification allows for the attachment of various substituents at the C7 position and enhances binding affinity to a range of enzymatic targets.[1][2]

Derivatives of this scaffold have demonstrated a wide array of anti-cancer activities, primarily through two established mechanisms:

  • Kinase Inhibition: Many 7-deazapurine analogs function as ATP-competitive inhibitors of protein kinases that are critical to cancer cell proliferation and survival.[4] Targets include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), p21-activated kinase 4 (PAK4), and Colony-Stimulating Factor-1 Receptor (CSF1R).[3][4][5] Inhibition of these pathways can halt the cell cycle, reduce tumor growth, and modulate the tumor microenvironment.[4][5]

  • Nucleoside Analog Activity: Certain 7-deazapurine nucleosides are processed by cancer cells, phosphorylated to their active form, and subsequently incorporated into RNA and DNA.[1][2] This fraudulent incorporation leads to the inhibition of protein synthesis and the induction of DNA damage, ultimately triggering apoptosis.[1][2]

The subject of this guide, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, combines this potent scaffold with a nitro group, a chemical moiety known to influence the electronic and binding properties of molecules. Its structural similarity to the core of many kinase inhibitors suggests a strong rationale for investigating it within this context.

Postulated Mechanism of Action: A Kinase-Centric Hypothesis

Based on the extensive literature on related compounds, we postulate that 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is most likely to function as a protein kinase inhibitor. The pyrrolo[2,3-d]pyrimidine core can form critical hydrogen bonds within the ATP-binding pocket of a kinase, particularly with the hinge region.[4] The nitro-substitution at the C5 position could further enhance binding affinity or confer selectivity toward specific kinases.

A plausible signaling pathway to investigate would be one regulated by kinases frequently targeted by this scaffold, such as the PAK4 signaling cascade, which is implicated in cell proliferation and survival.[4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PAK4 PAK4 RTK->PAK4 Activates MEK MEK PAK4->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, NF-κB) ERK->Transcription Activates Compound 5-nitro-7H-pyrrolo [2,3-d]pyrimidin-4-ol Compound->PAK4 Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes experimental_workflow start Start: Compound Procurement & Solubilization screen Phase 1: Cytotoxicity Screening (MTT/CellTiter-Glo Assay) Panel of Cancer Cell Lines start->screen select Data Analysis: Determine IC50 Values Select Sensitive Cell Lines screen->select mechanistic Phase 2: Mechanistic Assays - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) - Western Blot for Pathway Proteins select->mechanistic IC50 < 10 µM target Phase 3: Target Validation (Kinase Panel Screen) In Vitro Kinase Assay mechanistic->target end Conclusion: Identify Lead Target(s) & Mechanism of Action target->end

Sources

Application

Application Note: Comprehensive NMR Analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Introduction and Significance The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are known to possess a wide range of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are known to possess a wide range of biological activities, including kinase inhibition, and antiviral and antimicrobial properties.[2][3] The introduction of a nitro group at the C5 position, yielding 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 22277-00-5), significantly modulates the electronic properties of the heterocyclic system, which can influence its biological target interactions.

Accurate and unambiguous structural confirmation is a critical step in the development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei. This application note provides a comprehensive guide and detailed protocols for the NMR analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, addressing common challenges such as limited solubility and the profound electronic effects of the nitro substituent.

Molecular Structure and Spectroscopic Considerations

The structure of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol presents several key features that dictate the strategy for NMR analysis.

  • Heterocyclic Core: The fused pyrrolo[2,3-d]pyrimidine system contains two aromatic protons (H2 and H6) and several quaternary carbons.

  • Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the nitro group at C5 is expected to significantly deshield (shift to a higher ppm value) the adjacent proton H6 and carbons C5, C4a, and C6.

  • Tautomerism: The 4-ol moiety can exist in a lactam-lactim tautomeric equilibrium with the 1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one form.[4] In DMSO, the lactam form typically predominates. This results in exchangeable protons (7-NH and 3-NH/4-OH) that often appear as broad signals in the ¹H NMR spectrum.

  • Solubility: Compounds of this class often exhibit poor solubility in common NMR solvents like chloroform-d. The parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, is known to be soluble in dimethyl sulfoxide (DMSO).[5] Therefore, DMSO-d₆ is the recommended solvent for ensuring sufficient concentration for analysis and for observing the exchangeable NH and OH protons.

Chemical structure of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olFigure 1. Chemical Structure of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol with atom numbering.

Experimental Workflow: From Sample to Structure

A robust analytical workflow is essential for obtaining high-quality, reproducible NMR data. The process involves careful sample preparation, acquisition of 1D and 2D NMR spectra, and comprehensive data interpretation to achieve full structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Weigh 5-10 mg of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol B Dissolve in ~0.6 mL of DMSO-d6 A->B C Vortex/Sonicate until fully dissolved B->C D Transfer to NMR tube C->D E 1D ¹H NMR (Proton Spectrum) D->E F 1D ¹³C{¹H} NMR (Carbon Spectrum) E->F G 2D Experiments (HSQC, HMBC) F->G H Process Spectra (FT, Phasing, Baseline Correction) G->H I Assign ¹H and ¹³C Signals H->I J Correlate atoms using 2D NMR data I->J K Final Structure Confirmation J->K

A streamlined workflow for NMR analysis.

Detailed Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

Protocol 4.1: Sample Preparation

Rationale: Proper sample preparation is crucial for acquiring high-resolution spectra. The choice of DMSO-d₆ is critical for solubility.

  • Weighing: Accurately weigh 5-10 mg of the solid 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol into a clean, dry vial.

  • Solvation: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Cap the vial and gently vortex or place it in an ultrasonic bath for 1-2 minutes to ensure the sample is fully dissolved. A clear, homogenous solution should be obtained.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the pipette tip during transfer.

Protocol 4.2: 1D ¹H NMR Acquisition

Rationale: This is the primary experiment for identifying all proton environments in the molecule.

  • Spectrometer Setup: Load and lock the sample. Perform shimming to optimize magnetic field homogeneity.

  • Key Parameters:

    • Pulse Program: Standard single pulse (e.g., zg30 on Bruker systems).

    • Number of Scans (NS): 16 to 64 (sufficient for a 5-10 mg sample).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 0 to 16 ppm.

    • Temperature: 298 K.

Protocol 4.3: 1D ¹³C{¹H} NMR Acquisition

Rationale: This experiment identifies all unique carbon atoms. Broadband proton decoupling is used to simplify the spectrum to singlets for each carbon.

  • Spectrometer Setup: Use the same shim settings as the ¹H experiment.

  • Key Parameters:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Number of Scans (NS): 1024 to 4096 (¹³C has low natural abundance and requires more scans).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Spectral Width (SW): 0 to 200 ppm.

Protocol 4.4: Advanced 2D NMR for Unambiguous Assignment

Rationale: 2D NMR experiments are essential for creating a self-validating system of assignment, confirming the connectivity that is inferred from 1D spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbons attached to H2 and H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for assigning quaternary carbons by observing their correlations to nearby protons. For example, H2 should show a correlation to C4, and H6 should correlate to C4, C5, and C7a.

Spectral Interpretation and Data Analysis

Based on the known effects of substituents on the pyrrolo[2,3-d]pyrimidine scaffold, a predictive analysis can be made.[6][7][8][9]

Predicted ¹H NMR Spectrum
  • δ 12.0 - 13.0 ppm (very broad s, 1H): This signal corresponds to the exchangeable pyrrole proton (7-NH). Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

  • δ 11.0 - 12.0 ppm (very broad s, 1H): This signal is attributed to the exchangeable proton of the lactam tautomer (3-NH).

  • δ ~8.8 ppm (s, 1H): This downfield singlet is predicted for H6. Its chemical shift is significantly increased due to the strong deshielding effect of the adjacent nitro group at C5.

  • δ ~8.3 ppm (s, 1H): This singlet corresponds to the H2 proton, a characteristic signal for this scaffold.[7]

Predicted ¹³C NMR Spectrum

The electron-withdrawing nitro group and the nitrogen heteroatoms dominate the electronic environment.

  • δ ~157 ppm: C4 (carbonyl carbon in the lactam form).

  • δ ~152 ppm: C2.

  • δ ~150 ppm: C7a (quaternary carbon at the ring junction).

  • δ ~140 ppm: C5 (quaternary carbon directly attached to the nitro group, expected to be significantly deshielded and potentially of low intensity).

  • δ ~125 ppm: C6.

  • δ ~105 ppm: C4a (quaternary carbon at the ring junction).

Summary of Expected NMR Data

The following table summarizes the anticipated ¹H and ¹³C NMR data for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in DMSO-d₆.

Atom PositionPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)
2~8.3s~152
3-NH11.0 - 12.0br s-
4--~157
4a--~105
5--~140
6~8.8s~125
7-NH12.0 - 13.0br s-
7a--~150

s = singlet, br s = broad singlet

Conclusion

The NMR analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is straightforward when a systematic approach is employed. The use of DMSO-d₆ as the solvent is paramount to overcoming solubility issues. A combination of 1D ¹H and ¹³C NMR provides the fundamental data, while 2D correlation experiments like HSQC and HMBC are indispensable for unambiguous assignment of all proton and carbon signals, leading to a definitive and self-validated structural confirmation. This detailed protocol serves as a robust guide for researchers working with this important class of heterocyclic compounds.

References

  • Boryski, J., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules. [Link]

  • Hansen, M. H., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. International Journal of Molecular Sciences. [Link]

  • Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences. [Link]

  • Parrino, B., et al. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Pharmaceuticals. [Link]

  • PubChem. 7H-Pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Gouda, M. A., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Russian Journal of Organic Chemistry. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Sabbagh, M. F., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry. [Link]

  • Abdel-Gawad, H., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Li, Y., et al. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Vlot, M., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research. [Link]

  • ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7.[Link]

  • Luo, J., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry. [Link]

  • Taylor, E. A., et al. (2014). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Koehler, M. F. T., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

Sources

Method

Mass Spectrometric Characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: An Application Note

Introduction 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a derivative of the 7-deazapurine core structure, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a derivative of the 7-deazapurine core structure, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is a key component in various biologically active molecules, including approved drugs, owing to its ability to mimic purine bases and interact with a range of biological targets.[3][4] The introduction of a nitro group and a hydroxyl group to this scaffold can significantly modulate its physicochemical properties and biological activity. Accurate characterization of such molecules is paramount for synthesis confirmation, purity assessment, and metabolic studies. Mass spectrometry is an indispensable tool for obtaining precise molecular weight and structural information.[5]

This application note provides a comprehensive guide to the mass spectrometric analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. We will explore suitable ionization techniques, predict fragmentation patterns based on established principles of mass spectrometry for nitroaromatic and heterocyclic compounds, and provide detailed protocols for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and analysis of novel heterocyclic compounds.

Chemical Properties and Expected Molecular Ions

Before delving into the mass spectrometry protocols, it is essential to understand the basic chemical properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

PropertyValueSource
Molecular Formula C₆H₄N₄O₄Inferred from structure
Molecular Weight 196.12 g/mol Inferred from formula
Structure A fused pyrrolopyrimidine ring system with a nitro group at position 5 and a hydroxyl group at position 4.[6]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.[7]

Given its structure, which contains both acidic (hydroxyl and pyrrole N-H) and basic (pyrimidine nitrogens) sites, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is amenable to analysis by electrospray ionization (ESI) in both positive and negative ion modes.

  • Positive Ion Mode (ESI+): Expect the protonated molecule, [M+H]⁺, at m/z 197.13.

  • Negative Ion Mode (ESI-): Expect the deprotonated molecule, [M-H]⁻, at m/z 195.11.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the mass spectrometric analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

Instrumentation and Data Acquisition

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer, but can be adapted for other instrument types like triple quadrupoles or Orbitraps.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing in-source fragmentation.[8]
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kVOptimizes the formation of a stable electrospray.
Cone Voltage 20 - 40 V20 - 40 VA moderate cone voltage is used to facilitate desolvation and ion transfer without inducing excessive fragmentation.
Source Temperature 120 - 150 °C120 - 150 °CAids in the desolvation of the analyte ions.
Desolvation Temperature 350 - 450 °C350 - 450 °CEnsures complete evaporation of the solvent from the ion droplets.
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hrNitrogen is typically used to assist in the desolvation process.
Mass Range m/z 50 - 500m/z 50 - 500This range will encompass the expected molecular ion and its fragments.
Collision Energy (for MS/MS) 10 - 40 eV (Ramp)10 - 40 eV (Ramp)A ramp of collision energies allows for the observation of a wide range of fragment ions, from low-energy to high-energy dissociations.
Experimental Workflow

Caption: General workflow for the mass spectrometric analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Predicted Fragmentation Pathways

The fragmentation of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in tandem mass spectrometry (MS/MS) experiments is expected to be influenced by the nitro group and the stability of the fused pyrrolopyrimidine ring system.[9][10] The pyrimidine ring is generally more stable than fused heterocyclic rings during fragmentation.[9] For nitroaromatic compounds, common fragmentation pathways involve the loss of NO (30 Da) and NO₂ (46 Da).[11][12]

Positive Ion Mode Fragmentation ([M+H]⁺, m/z 197.13)

The protonated molecule is expected to undergo the following fragmentation steps:

  • Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatics, leading to a radical cation at m/z 167.13.

  • Loss of Nitrogen Dioxide (NO₂): This would result in a fragment at m/z 151.13.

  • Loss of Carbon Monoxide (CO): Following the initial losses, the pyrimidine ring may fragment through the loss of CO (28 Da).

  • Ring Cleavage: Further fragmentation will likely involve the cleavage of the pyrrole and pyrimidine rings, leading to smaller, stable fragment ions.

G parent [M+H]⁺ m/z 197.13 frag1 Loss of NO (-30 Da) parent->frag1 frag2 Loss of NO₂ (-46 Da) parent->frag2 ion1 [C₆H₅N₃O₃]⁺ m/z 167.13 frag1->ion1 ion2 [C₆H₅N₂O₂]⁺ m/z 151.13 frag2->ion2 frag3 Loss of CO (-28 Da) ion2->frag3 ion3 [C₅H₅N₂O]⁺ m/z 123.10 frag3->ion3

Caption: Predicted fragmentation pathway of protonated 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Negative Ion Mode Fragmentation ([M-H]⁻, m/z 195.11)

In negative ion mode, the deprotonated molecule is also expected to exhibit characteristic losses related to the nitro group.

  • Loss of Nitric Oxide (NO): This would lead to an ion at m/z 165.11.

  • Decarboxylation/Desulfonation Analogs: In some nitroaromatic compounds, fragmentation can proceed through decarboxylation or desulfonation-like mechanisms, though less common for this specific structure.[13][14]

Data Interpretation and Structural Elucidation

The interpretation of the resulting mass spectra should be systematic:

  • Confirm the Molecular Ion: The presence of the [M+H]⁺ or [M-H]⁻ ion in the full scan MS spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Analyze the MS/MS Spectrum: Compare the observed fragment ions with the predicted fragmentation pathways. The characteristic losses of 30 Da (NO) and 46 Da (NO₂) are strong indicators of the presence of a nitro group.

  • Utilize Isotopic Patterns: While not prominent for this molecule, isotopic patterns can be useful for compounds containing elements like chlorine or bromine.

  • Comparison with Analogs: If available, comparing the mass spectra of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol with non-nitrated or other substituted analogs can provide further confidence in the structural assignment. The incorporation of 7-deazapurine moieties has been shown to reduce fragmentation in some cases, leading to more intense molecular ion signals.[15]

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. By employing the described protocols and understanding the predicted fragmentation patterns, researchers can confidently characterize this and similar heterocyclic compounds. The use of electrospray ionization coupled with tandem mass spectrometry offers a powerful platform for obtaining detailed structural information, which is critical for advancing research and development in medicinal chemistry.

References

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Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Abstract The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and antimicrobial properties.[1][2][3] This document provides a comprehensive technical guide for the high-throughput screening (HTS) of a specific derivative, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. We present two robust, field-proven HTS protocols designed to evaluate the compound's potential as both a biochemical and a cell-based modulator of key biological pathways. The first protocol details a biochemical kinase inhibition assay using the highly sensitive AlphaLISA technology. The second describes a cell-based luciferase reporter assay for assessing the compound's impact on a specific signaling pathway, complete with an essential cytotoxicity counter-screen. These methodologies are designed to provide the rigorous, reproducible, and decision-driving data required in modern drug discovery campaigns.[4][5]

Compound Profile: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Before embarking on a screening campaign, a thorough understanding of the test article is paramount. 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a derivative of the 7-deazahypoxanthine scaffold.[6]

  • Structure: Chemical structure of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

    Image Source: PubChem CID 53374825

  • Physicochemical Properties:

PropertyValueSource
CAS Number 178961-39-6-
Molecular Formula C₆H₄N₄O₃PubChem
Molecular Weight 180.12 g/mol PubChem
Appearance Light gray to brown solid[6][7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[7]
Melting Point >300 °C (decomposes)-

Causality Behind Compound Handling: The compound's solubility in DMSO makes it ideal for HTS, where DMSO is the standard solvent for creating compound stock solutions for large libraries.[8] Its sensitivity to moisture and light necessitates storage in a desiccated, dark environment and careful handling during plate preparation to ensure compound integrity.[6]

The Foundation of a Robust HTS Campaign: Assay Quality Control

High-throughput screening involves the rapid, automated testing of thousands to millions of compounds, making the quality and reliability of the chosen assay critical.[5][8][9] The primary goal is to confidently distinguish true "hits" from experimental noise. This is quantitatively assessed using the Z-factor (Z') , a statistical parameter that reflects both the dynamic range of the assay and the data variation.[10][11][12]

The Z'-factor is calculated from the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc):

Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|

Interpretation of Z'-Factor:

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5 Excellent AssayIdeal for HTS; clear separation between controls.[12][13]
0 to 0.5 Marginal AssayMay be acceptable, but prone to false negatives/positives.[12]
< 0 Unsuitable AssayNo separation between controls; assay is not viable.[12]

Expert Insight: Achieving a Z' > 0.5 is a non-negotiable checkpoint before committing a large compound library to a screen.[13] This is accomplished through rigorous assay development, including optimization of reagent concentrations, incubation times, and automation protocols.

Application Protocol 1: Biochemical Kinase Inhibition HTS

Rationale: The pyrrolopyrimidine scaffold is a well-established kinase inhibitor pharmacophore.[14] Therefore, a primary screen to assess 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol's activity against a representative protein kinase is a logical starting point. We will utilize the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a no-wash, bead-based immunoassay known for its high sensitivity and suitability for HTS.[15][16]

Assay Principle: This assay quantifies kinase activity by detecting the product, ADP. An anti-ADP antibody is conjugated to an AlphaLISA Acceptor bead, and a biotinylated substrate is used, which is captured by a Streptavidin-coated Donor bead. When the kinase is active, it phosphorylates the substrate. The ADP produced displaces a biotinylated ADP tracer from the anti-ADP antibody. When the kinase is inhibited, the tracer remains bound. When the beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, emitting light at ~615 nm.[16][17] Therefore, kinase inhibition results in a high AlphaLISA signal.

HTS Master Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis plate_map Design 384-Well Plate Map (Controls, Compounds) compound_tx Acoustic Transfer of Compound (e.g., 50 nL from source plate) plate_map->compound_tx reagent1 Dispense Kinase/Substrate/ATP Mix compound_tx->reagent1 incubate1 Incubate at RT (e.g., 60 min) reagent1->incubate1 reagent2 Dispense AlphaLISA Detection Mix (Beads, Tracer) incubate1->reagent2 incubate2 Incubate at RT in Dark (e.g., 60 min) reagent2->incubate2 read Read Plate on Alpha-compatible Reader (Ex: 680nm, Em: 615nm) incubate2->read calc Calculate Z', S/B, % Inhibition read->calc hit_id Identify Hits (e.g., % Inhibition > 50%) calc->hit_id

Caption: Biochemical HTS workflow using AlphaLISA technology.

Detailed Step-by-Step Protocol (384-Well Format)
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol from a 10 mM DMSO stock plate into the appropriate wells of a 384-well shallow-well assay plate. This results in a final assay concentration of 10 µM.

    • Dispense 50 nL of a known kinase inhibitor (e.g., Staurosporine) for the positive control (100% inhibition).

    • Dispense 50 nL of pure DMSO for the negative control (0% inhibition).

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare according to the manufacturer's specifications (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • 2X Enzyme/Substrate Mix: In Kinase Reaction Buffer, prepare a solution containing the target kinase and its biotinylated substrate at 2X the final desired concentration.

    • 2X ATP Solution: In Kinase Reaction Buffer, prepare ATP at 2X the final desired concentration (often at the Km for the specific kinase).

    • 2X AlphaLISA Detection Mix: In AlphaLISA buffer, prepare a mix of Streptavidin-Donor beads, anti-ADP Acceptor beads, and biotinylated ADP tracer at 2X the final concentration. Expertise Note: This mix is light-sensitive and should be prepared under subdued lighting.

  • Assay Execution:

    • To initiate the kinase reaction, add 5 µL of the 2X Enzyme/Substrate mix to all wells.

    • Immediately add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Seal the plate and incubate for 60 minutes at room temperature.

    • To stop the reaction and begin detection, add 10 µL of the 2X AlphaLISA Detection Mix to all wells.

    • Seal the plate with an aluminum foil seal, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision).

Data Analysis and Interpretation
  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • Hit Criteria: A primary hit is typically defined as a compound exhibiting ≥50% inhibition at a single concentration (e.g., 10 µM).

Self-Validating System: Expected Assay Performance

ParameterTarget ValueRationale
Z'-Factor > 0.6Ensures a robust separation between positive and negative controls, minimizing false results.
Signal-to-Background > 10A high S/B ratio indicates a strong assay signal and a wide dynamic range for hit identification.

Application Protocol 2: Cell-Based Signaling Pathway HTS

Rationale: While biochemical assays are excellent for identifying direct inhibitors, cell-based assays provide data in a more physiologically relevant context, accounting for cell permeability, metabolism, and off-target effects.[4][18] A luciferase reporter gene assay is a highly sensitive and widely used HTS method to quantify the activity of a specific transcription factor or signaling pathway.[19][20][21] We will design a hypothetical assay to screen for inhibitors of the NF-κB pathway, which is frequently dysregulated in cancer and inflammatory diseases.

Assay Principle: A stable cell line is engineered to contain a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter with multiple NF-κB response elements.[22] When the NF-κB pathway is activated (e.g., by TNF-α), the transcription factor binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to pathway activity.[22] Inhibitors of the pathway will prevent luciferase expression, resulting in a decrease in the luminescent signal.

Cell-Based HTS Workflow

Cell_HTS_Workflow cluster_cell_prep Cell Plating cluster_cell_assay Treatment & Stimulation cluster_cell_analysis Lysis & Detection seed Seed Reporter Cells in 384-Well Plates incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 compound Add Compound / Controls incubate1->compound incubate2 Pre-incubate (e.g., 1 hour) compound->incubate2 stimulate Add Stimulant (e.g., TNF-α) incubate2->stimulate incubate3 Incubate (e.g., 6-8 hours) stimulate->incubate3 lyse Equilibrate Plate to RT, Add Lysis/Luciferase Reagent incubate3->lyse read Read Luminescence lyse->read analyze Calculate % Inhibition & Identify Hits read->analyze

Caption: Cell-based luciferase reporter assay workflow.

Detailed Step-by-Step Protocol (384-Well Format)
  • Cell Plating:

    • Using a multi-drop dispenser, seed HEK293/NF-κB-luc cells into white, solid-bottom 384-well plates at a density of 5,000 cells/well in 40 µL of complete medium.[19]

    • Incubate the plates overnight at 37°C with 5% CO₂.

  • Compound Addition and Stimulation:

    • Add 50 nL of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (10 mM stock), controls, or DMSO to the appropriate wells.

    • Pre-incubate the plates for 1 hour at 37°C.

    • Prepare a stimulant solution (e.g., TNF-α) at 5X the final desired concentration (e.g., 50 ng/mL for a final of 10 ng/mL).

    • Add 10 µL of the stimulant solution to all wells except the unstimulated negative controls (add 10 µL of medium instead).

    • Incubate for 6-8 hours at 37°C with 5% CO₂.

  • Lysis and Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

    • Add 25 µL of a "one-step" luciferase assay reagent (which contains both lytic agents and luciferin substrate) to all wells.[20]

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition:

    • Read the luminescence on a plate-based luminometer.

Trustworthiness: The Mandatory Cytotoxicity Counter-Screen

Causality: A decrease in luciferase signal could mean the compound is a true pathway inhibitor OR that it is simply killing the cells, thereby preventing them from producing the reporter protein. A cytotoxicity counter-screen is essential to differentiate these two outcomes and eliminate false positives.[23][24]

Protocol (using Resazurin):

  • Prepare a duplicate plate of cells and treat with the compound exactly as in the primary screen, but do not add the luciferase reagent.

  • Instead, add 10 µL of Resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Read fluorescence (Ex: ~560nm, Em: ~590nm). A decrease in fluorescence indicates cytotoxicity.

  • Hits from the primary screen that also show significant cytotoxicity (>20%) should be flagged as artifacts and deprioritized.

From Hit to Lead: Dose-Response Analysis

Primary hits identified from a single-point screen must be confirmed and their potency determined.[13] This is achieved by performing a dose-response experiment.

Protocol:

  • Select confirmed hits from the primary screen.

  • Create a serial dilution series for each compound (e.g., 10 points, 3-fold dilutions, starting at 50 µM).

  • Perform the primary assay (biochemical or cell-based) with this dilution series.

  • Plot the percent inhibition against the logarithm of the compound concentration.[25]

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).[26]

Dose-Response Curve Concept

Dose_Response xaxis yaxis origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point lab_bottom Potency lab_top Efficacy

Caption: A typical sigmoidal dose-response curve.

Hypothetical Dose-Response Data

Compound IDAssay TypeIC₅₀ (µM)
5-nitro-7H-pyrrolo[...] Kinase Screen2.5
5-nitro-7H-pyrrolo[...] NF-κB Cell Screen8.1
Control Inhibitor Kinase Screen0.01
Control Inhibitor NF-κB Cell Screen0.2

Conclusion

This guide outlines two distinct, robust, and industry-standard HTS methodologies for the initial characterization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The biochemical AlphaLISA kinase assay provides a direct measure of enzymatic inhibition, while the cell-based luciferase reporter assay offers crucial insights into the compound's activity in a biological system. By adhering to rigorous quality control standards, such as monitoring the Z'-factor, and implementing essential counter-screens for cytotoxicity, researchers can generate high-quality, reliable data. This structured approach, progressing from a primary screen to dose-response analysis, provides a solid foundation for hit-to-lead chemistry efforts and accelerates the drug discovery pipeline.[5]

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  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a promising scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a promising scaffold in modern medicinal chemistry. This document outlines the foundational principles, potential mechanisms of action, and detailed experimental protocols for evaluating this compound and its analogs as therapeutic agents.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a cornerstone in the design of ATP-competitive kinase inhibitors.[1] This structural motif mimics the purine ring of ATP, enabling it to bind to the ATP-binding pocket of a wide array of protein kinases.[1] The versatility of this scaffold allows for substitutions at various positions, leading to the development of compounds with high potency and selectivity for specific kinase targets.[1][2]

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[2] Several compounds based on this scaffold have advanced into clinical trials and received regulatory approval for treating inflammatory diseases and myeloproliferative disorders.[1][3]

The subject of these notes, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, introduces two key functional groups to this privileged core. The 5-nitro group, being strongly electron-withdrawing, is anticipated to modulate the electronic properties of the heterocyclic system, potentially influencing its binding affinity and metabolic stability. The 4-ol (or its tautomeric 4-oxo form) provides a crucial hydrogen bond donor and acceptor, which can be pivotal for anchoring the molecule within the kinase hinge region.

Hypothesized Mechanism of Action: Targeting the Kinome

Given the structural heritage of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, the primary hypothesized mechanism of action for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is the competitive inhibition of protein kinases at the ATP-binding site. The planar pyrrolo[2,3-d]pyrimidine core is expected to form hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.

The substituents at the 5 and 4 positions will further dictate the selectivity and potency towards specific kinases. For instance, various derivatives of the parent scaffold have been identified as potent inhibitors of:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets in oncology.[4]

  • p21-Activated Kinase 4 (PAK4): Implicated in various cancers, where its overexpression is common.[2]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted for autoimmune diseases and B-cell malignancies.[5]

  • Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer.[3]

  • Signal Transducer and Activator of Transcription 6 (STAT6): A key transcription factor in the IL-4 signaling pathway, relevant for allergic and asthmatic conditions.[6]

The following diagram illustrates the general principle of ATP-competitive kinase inhibition by a 7H-pyrrolo[2,3-d]pyrimidine derivative.

G cluster_0 Kinase ATP Binding Pocket Hinge Region Hinge Region Catalytic Site Catalytic Site ATP ATP ATP->Catalytic Site Binds 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol->Hinge Region H-bonds 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol->Catalytic Site Blocks ATP binding

Caption: ATP-competitive inhibition by 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Experimental Protocols

The following protocols provide a starting point for the evaluation of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its analogs.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.

Rationale: Direct measurement of kinase inhibition is the primary method to assess the potency and selectivity of a putative kinase inhibitor. A radiometric or fluorescence-based assay is commonly employed.

Materials:

  • Recombinant human kinases (e.g., CDK2/CycA, EGFR, BTK)

  • Substrate peptide specific for each kinase

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence assays)

  • Test compound (5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol) dissolved in DMSO

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a microplate.

    • Add 5 µL of a solution containing the kinase and its substrate in assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • For luminescence-based assays, add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (nM) for Compound XIC50 (nM) for Staurosporine (Control)
CDK2/CycAExperimental ValueExperimental Value
EGFRExperimental ValueExperimental Value
BTKExperimental ValueExperimental Value
PAK4Experimental ValueExperimental Value
Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

Rationale: Evaluating the effect of a compound on cell viability is a crucial step to determine its potential as an anticancer agent. This assay measures the number of viable cells after treatment with the compound.

Materials:

  • Cancer cell lines (e.g., HT-29 for colon cancer, NCI-H460 for lung cancer)[7][8]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

  • 96-well clear-bottom, white-walled plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.5%.

    • Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) Viability Measurement Viability Measurement Incubation (72h)->Viability Measurement Data Analysis (GI50) Data Analysis (GI50) Viability Measurement->Data Analysis (GI50)

Caption: Workflow for the cell-based proliferation assay.

Protocol 3: Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for its anti-inflammatory properties, making this a relevant assay.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess Reagent System (Promega)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., L-NNA).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

    • Calculate the IC50 value for the inhibition of NO production.

Data Presentation:

CompoundIC50 (µM) for NO Inhibition
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olExperimental Value
L-NNA (Positive Control)Experimental Value

Concluding Remarks

The 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The protocols outlined in these application notes provide a robust framework for the initial characterization of this and related compounds. Further studies, including medicinal chemistry optimization, in vivo efficacy models, and ADME/Tox profiling, will be essential to fully elucidate the therapeutic potential of this exciting class of molecules.

References

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors.
  • Al-Obaid, A. M., et al. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Molecules.
  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.
  • van der Westhuyzen, R., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem.
  • Chen, L., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry.
  • Gevorgyan, A., et al. (2023).
  • Li, X., et al. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Medicinal Chemistry Research.
  • Li, X., et al. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed.
  • Sravanthi, G., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry.
  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
  • El-Damasy, A. K., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules.

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules.
  • Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. (2022). Molecules.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv

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Application

Application Notes and Protocols for the Purification of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Introduction: The Critical Role of Purity in Pyrrolo[2,3-d]pyrimidine-Based Drug Development The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrrolo[2,3-d]pyrimidine-Based Drug Development

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors.[1][2][3] The introduction of a nitro group at the 5-position, yielding "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol," can be a key step in the synthesis of more complex molecules, potentially modulating the compound's biological activity and pharmacokinetic properties.[4]

In the context of drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. Impurities can lead to inaccurate biological data, unforeseen toxicity, and challenges in downstream process development. This guide provides a detailed overview of robust purification techniques for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, drawing upon established methodologies for the broader class of pyrrolopyrimidines to ensure a final product of high purity and quality.[5][6][7]

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol likely involves the nitration of the parent molecule, 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Potential impurities may include:

  • Unreacted Starting Material: Residual 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Isomeric Byproducts: Nitration at other positions on the pyrrolo[2,3-d]pyrimidine core.

  • Reagent-Derived Impurities: Residual nitrating agents or acids.

  • Degradation Products: The nitro group can be susceptible to reduction or other side reactions under certain conditions.

Given the polar nature of the hydroxyl and nitro groups, the target compound is expected to be a polar solid, likely with limited solubility in non-polar organic solvents and some solubility in polar aprotic solvents like DMSO.[8][9]

Purification Strategies: A Multi-Modal Approach

A combination of chromatographic and crystallization techniques is often necessary to achieve high purity for polar heterocyclic compounds. The choice of method will depend on the scale of the purification and the nature of the impurities.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique for the purification of pyrrolo[2,3-d]pyrimidine derivatives.[1][5][6] The principle lies in the differential partitioning of the compound and its impurities between a stationary phase (silica gel) and a mobile phase. The polar nature of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol suggests that a polar mobile phase will be required for elution.

Causality Behind Experimental Choices:

  • Stationary Phase: Normal phase silica gel (60 Å, 230-400 mesh) is the standard choice due to its effectiveness in separating compounds based on polarity.

  • Mobile Phase Selection: A gradient elution is recommended to effectively separate the target compound from both less polar and more polar impurities. A common starting point for polar heterocycles is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[5] The percentage of the polar solvent is gradually increased to elute the more polar compounds.

Protocol 1: Gradient Silica Gel Column Chromatography

  • Slurry Preparation: Dry load the crude 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol onto a small amount of silica gel. This is achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation: Mobile Phase Gradient and TLC Monitoring

Gradient StepDichloromethane (%)Methanol (%)Expected Elution Profile (TLC)
1982Elution of non-polar impurities.
2955Elution of the target compound.
39010Elution of highly polar impurities.

Visualization: Chromatography Workflow

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate Solvent add_silica->evaporate load_sample Load Sample evaporate->load_sample pack_column Pack Column pack_column->load_sample elute Gradient Elution load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc pool Pool Pure Fractions tlc->pool isolate Evaporate & Isolate pool->isolate

Caption: Workflow for chromatographic purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Given that pyrrolo[2,3-d]pyrimidin-4-ol is soluble in DMSO, a solvent/anti-solvent system might be effective.[8] For instance, dissolving the compound in a minimal amount of hot DMSO and then adding a less polar anti-solvent (in which the compound is insoluble) can induce crystallization upon cooling. Alternatively, a single polar solvent like ethanol or a mixture with water could be explored.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

  • Dissolution: In a flask, dissolve the crude 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in a minimal amount of hot dimethyl sulfoxide (DMSO).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Induction: Slowly add a suitable anti-solvent (e.g., water or isopropanol) dropwise to the hot solution until turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization: Recrystallization Process

G A Dissolve in Hot Solvent B Add Anti-Solvent A->B C Slow Cooling B->C D Crystal Formation C->D E Filtration & Washing D->E F Drying E->F

Caption: Step-by-step recrystallization workflow.

Quality Control and Validation

Post-purification, it is essential to assess the purity of the 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

1. Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

2. High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified compound and ensuring the absence of proton- or carbon-containing impurities.

4. Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Data Presentation: Purity Assessment Parameters

TechniqueParameterAcceptance Criteria
TLCNumber of SpotsSingle spot
HPLCPeak Area≥ 98%
¹H NMRSpectral DataConforms to the expected structure
MSMolecular IonCorresponds to the calculated mass

Conclusion

The purification of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a critical step in its use as a synthetic intermediate. While a specific protocol for this exact molecule is not widely published, the application of established techniques for the pyrrolo[2,3-d]pyrimidine class of compounds provides a robust framework for achieving high purity. A combination of silica gel chromatography and recrystallization, followed by rigorous analytical validation, will ensure the quality and reliability of this important building block for drug discovery and development.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). Preprints.org. Retrieved January 24, 2026, from [Link]

  • O'Donovan, D. H., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(15), 1539-1553. Available at: [Link]

  • Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(13), 5129. Available at: [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6146-6150. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(7), 3197. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2020). Journal of Medicinal Chemistry, 63(4), 1579-1595. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry, 218, 113396. Available at: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. (2023). Chemistry of Heterocyclic Compounds, 59(6-7), 389-411. Available at: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. (n.d.). Home Sunshine Pharma. Retrieved January 24, 2026, from [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2000). Il Farmaco, 55(2), 119-123. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2018). Molecules, 23(11), 2788. Available at: [Link]

Sources

Method

Handling and safety precautions for "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol"

For Researchers, Scientists, and Drug Development Professionals Disclaimer This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). The toxicological and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). The toxicological and reactivity properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol have not been fully investigated. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable institutional and governmental safety regulations. A thorough risk assessment should be performed before commencing any work with this compound.

Introduction

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrrolopyrimidine class. Nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The presence of a nitro group suggests potential applications in drug development, but also necessitates stringent safety precautions due to the known reactivity and potential toxicity of nitroaromatic compounds. This guide provides a detailed overview of the best practices for the safe handling, storage, and use of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, drawing upon available data and established protocols for analogous compounds.

Hazard Identification and Risk Assessment

While specific toxicological data for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is limited, the available information and the chemical's structural motifs warrant a high degree of caution.

2.1. Known Hazards

A Safety Data Sheet from Angene Chemical classifies 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol as:

  • Acute toxicity, oral (Category 4)

This classification indicates that the substance may be harmful if swallowed. However, it is crucial to note that other toxicological properties have not been thoroughly investigated.

2.2. Inferred and Potential Hazards

Based on the structure, the following potential hazards should be considered:

  • Mutagenicity: Nitroaromatic compounds are known to have mutagenic properties, often through the reduction of the nitro group to a reactive hydroxylamine that can damage DNA.

  • Reactivity: The nitro group is an electron-withdrawing group, which can make the aromatic ring susceptible to nucleophilic attack. While specific reactivity data is unavailable, reactions with strong bases, reducing agents, or high temperatures could lead to vigorous or explosive reactions.

  • Irritation: As with many fine chemicals, there is a potential for skin, eye, and respiratory tract irritation.

2.3. Risk Assessment Workflow

A thorough risk assessment is mandatory before any experiment. This should involve evaluating the quantity of the compound to be used, the specific experimental conditions, and the potential for exposure.

cluster_0 Risk Assessment Workflow Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential Consider route and duration Evaluate Experimental Conditions Evaluate Experimental Conditions Assess Exposure Potential->Evaluate Experimental Conditions Temperature, pressure, reagents Implement Control Measures Implement Control Measures Evaluate Experimental Conditions->Implement Control Measures Hierarchy of controls Review and Refine Review and Refine Implement Control Measures->Review and Refine Continuous improvement

Caption: A logical workflow for conducting a risk assessment before handling 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

3.1. Engineering Controls

  • Fume Hood: All work involving the handling of solid or dissolved 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required for all personnel handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Change gloves every 30 minutes or immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or solutions.
Respiratory Protection RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95) may be necessary, especially when handling the powder.

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

4.1. General Handling Protocol

  • Preparation: Designate a specific area within the fume hood for the experiment. Ensure all necessary equipment and reagents are readily available to minimize handling time.

  • Weighing and Transfer: Weigh the solid compound in a tared container within the chemical fume hood. Use appropriate tools to avoid generating dust.

  • Experimental Procedure: Continuously monitor the reaction for any unexpected changes. Keep the fume hood sash at the lowest possible height while working.

  • Post-Experiment: Decontaminate all surfaces and equipment that came into contact with the chemical.

4.2. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from strong oxidizing agents, strong bases, and reducing agents.

Emergency Procedures

Prompt and correct response to an emergency is crucial.

5.1. Spill Response

The response to a spill should be dictated by its size and the immediate risk.

cluster_0 Spill Response Protocol Assess Spill Assess Spill Minor Spill Minor Spill Assess Spill->Minor Spill Small, contained, no immediate danger Major Spill Major Spill Assess Spill->Major Spill Large, uncontained, fire or health risk Alert Personnel Alert Personnel Minor Spill->Alert Personnel Evacuate Area Evacuate Area Major Spill->Evacuate Area Call Emergency Services Call Emergency Services Evacuate Area->Call Emergency Services Contain Spill Contain Spill Alert Personnel->Contain Spill Use absorbent materials Clean Up Clean Up Contain Spill->Clean Up Follow lab protocol Dispose Waste Dispose Waste Clean Up->Dispose Waste As hazardous waste

Caption: A decision tree for responding to a chemical spill of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

5.1.1. Minor Spill

For a small, contained spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

5.1.2. Major Spill

For a large, uncontained spill, or any spill that poses a fire or significant health risk:

  • Immediately evacuate the area.

  • Alert others and activate the nearest fire alarm if necessary.

  • Close the laboratory doors to confine the spill.

  • Call emergency services and provide details of the spill.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

5.2. First Aid Measures

  • In case of skin contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the doctor.

Waste Disposal

All waste containing 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the general trash.

Conclusion

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound with potential for further research and development. However, the presence of the nitro group and the lack of comprehensive safety data necessitate a cautious and well-documented approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

  • Angene Chemical. (n.d.). Safety Data Sheet: 5-Nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from [Link]

  • GOV.UK. (2024, March). Nitrobenzene - Incident management. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(15), 4969. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Structure-Toxicity Relationships of Nitroaromatic Compounds. International Journal of Molecular Sciences, 12(11), 7844–7857. Retrieved from [Link]

  • Shaikh, J., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-428. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • MDPI. (2023). Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023. Retrieved from [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673–692. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Krawczyk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. Retrieved from [Link]

  • Environmental Health and Safety. (2011, June 1). SPILL RESPONSE PROCEDURES. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a key intermediate in the development of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a key intermediate in the development of novel therapeutics. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges by explaining the causality behind experimental choices, ensuring a reproducible and successful outcome.

Section 1: Synthesis Overview & Key Challenges

The primary and most direct route to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is the electrophilic nitration of the parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 9-deazaguanine). While seemingly straightforward, this synthesis presents several challenges rooted in the physicochemical properties of the pyrrolo[2,3-d]pyrimidine scaffold.

Core Synthetic Transformation:

Common Hurdles:

  • Poor Solubility: The starting material and the final product exhibit very low solubility in most common organic solvents, complicating reaction setup, monitoring, and purification.

  • Reaction Control: The electron-rich pyrrole ring is highly activated, creating a risk of over-nitration, oxidation, or other side reactions if conditions are not precisely controlled.

  • Product Isolation & Purification: The low solubility that hinders the reaction also makes purification by standard column chromatography challenging. The product often requires specialized purification techniques.

General Experimental Workflow

The following diagram outlines the typical workflow from starting material to the characterized final product, including key quality control checkpoints.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Starting Material QC (7H-pyrrolo[2,3-d]pyrimidin-4-ol) - Purity Check (NMR, LC-MS) B Reaction Setup - Controlled Reagent Addition - Strict Temperature Control A->B C Reaction Monitoring - TLC or LC-MS Analysis B->C D Reaction Quench - Ice-water precipitation C->D E Crude Product Isolation - Filtration and Washing D->E F Purification - Recrystallization or Trituration E->F G Final Product QC - NMR, MS, HPLC F->G H Pure Product (5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol) G->H

Caption: General workflow for the synthesis and quality control of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Reaction & Work-up Issues

Q1: My starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, is not dissolving in the reaction solvent (e.g., concentrated sulfuric acid). What should I do?

A1: This is the most common issue. The planarity and extensive hydrogen bonding of the 7-deazaguanine core lead to high lattice energy and poor solubility.

  • Causality: Incomplete dissolution will result in a heterogeneous reaction mixture, leading to poor reagent contact, low conversion, and non-reproducible results. The reaction must be a true solution for effective nitration.

  • Troubleshooting Steps:

    • Ensure Acid Quality: Use fresh, concentrated (98%) sulfuric acid. Absorbed moisture can reduce its solvating power for this specific substrate.

    • Gentle Warming & Sonication: After adding the starting material to the acid at 0 °C, allow the mixture to slowly warm to room temperature. Gentle sonication in a standard lab sonicator bath for 10-15 minutes can help break up aggregates and facilitate dissolution.

    • Extended Stirring: Before initiating the reaction, ensure the solution is completely clear by stirring for an extended period (up to 1-2 hours) at room temperature. Do not proceed with adding the nitrating agent until you have a homogeneous solution.

    • Solvent Volume: While you want to keep the reaction concentrated, ensure you are using a sufficient volume of sulfuric acid. A typical starting point is 10-20 mL of H₂SO₄ per gram of substrate.

Q2: The reaction is not proceeding to completion, and TLC analysis shows significant starting material even after extended reaction times. How can I improve the conversion?

A2: Low conversion is typically due to insufficient activation of the nitrating agent or deactivation of the substrate under the reaction conditions.

  • Causality: Electrophilic nitration requires a potent electrophile, the nitronium ion (NO₂⁺). Its concentration depends on the reaction conditions. The pyrrolopyrimidine nucleus is also protonated in strong acid, which deactivates it towards electrophilic attack. A delicate balance is required.

  • Troubleshooting Steps:

    • Temperature Control: The formation of the nitronium ion from nitric acid in sulfuric acid is temperature-dependent. Ensure you are adding the nitric acid slowly at a low temperature (0 to 5 °C) to control the initial exotherm, but then allow the reaction to proceed at the recommended temperature (often slightly above 0 °C to ambient).

    • Reagent Stoichiometry: A slight excess of the nitrating agent is often necessary. Increase the equivalents of nitric acid incrementally (e.g., from 1.1 eq to 1.3 eq). See the table below for guidance.

    • Reaction Time: While you have tried extended times, confirm with a small-scale trial if allowing the reaction to stir at room temperature for a few hours improves conversion without increasing side product formation.

ParameterStandard ConditionTroubleshooting Adjustment
Nitric Acid (fuming) 1.1 equivalentsIncrease to 1.3 - 1.5 equivalents
Temperature 0 °C to 5 °CAllow to warm to 10-15 °C
Reaction Time 1-2 hoursExtend to 4 hours, monitoring by TLC

Q3: I am observing multiple new spots on my TLC plate, suggesting significant side product formation. What are these byproducts and how can I avoid them?

A3: The formation of multiple products points to over-nitration, oxidation, or reaction at other positions.

  • Causality: The pyrrolo[2,3-d]pyrimidine system has multiple potentially reactive sites. While the C5 position is electronically favored, harsh conditions (high temperature, excess nitrating agent) can lead to a loss of selectivity.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. Runaway temperatures are the primary cause of side reactions. Ensure your cooling bath is stable and that the nitrating agent is added dropwise with vigorous stirring to dissipate heat effectively. Never let the internal temperature rise above 10 °C.

    • Reduce Reagent Excess: If you are using a large excess of nitric acid, scale it back. Use the minimum stoichiometry required for full conversion of the starting material (as determined by prior small-scale experiments).

    • Alternative Nitrating Agents: For sensitive substrates, harsher agents like fuming nitric acid can be problematic. Consider using potassium nitrate (KNO₃) in concentrated sulfuric acid. This often provides a more controlled release of the nitronium ion, leading to cleaner reactions.[1]

Troubleshooting Decision Tree

This diagram can help guide your decision-making process when a reaction yields a poor outcome.

G cluster_TLC TLC Analysis cluster_outcomes cluster_causes cluster_actions start Reaction Outcome: Low Yield / Impure Product TLC Analyze TLC Plate start->TLC O1 Mainly Starting Material TLC->O1 No Conversion O2 Multiple Products / Streaking TLC->O2 Low Selectivity O3 Dark Tarry Mixture TLC->O3 Degradation C1 Potential Cause: - Incomplete Dissolution - Low Temperature - Insufficient Reagent O1->C1 C2 Potential Cause: - Temperature Too High - Excess Nitrating Agent O2->C2 C3 Potential Cause: - Runaway Reaction (Decomposition) - Oxidative Side Reactions O3->C3 A1 Action: - Ensure full dissolution before nitration - Increase reagent eq. or temp slightly C1->A1 A2 Action: - Improve cooling, slow addition rate - Reduce equivalents of nitrating agent - Consider milder nitrating agent (KNO3) C2->A2 A3 Action: - Repeat with stricter temp. control - Use fresh, high-quality reagents C3->A3

Caption: Decision tree for troubleshooting the nitration of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Purification & Characterization

Q4: I am struggling to purify the final product. It streaks badly on silica gel and I have low recovery. Are there better methods?

A4: This is a classic challenge with this class of compounds due to their polarity and poor solubility. Standard silica gel chromatography is often ineffective.

  • Causality: The polar functional groups (-OH, -NH, -NO₂) interact very strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption, tailing, and poor separation.

  • Troubleshooting Steps:

    • Trituration/Recrystallization: This is the preferred method. After quenching the reaction in ice-water and filtering the crude solid, triturate (slurry) the solid with a sequence of solvents to remove different impurities.

      • Water: To remove any remaining acids and inorganic salts.

      • Methanol or Ethanol: To remove more soluble organic impurities.

      • Diethyl Ether or DCM: To remove non-polar impurities.

    • Recrystallization: If a suitable solvent can be found, recrystallization is ideal. Due to the low solubility, this often requires high-boiling polar aprotic solvents like DMF or DMSO, followed by the addition of an anti-solvent (like water or methanol). This should be done with care to avoid oiling out. Some literature on related compounds reports success with purification from ethanolic ammonia or mixtures of CH₂Cl₂/EtOH.[2]

    • Reversed-Phase Chromatography: If all else fails, reversed-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective for highly polar compounds.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for nitration occurring at the C5 position?

A1: The regioselectivity is dictated by the electronic properties of the bicyclic system. The pyrrole ring is an electron-rich π-excessive system, making it far more susceptible to electrophilic aromatic substitution than the electron-deficient pyrimidine ring. Within the pyrrole ring, the C5 position is the most activated, analogous to the C2/C5 positions in pyrrole itself. The reaction proceeds via the formation of a stabilized sigma complex (Wheland intermediate) where the positive charge is delocalized over the pyrrole nitrogen, which is more favorable than attack at C6.

Q2: What are the critical safety precautions for this reaction?

A2: This reaction involves highly corrosive and oxidizing substances.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: All operations must be performed in a certified chemical fume hood.

  • Reagent Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns. Handle them with extreme care. Fuming nitric acid also releases toxic nitrogen oxides.

  • Quenching: The quenching of a strong acid reaction mixture is highly exothermic. Add the reaction mixture slowly to a large volume of vigorously stirred ice/water to manage the heat release. Never add water to the concentrated acid.

Q3: Can I use a different nitrating agent, such as a mixture of nitric acid and acetic anhydride?

A3: While acetyl nitrate (formed in situ from HNO₃ and Ac₂O) is a potent nitrating agent, it is generally not recommended for this specific substrate. The 7-deazaguanine core contains multiple nucleophilic nitrogen and oxygen atoms that can be acetylated under these conditions, leading to a complex mixture of N-acetylated and O-acetylated side products, complicating the purification immensely. Sticking to a mineral acid system (H₂SO₄/HNO₃ or H₂SO₄/KNO₃) is the most reliable approach.

Section 4: Detailed Experimental Protocol

Protocol 1: Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale. Perform all appropriate safety assessments before beginning.

Materials & Reagents:

ReagentM.W.Amount (for 1g scale)MolesEquivalents
7H-pyrrolo[2,3-d]pyrimidin-4-ol151.131.00 g6.61 mmol1.0
Sulfuric Acid (conc., 98%)98.08~15 mL--
Fuming Nitric Acid (90%)63.010.46 mL7.27 mmol1.1

Procedure:

  • Reaction Vessel Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add concentrated sulfuric acid (15 mL).

  • Dissolution of Starting Material: Cool the sulfuric acid to 0 °C in an ice/salt bath. Slowly add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.00 g) in portions, ensuring the temperature does not rise significantly.

  • Homogenization: Stir the mixture at 0-5 °C for 30 minutes, then remove the cooling bath and allow it to stir at room temperature for 1-2 hours, or until a completely clear, homogeneous solution is obtained. Sonication may be used to aid dissolution.

  • Nitration: Cool the solution back down to 0 °C. Add fuming nitric acid (0.46 mL) dropwise via syringe over 15-20 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (see Protocol 2).

  • Quenching: In a separate beaker, prepare a vigorously stirred slurry of crushed ice and water (~200 mL). Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice-water slurry. A yellow precipitate should form immediately.

  • Isolation: Allow the slurry to stir for 30 minutes in the ice bath. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). Then, wash the cake with cold methanol (2 x 20 mL) and finally with diethyl ether (2 x 20 mL).

  • Drying: Dry the bright yellow solid under high vacuum to a constant weight. (Typical yield: 70-85%). The product is often pure enough for subsequent steps, but can be further purified by recrystallization from DMF/water if necessary.

Protocol 2: Recommended TLC System

  • Mobile Phase: Dichloromethane:Methanol (DCM:MeOH) in a 9:1 or 8:2 ratio.

  • Visualization: UV light (254 nm). The product and starting material are both UV active.

  • Expected Rf: The product, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is more polar than the starting material and will have a slightly lower Rf value.

References

  • Seela, F., & Rosemeyer, H. (1977). Synthesis of 9-Deazaguanine (7-Amino-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one). Chemische Berichte, 110(10), 3384-3388. [Link]

  • Pudlo, J. S., Nassiri, M. R., & Townsend, L. B. (1986). The synthesis of certain 5-substituted-7H-pyrrolo[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 23(5), 1371-1374. [Link]

  • Srivastava, P. C., & Robins, R. K. (1976). Synthesis and antitumor activity of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine and certain 7-β-D-ribofuranosyl-5-substituted analogs. Journal of Medicinal Chemistry, 19(9), 1155-1158. [Link]

  • Davoll, J. (1960). 429. Pyrrolo[2,3-d]pyrimidines. Part I. The synthesis of 4-aminopyrrolo[2,3-d]pyrimidine (7-deaza-adenine) and related compounds. Journal of the Chemical Society (Resumed), 131-138. [Link]

  • Niles, J. C., Wishnok, J. S., & Tannenbaum, S. R. (2001). A Concise Synthesis of 5-Guanidino-4-nitroimidazole, a Product of the Reaction of Peroxynitrite with Guanine. Organic Letters, 3(7), 963-965. [Link]

  • Akella, L. B., & R. P. C. (2002). An Improved Synthesis of 9-Deazaguanine. Synthetic Communications, 32(24), 3797-3802. [Link]

  • Schelling, J. E., & Salemink, C. A. (1975). The synthesis of 3-deazaguanine (6-amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one). Recueil des Travaux Chimiques des Pays-Bas, 94(6), 153-155. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Welcome to the technical support center for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this critical nitration reaction. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Introduction to the Synthesis

The synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a key intermediate in the development of various therapeutic agents, involves the electrophilic nitration of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 7-deazaguanine) scaffold. The pyrrolo[2,3-d]pyrimidine core is a unique heterocyclic system that is a structural analog of purines and is found in numerous biologically active compounds.[1][2] The introduction of a nitro group at the C5 position is a crucial step that often precedes further functionalization in multi-step syntheses.

While seemingly straightforward, this nitration can be accompanied by the formation of several byproducts, leading to purification challenges and reduced yields. This guide will address the most common issues in a question-and-answer format, providing both diagnostic insights and practical solutions.

Troubleshooting Guide

Issue 1: Incomplete Reaction - Low Conversion of Starting Material

Question: I am observing a significant amount of unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-ol in my reaction mixture, even after extended reaction times. What could be the cause, and how can I improve the conversion?

Answer:

Incomplete conversion in electrophilic nitration reactions of heterocyclic compounds is a common issue that can often be traced back to the potency of the nitrating agent and the reaction conditions. The 7H-pyrrolo[2,3-d]pyrimidin-4-ol ring system, while susceptible to electrophilic attack, requires a sufficiently powerful electrophile for efficient conversion.

Causality and Recommended Actions:

  • Insufficiently Strong Nitrating Agent: A standard mixture of nitric acid in sulfuric acid is typically employed to generate the highly electrophilic nitronium ion (NO₂⁺).[3] If the concentration of these acids is not optimal, the equilibrium concentration of the nitronium ion may be too low to drive the reaction to completion.

    • Troubleshooting Protocol:

      • Verify Acid Concentrations: Ensure that concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%) are used.

      • Optimize the HNO₃/H₂SO₄ Ratio: A common starting point is a 1:4 to 1:5 molar ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid will favor the formation of the nitronium ion.

      • Consider Alternative Nitrating Agents: For particularly stubborn reactions, stronger nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) can be employed, though these are often more expensive and require stricter handling precautions.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of the starting material and product. Conversely, a temperature that is too low may result in a sluggish reaction.

    • Troubleshooting Protocol:

      • Controlled Cooling: The initial addition of the substrate to the nitrating mixture should be performed at a low temperature (typically 0-5 °C) to control the initial exotherm.

      • Gradual Warming: After the initial addition, allowing the reaction to slowly warm to room temperature can often drive the reaction to completion without significant byproduct formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Multiple Products - Isomeric Byproducts

Question: My LC-MS and NMR data suggest the presence of more than one nitrated product. What are the likely isomeric byproducts, and how can I favor the formation of the desired 5-nitro isomer?

Answer:

The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple sites susceptible to electrophilic attack. While the C5 position is generally favored due to the directing effects of the fused ring system, nitration can also occur at other positions, leading to a mixture of isomers.

Likely Isomeric Byproducts:

Based on the electronic properties of the pyrrole and pyrimidine rings, the most probable isomeric byproduct is the 6-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol . The electron-rich pyrrole ring is highly activated towards electrophilic substitution.

Controlling Regioselectivity:

The key to favoring the formation of the 5-nitro isomer lies in carefully controlling the reaction conditions to exploit the subtle differences in reactivity between the C5 and C6 positions.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which in many cases is the desired isomer. Maintaining a consistently low temperature (e.g., 0 °C) throughout the reaction can enhance selectivity.

  • Order of Addition: Adding the 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the pre-formed nitrating mixture (rather than the other way around) ensures that the substrate is always in the presence of a high concentration of the nitronium ion, which can sometimes improve selectivity.

Purification of Isomers:

Should a mixture of isomers be unavoidable, chromatographic separation is the most effective purification method.

  • Chromatography Protocol:

    • Column Choice: Silica gel is a suitable stationary phase for the separation of these polar compounds.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. The optimal solvent system should be determined by TLC analysis. For instance, a gradient of 0-10% methanol in dichloromethane is a good starting point.[4]

Issue 3: Observation of Unexpected Byproducts - Ring Opening and Degradation

Question: I am observing byproducts with significantly different mass-to-charge ratios in my LC-MS, suggesting degradation of the heterocyclic core. What could be causing this, and how can I prevent it?

Answer:

The pyrrolo[2,3-d]pyrimidine ring system, while aromatic, can be susceptible to degradation under harsh acidic and oxidative conditions. The strong acid medium required for nitration can, in some instances, lead to ring-opening or other degradative pathways.

Potential Degradation Pathways:

  • Hydrolytic Cleavage: The pyrimidine ring, in particular, can be susceptible to hydrolytic cleavage under strongly acidic conditions, especially at elevated temperatures. This can lead to the formation of various acyclic byproducts. In known pathways for pyrimidine degradation, the ring is often cleaved between the N-3 and C-4 positions.[5]

  • Oxidative Degradation: The nitrating mixture is also a strong oxidizing agent. Over-exposure or excessive temperatures can lead to oxidative degradation of the electron-rich pyrrole ring, resulting in a complex mixture of byproducts.

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor in preventing degradation. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.

  • Minimize Reaction Time: Prolonged exposure to the strong acid mixture increases the likelihood of degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Quenching Procedure: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice. This rapidly dilutes the acid and dissipates the heat of neutralization, minimizing further degradation. The product can then be isolated by filtration.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the nitration reaction?

A1: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable eluent system (e.g., 10% methanol in dichloromethane) to achieve good separation between the starting material and the product. The spots can be visualized under UV light (254 nm). For more quantitative analysis, LC-MS is recommended.

Q2: My final product is difficult to purify by crystallization. What are my options?

A2: If crystallization proves ineffective, column chromatography is the preferred method for purifying 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol from its byproducts.[4] A detailed protocol is provided in the "Troubleshooting Guide" under "Issue 2".

Q3: Are there any safety precautions I should be aware of when performing this nitration?

A3: Yes, nitration reactions are potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Ensure that the reaction vessel is adequately cooled in an ice bath, especially during the addition of reagents.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large excess of ice with stirring. Never add water to the concentrated acid mixture.

Q4: Can I protect the N7 position of the pyrrole ring to improve selectivity?

A4: Yes, protecting the N7 position with a suitable protecting group, such as a benzyl or a silyl group, is a common strategy in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives to control regioselectivity and improve solubility.[4] However, the protecting group must be stable to the nitrating conditions and readily removable in a subsequent step. The choice of protecting group will depend on the overall synthetic strategy.

Visualizing Potential Reaction Pathways

To better understand the potential outcomes of the nitration reaction, the following diagram illustrates the desired reaction and the formation of a key byproduct.

Nitration_Byproducts SM 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Starting Material) Product 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Desired Product) SM->Product Nitration (C5) Byproduct 6-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Isomeric Byproduct) SM->Byproduct Nitration (C6) Degradation Degradation Products (Ring-Opened, etc.) SM->Degradation Harsh Conditions Product->Degradation Over-reaction Troubleshooting_Workflow Start Start Nitration Reaction Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Complete Is Reaction Complete? Monitor->Complete Workup Aqueous Workup and Isolation Complete->Workup Yes Incomplete_TS Troubleshoot: - Check nitrating agent strength - Optimize temperature Complete->Incomplete_TS No Analyze Analyze Crude Product (NMR, LC-MS) Workup->Analyze Pure Is Product Pure? Analyze->Pure Characterize Characterize Pure Product Pure->Characterize Yes Impure_TS Troubleshoot: - Optimize reaction conditions for selectivity - Develop purification method Pure->Impure_TS No Purify Purify by Chromatography/Crystallization Purify->Characterize End End Characterize->End Incomplete_TS->Start Impure_TS->Purify

Caption: A systematic workflow for troubleshooting the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Nitration process.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract. IJSRED. [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. NIH. [Link]

  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Welcome to the technical support center for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Understanding the degradation pathways is critical for ensuring the accuracy of experimental results, developing stable formulations, and meeting regulatory requirements. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during research and development.

I. Introduction to the Stability of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with a 7-deazapurine core, a structure of interest in medicinal chemistry due to its analogy to purine bases. The presence of a nitro group and a hydroxyl group on the pyrimidine ring suggests potential instabilities under various experimental and storage conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies are typically conducted under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.[1]

II. Troubleshooting Guide: Investigating Degradation

This section addresses specific issues that may arise during the handling and analysis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Question 1: I am observing unexpected peaks in my HPLC analysis of a sample of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol that has been stored in solution. What could be the cause?

Answer: The appearance of new peaks in your chromatogram likely indicates degradation of the parent compound. The pyrrolo[2,3-d]pyrimidine core and the nitro functional group can be susceptible to degradation under certain conditions.

  • Causality:

    • Hydrolysis: The pyrimidine ring, particularly with an electron-withdrawing nitro group, can be susceptible to hydrolysis, especially under basic or acidic conditions. Similar heterocyclic systems have shown instability in alkaline and acidic media.[2]

    • Photodegradation: If your solution was exposed to light, photodegradation is a strong possibility. Many nitrogen-containing heterocyclic compounds are known to be photolabile.[2]

    • Solvent Reactivity: The choice of solvent can influence stability. While soluble in DMSO, prolonged storage in certain solvents at room temperature can lead to degradation.

  • Troubleshooting Steps:

    • Control for Light: Prepare a fresh solution and store it protected from light (e.g., in an amber vial or wrapped in aluminum foil). Analyze this alongside your original sample to see if the new peaks are reduced or absent.

    • pH and Buffer Effects: If your solvent is not neutral, consider the pH. Prepare fresh solutions in buffered media at different pH values (e.g., pH 3, 7, and 9) to assess pH-dependent stability.

    • Fresh Sample Comparison: Always analyze a freshly prepared solution from a solid sample stored under recommended conditions (cool, dark, and dry) as a reference.

Question 2: My solid-state 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol has changed color. Is this a sign of degradation?

Answer: Yes, a change in color of the solid material, for instance from a light yellow to a brownish color, is often an indication of degradation.

  • Causality:

    • Oxidation: The pyrrole ring can be susceptible to oxidation, which can lead to the formation of colored byproducts.

    • Hygroscopicity and Hydrolysis: The compound may be hygroscopic. Adsorbed moisture can lead to solid-state hydrolysis over time, especially if not stored in a desiccated environment.

    • Thermal Degradation: Exposure to elevated temperatures can cause thermal decomposition.

  • Troubleshooting Steps:

    • Proper Storage: Ensure the solid compound is stored in a tightly sealed container, in a desiccator, and at a low temperature (e.g., 2-8°C).

    • Purity Check: Re-analyze the discolored solid by HPLC-UV, LC-MS, and NMR to determine its purity and identify any potential degradation products.

    • Reference Standard: Compare the analytical data of the discolored material with that of a fresh or properly stored reference standard.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

A1: While specific degradation pathways need to be experimentally determined, based on its chemical structure, several pathways are plausible:

  • Hydrolysis:

    • Acidic Conditions: Protonation of the pyrimidine ring may facilitate nucleophilic attack by water, potentially leading to ring opening.

    • Basic Conditions: Deprotonation of the hydroxyl group and/or the pyrrole nitrogen could occur. The electron-withdrawing nitro group can make the pyrimidine ring susceptible to nucleophilic attack by hydroxide ions, potentially leading to the formation of denitrated or ring-opened products. The behavior of related nitroaromatic compounds, like 5-nitro-2-furaldehyde which forms a nitronic acid anion in alkaline solutions, suggests the nitro group can be a site of reactivity.[3]

  • Oxidation: The pyrrole moiety is generally susceptible to oxidation. Common oxidizing agents (e.g., hydrogen peroxide, AIBN) could lead to the formation of N-oxides or hydroxylated species on the pyrrole ring.

  • Photodegradation: Aromatic nitro compounds are often photoreactive. Exposure to UV light could lead to complex degradation pathways, including reduction of the nitro group to a nitroso or amino group, or ring rearrangements.

  • Thermal Degradation: At elevated temperatures, decarboxylation (if applicable after ring opening) or other fragmentation pathways could occur.

Hypothetical Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis RingOpened Ring-Opened Product Acid->RingOpened H+ / H2O Base Basic Hydrolysis Denitrated Denitrated Product Base->Denitrated OH- Base->RingOpened OH- Oxidation Oxidative Stress Oxidized Oxidized Pyrrole Ring Oxidation->Oxidized [O] Photo Photolytic Stress Amino Reduced Nitro Group (Amino Product) Photo->Amino hv Parent 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Parent->Denitrated Parent->RingOpened Parent->Amino Parent->Oxidized ForcedDegradationWorkflow cluster_setup 1. Experimental Setup cluster_stress 2. Stress Application cluster_analysis 3. Analysis Prep Prepare Solutions (Acid, Base, H2O, H2O2) Heat Apply Heat Prep->Heat Light Apply Light Prep->Light Store Store at RT Prep->Store Solid Prepare Solid Samples Solid->Heat HPLC HPLC-UV/DAD Analysis Heat->HPLC Light->HPLC Store->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS MassBalance Calculate Mass Balance LCMS->MassBalance

Caption: General workflow for a forced degradation study.

Q3: What analytical techniques are best for analyzing the degradation products?

A3: A combination of techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the primary technique for separating the parent compound from its degradation products and for quantification. A PDA detector is crucial as it can help determine if peaks are spectrally pure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of degradation products by providing molecular weight information and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, they may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.

A variety of analytical methods are available for detecting nitro compounds and their metabolites, including HPLC-UV, GC-MS, and LC-MS. [4]

IV. References

  • J AOAC Int. 2015 Sep-Oct;98(5):1248-59. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • Biomedical Journal of Scientific & Technical Research. 2022 Nov;47(3). Forced Degradation – A Review. [Link]

  • ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields, minimize impurities, and ensure the integrity of your results.

The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors.[1][2][3] The title compound, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is a key building block for introducing further functionality at the C5 position, making its efficient synthesis paramount. The most common route involves the electrophilic nitration of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-deazahypoxanthine).[4] This guide addresses the specific challenges of this transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis. We provide insights into the root causes and offer validated solutions.

Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the potential causes, and how can I drive the reaction to completion?

A1: This is a common issue often rooted in the reaction conditions and the physical properties of the starting material.

Underlying Causality: The nitration of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is an electrophilic aromatic substitution. The reaction's success hinges on the generation of a sufficiently powerful electrophile, the nitronium ion (NO₂⁺), and its effective interaction with the substrate. The low solubility of 7-deazahypoxanthine in the acidic medium can severely limit the reaction rate, leading to incomplete conversion. Furthermore, any moisture present will quench the nitronium ion, impeding the reaction.

Troubleshooting Protocol & Solutions:

  • Reagent Quality and Stoichiometry:

    • Acid Anhydricity: Ensure the use of high-purity, concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Water is detrimental as it consumes the nitronium ion.

    • Nitric Acid Equivalents: While a 1.1 to 1.2 molar equivalent of nitric acid is theoretically sufficient, empirically increasing this to 1.5 equivalents can help drive the reaction to completion, compensating for any potential moisture or side reactions.

  • Temperature Management:

    • Initial Dissolution: The starting material should be stirred in sulfuric acid at 0-5 °C until a uniform suspension or solution is achieved before the nitric acid is added.

    • Controlled Exotherm: The addition of nitric acid should be done dropwise, maintaining the internal temperature below 10 °C to prevent runaway reactions and degradation.

    • Gradual Warming: If the reaction stalls (monitored by TLC), allowing the mixture to slowly warm to room temperature for 1-2 hours after the initial addition phase can enhance conversion.

  • Reaction Monitoring:

    • Use a reliable TLC system to track the disappearance of the starting material. A recommended mobile phase is Dichloromethane:Methanol (9:1 v/v). The product is significantly more polar than the starting material.

Summary of Optimized Conditions:

Parameter Standard Condition Optimized Approach for Low Conversion
Nitrating Agent 1.1 eq. Fuming HNO₃ 1.5 eq. Fuming HNO₃ or KNO₃ (1.5 eq.)
Solvent Conc. H₂SO₄ Conc. H₂SO₄ (ensure anhydrous)
Temperature 0-10 °C Add HNO₃ at 0-5 °C, then allow to warm to 20 °C

| Reaction Time | 1-2 hours | Monitor by TLC until starting material is consumed (may take 3-4 hours) |

Q2: My TLC shows multiple spots, indicating significant side product formation. What are these impurities, and how can I improve the reaction's selectivity?

A2: The formation of multiple products points to issues with regioselectivity or over-reaction.

Underlying Causality: While the C5 position of the pyrrole ring is the most electron-rich and thus the kinetically favored site for nitration, harsh reaction conditions can lead to undesired outcomes.

  • Over-Nitration: Dinitro products can form if the temperature is too high or the concentration of the nitrating agent is excessive.

  • Degradation: The pyrrolo[2,3-d]pyrimidine scaffold can be susceptible to degradation in highly concentrated, hot acid.

  • Oxidation: Nitric acid is a strong oxidizing agent, which can lead to various oxidized byproducts.

Troubleshooting Protocol & Solutions:

  • Strict Temperature Control: This is the most critical factor for selectivity. Use an ice/salt bath to maintain the temperature at 0-5 °C during the addition of nitric acid. An internal thermometer is essential.

  • Order of Addition: Always add the nitric acid slowly to the solution of the substrate in sulfuric acid. This ensures that the nitronium ion is generated in the presence of the substrate and its concentration remains low, minimizing the chance of over-nitration.

  • Alternative Nitrating Agent: If side product formation persists, consider using potassium nitrate (KNO₃) as the nitrating source in sulfuric acid. KNO₃ dissolves to release the nitronium ion more slowly, offering a more controlled reaction profile.

Experimental Workflow: Nitration of 7-Deazahypoxanthine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 7H-pyrrolo[2,3-d]pyrimidin-4-ol and Conc. H₂SO₄ B Cool to 0-5 °C with Ice Bath A->B C Slowly Add Fuming HNO₃ (Keep Temp < 10 °C) B->C D Stir at 0-10 °C for 1-2 hours C->D E Monitor by TLC (DCM:MeOH 9:1) D->E F Pour Reaction Mixture onto Crushed Ice E->F G Neutralize with Aqueous NH₄OH to pH ~7 F->G H Filter Precipitated Solid G->H I Wash with Cold Water, then Diethyl Ether H->I J Dry Under Vacuum I->J

Caption: A typical workflow for the synthesis and isolation of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Q3: I have a poor recovery after the work-up. How can I optimize the product isolation and purification?

A3: Product loss during work-up is often due to its amphoteric nature and solubility profile.

Underlying Causality: The product contains both acidic (N-H protons) and basic (pyrimidine nitrogens) sites. Its solubility in the aqueous quench solution is highly dependent on pH. If the pH is too low or too high during neutralization, the product can remain in solution as a salt.

Troubleshooting Protocol & Solutions:

  • Controlled Quench: The reaction mixture must be quenched by pouring it slowly onto a large volume of crushed ice with vigorous stirring. This dissipates heat and precipitates the crude product. Do not add water directly to the concentrated acid.

  • Precise Neutralization:

    • After quenching, neutralize the acidic slurry very slowly with a base like aqueous ammonia or a cold sodium hydroxide solution.

    • Monitor the pH carefully. The product will have minimal solubility and precipitate maximally around its isoelectric point (typically pH 5-7). Overshooting the neutralization can lead to the formation of a soluble salt, causing significant yield loss.

    • Keep the mixture cold throughout the neutralization process.

  • Washing and Drying:

    • Aqueous Wash: Wash the filtered solid thoroughly with copious amounts of cold deionized water to remove all inorganic salts (e.g., ammonium sulfate). A sulfate test on the filtrate can confirm removal.

    • Organic Wash: Wash the cake with a non-polar solvent like diethyl ether or acetone to remove any non-polar organic impurities.

    • Drying: Dry the final product thoroughly under a high vacuum. The compound can be hygroscopic.

  • Purification:

    • Recrystallization: If purity is insufficient, recrystallization is the preferred method. Due to low solubility, this can be challenging. A mixture of DMSO and water or DMF and water is often effective. Dissolve the crude product in a minimal amount of hot DMSO/DMF and slowly add water until precipitation begins, then allow it to cool slowly.

    • Column Chromatography: This is generally avoided due to the compound's poor solubility in typical eluents but can be performed using highly polar systems like DCM/Methanol with 1% acetic acid if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in this reaction?

A1: Sulfuric acid serves two critical functions. First, it acts as a solvent for the polar 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Second, and more importantly, it is a powerful dehydrating agent and proton source that catalyzes the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The equilibrium for this process lies far to the right in a strong acid like H₂SO₄.

Mechanism: Formation of the Nitronium Ion

G HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ {NO₂⁺ + H₃O⁺ + 2HSO₄⁻} {NO₂⁺ + H₃O⁺ + 2HSO₄⁻} HNO₃ + 2H₂SO₄->{NO₂⁺ + H₃O⁺ + 2HSO₄⁻} Protonation & Dehydration

Caption: Sulfuric acid facilitates the generation of the active electrophile, NO₂⁺.

Q2: Would protecting the N7 position of the pyrrole ring with a group like SEM or Tosyl improve the reaction?

A2: Protecting the N7 position is a valid strategy that offers both advantages and disadvantages.

  • Advantages:

    • Improved Solubility: N7-protected intermediates are often much more soluble in less polar organic solvents, potentially allowing the reaction to be run under different, milder conditions (e.g., using acetyl nitrate in dichloromethane).

    • Prevents N-Nitration: It eliminates the possibility of side reactions at the N7 position.

  • Disadvantages:

    • Increased Step Count: This strategy adds two steps to the overall synthesis (protection and deprotection), which can lower the overall yield and increase costs.

    • Deprotection Challenges: The deprotection step must be chosen carefully to avoid degradation of the nitro group. For example, acidic deprotection of a SEM group must be performed under controlled conditions.

Q3: What are the key safety precautions for this synthesis?

A3: This reaction involves highly corrosive and reactive materials.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All operations must be conducted in a certified chemical fume hood.

  • Mixing Acids: Be aware that mixing nitric acid and sulfuric acid is highly exothermic. Always add reagents slowly and with adequate cooling.

  • Quenching: The quenching of the reaction mixture on ice is also highly exothermic and can cause splashing. Use a large container and perform the addition slowly.

References

  • MDPI - Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Provides context on the importance of the pyrrolo[2,3-d]pyrimidine scaffold and general synthetic procedures.

  • NIH - The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives. Discusses the biological applications and structural features of this class of compounds.

  • MDPI - Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs. Details synthetic modifications to the pyrrolopyrimidine core, including coupling reactions.

  • ResearchGate - Synthesis of 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds. Offers insights into the synthesis of various derivatives of the core structure.

  • NIH - 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors. Describes functionalization at the C5 position, which is relevant to the use of the nitrated intermediate.

  • ResearchGate - Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Highlights the broad biological activities and synthetic versatility of the scaffold.

  • ChemicalBook - Pyrrolo[2,3-d]pyrimidin-4-ol. Provides physical and chemical properties of the starting material, 7-deazahypoxanthine.

  • NIH - Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Underlines the importance of this scaffold in developing selective kinase inhibitors.

  • NIH - Biosynthesis and function of 7-deazaguanine derivatives. Provides background on the natural occurrence and biological relevance of the 7-deazapurine core.

  • PubMed - The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors. Showcases synthetic strategies like Buchwald-Hartwig couplings for derivatization.

  • PubMed - Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Demonstrates the therapeutic potential of derivatives from this scaffold.

  • Oxford Academic - Four additional natural 7-deazaguanine derivatives in phages and how to make them. Discusses the biosynthesis and natural importance of related structures.

  • PNAS - Novel genomic island modifies DNA with 7-deazaguanine derivatives. Further reading on the biological context of 7-deazaguanine structures.

  • ResearchGate - Synthesis of pyrrolo[2,3-d]pyrimidine-imines. Illustrates various synthetic transformations of the core scaffold.

  • ResearchGate - The synthesis of 7-deazaguanines as potential inhibitors. Provides historical context and synthetic routes for various 7-deazaguanine analogues.

  • Benchchem - An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol. Describes the use of related intermediates in the synthesis of JAK inhibitors like Tofacitinib.

  • RSC Publishing - Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs. Details advanced synthetic modifications of the 7-deazaguanine core.

  • MDPI - Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Reinforces the strategy of using this scaffold for developing potent kinase inhibitors.

  • Frontier Specialty Chemicals - 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. Provides supplier information for a related starting material.

Sources

Troubleshooting

Technical Support Center: Investigating Off-Target Effects of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

A Note on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: As a Senior Application Scientist, it is crucial to begin with transparency. Extensive searches for specific off-target effect data for the compound "5-nitro-7H-pyrrolo[...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: As a Senior Application Scientist, it is crucial to begin with transparency. Extensive searches for specific off-target effect data for the compound "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol" have not yielded specific, publicly available experimental results. This may indicate that the compound is novel, proprietary, or that its off-target profile has not yet been extensively characterized and published.

However, the core structure, a pyrrolo[2,3-d]pyrimidine, is a well-known scaffold for a multitude of kinase inhibitors. Therefore, this guide is structured to address the common challenges and off-target considerations researchers face when working with this important class of compounds. We will use a representative, hypothetical molecule from this class, which we'll refer to as PNP-4O , to illustrate key concepts and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays with PNP-4O at concentrations where the primary target kinase is not fully inhibited. What could be the cause?

This is a classic indicator of potential off-target effects. While high concentrations of any compound can induce non-specific toxicity, cytotoxicity at concentrations close to the expected effective range suggests that PNP-4O might be inhibiting other kinases or cellular proteins essential for cell survival.

  • Possible Cause 1: Off-target kinase inhibition. Many kinases are involved in pro-survival signaling pathways (e.g., PI3K/Akt, MEK/ERK). Inhibition of these, even partially, can lead to apoptosis or cell cycle arrest.

  • Possible Cause 2: hERG channel inhibition. Some small molecules can block the hERG potassium channel, which can lead to cardiotoxicity, and in in vitro models, this can manifest as general cytotoxicity.

  • Possible Cause 3: Mitochondrial toxicity. The compound might be interfering with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.

Q2: Our in vivo results with PNP-4O do not correlate with our in vitro potency. The compound appears less effective than anticipated. Why might this be?

This is a common challenge in drug development and can be attributed to a range of factors that are not present in a simplified in vitro system.

  • Pharmacokinetic (PK) issues: The compound may have poor absorption, rapid metabolism, or high plasma protein binding, leading to a lower-than-expected free concentration at the tumor site.

  • Off-target engagement in vivo: The compound might be engaging with an off-target protein that counteracts its intended therapeutic effect. For example, inhibiting a kinase in a feedback loop could lead to the activation of a compensatory signaling pathway.

  • Target accessibility: The intended kinase target may not be as accessible in vivo due to tissue barriers or subcellular localization.

Troubleshooting Guides

Guide 1: Deconvoluting Unexpected Cytotoxicity

If you are observing cytotoxicity that cannot be explained by on-target inhibition, a systematic approach is necessary to identify the cause.

Experimental Workflow: Cytotoxicity Investigation

A Unexpected Cytotoxicity Observed B Dose-Response Curve in Multiple Cell Lines A->B C Compare IC50 (Viability) vs. IC50 (Target Engagement) B->C D Viability IC50 << Target IC50? C->D E Perform Broad Kinase Profiling Panel D->E Yes H Assess Mitochondrial Toxicity (e.g., Seahorse Assay) D->H Yes I Test for hERG Channel Inhibition D->I Yes J On-Target Effect Likely Contributing to Cytotoxicity D->J No F Identify Potent Off-Target Kinases E->F G Validate Off-Targets with siRNA or CRISPR F->G

Caption: A workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Protocol:

  • Confirm the Observation: Run a dose-response curve of PNP-4O in at least two different cell lines (one sensitive, one resistant to on-target inhibition, if known).

  • Determine Target Engagement: In parallel, perform an assay to measure the inhibition of the primary target at the same concentrations. This could be a Western blot for a downstream phosphorylated substrate or a cellular thermal shift assay (CETSA).

  • Compare IC50 Values:

    • If the cytotoxicity IC50 is significantly lower than the target engagement IC50, it strongly suggests an off-target effect is responsible for the cell death.

    • If the values are similar, the on-target effect is likely the primary driver of the observed cytotoxicity.

  • Broad Kinase Screen: If an off-target effect is suspected, submit PNP-4O for a broad kinase profiling screen (e.g., at a concentration 10-fold higher than the on-target IC50). This will provide a list of potential off-target kinases.

  • Validate Hits: For the most potent off-target hits, use a genetic approach (siRNA or CRISPR) to knock down the off-target kinase in your cells of interest. Then, re-run the PNP-4O cytotoxicity assay. If the cells become more resistant to PNP-4O after knockdown, you have validated this off-target.

  • Assess Other Liabilities: Concurrently, it is advisable to run assays for common liabilities such as mitochondrial toxicity and hERG channel inhibition.

Guide 2: Addressing In Vitro / In Vivo Discrepancies

When moving from the bench to an animal model, a new set of variables comes into play.

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

cluster_0 Intended Pathway cluster_1 Unintended Off-Target Pathway PNP-4O PNP-4O Target Kinase Target Kinase PNP-4O->Target Kinase Inhibition Off-Target Kinase Off-Target Kinase PNP-4O->Off-Target Kinase Inhibition Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylation Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Survival Signal Survival Signal Off-Target Kinase->Survival Signal Negative Regulation Survival Signal->Cell Proliferation Promotes

Caption: A diagram illustrating how PNP-4O can have both on-target and off-target effects.

Troubleshooting Steps:

  • Review Pharmacokinetics (PK): Was a full PK study performed? If not, this is the first step. Key parameters to assess are:

    • Cmax: The maximum concentration achieved in plasma.

    • AUC: The total drug exposure over time.

    • Tissue Distribution: Does the drug reach the target tissue at a sufficient concentration?

  • Measure Target Engagement In Vivo: It is crucial to confirm that PNP-4O is hitting its intended target in the animal model. This can be done by:

    • Collecting tumor or tissue samples at various time points after dosing.

    • Performing a Western blot or immunohistochemistry (IHC) to look at the phosphorylation status of a direct downstream substrate of the target kinase.

  • Consider Resistance Mechanisms: The in vivo environment can induce resistance mechanisms not seen in vitro. This could include the upregulation of drug efflux pumps or the activation of compensatory signaling pathways. A transcriptomic (RNA-seq) or proteomic analysis of treated versus untreated tissues can help to identify these changes.

Data Summary: Representative Pyrrolo[2,3-d]pyrimidine Inhibitor (PNP-4O)

The following table presents a hypothetical but plausible dataset for PNP-4O, illustrating the kind of data that would be generated during a characterization campaign.

Assay Type Target/Parameter Result Implication
Biochemical Assay On-Target Kinase IC5015 nMPotent on-target activity
Cell-Based Assay Target Engagement IC5050 nMGood cell permeability
Cell Viability Cell Line A (Target-driven)60 nMCytotoxicity consistent with on-target inhibition
Cell Viability Cell Line B (Target-independent)200 nMPotential off-target toxicity at higher concentrations
Kinase Panel (1 µM screen) Off-Target Kinase X85% InhibitionStrong off-target hit
Kinase Panel (1 µM screen) Off-Target Kinase Y70% InhibitionModerate off-target hit
hERG Inhibition Assay IC50> 10 µMLow risk of hERG-related cardiotoxicity

References

  • The Kinase Chemogenomic Set (KCGS): A Resource for Probing the Druggable Kinome. Cell Chemical Biology. [Link]

  • A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery. [Link]

  • The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. Molecules. [Link]

  • Cellular thermal shift assay for drug-target engagement. Nature Protocols. [Link]

Optimization

Modifying experimental conditions for "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol"

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. It provides in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate seamless experimentation and modification of this versatile heterocyclic compound. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and overcome common experimental hurdles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Storage and Stability

    • Solubility Parameters

    • Safety and Handling

  • Troubleshooting Guide: Synthesis and Purification

    • Low or No Yield During Nitration

    • Formation of Impurities and Side Products

    • Purification Challenges

  • Troubleshooting Guide: Derivatization Reactions

    • Inefficient Conversion of the Hydroxyl Group to a Leaving Group (e.g., Chlorination)

    • Poor Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Protocols

    • Protocol 1: Chlorination of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

    • Protocol 2: Amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

  • References

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Storage and Stability

Q1: What are the optimal storage conditions for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

A1: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, like many nitroaromatic compounds, should be stored in a cool, dry, and dark place.[1] The presence of the nitro group can make the molecule susceptible to degradation under certain conditions. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: Is this compound sensitive to light or moisture?

Solubility Parameters

Q3: What are the recommended solvents for dissolving 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

A3: The solubility of pyrrolopyrimidine derivatives can be challenging.[3] Generally, they exhibit poor solubility in water and nonpolar organic solvents. For 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, polar aprotic solvents are your best starting point.

SolventExpected SolubilityNotes
Dimethyl sulfoxide (DMSO)GoodOften the solvent of choice for initial dissolution and for NMR.
Dimethylformamide (DMF)GoodA common solvent for reactions involving this class of compounds.
N-Methyl-2-pyrrolidone (NMP)Moderate to GoodCan be useful for reactions requiring higher temperatures.
Methanol/EthanolPoor to ModerateMay be used for purification by recrystallization, possibly in a solvent mixture.
Dichloromethane (DCM)PoorGenerally not a good solvent for this polar molecule.
WaterPoorThe molecule is largely insoluble in aqueous solutions at neutral pH.

Q4: I'm having trouble with solubility for my reaction. What can I do?

A4: If you are facing solubility issues, consider the following:

  • Solvent Mixtures: A combination of solvents can sometimes improve solubility. For example, a small amount of DMSO or DMF in a less polar solvent might be effective.

  • Temperature: Gently warming the mixture can increase solubility. However, be cautious of potential degradation, especially with nitro compounds.

  • Salt Formation: If your reaction conditions permit, deprotonation of the pyrrole or hydroxyl group with a suitable base to form a salt can significantly increase solubility in polar solvents.

Safety and Handling

Q5: What are the primary safety concerns when working with 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its precursors?

A5: The primary concerns are related to the nitrating agents used in its synthesis and the inherent properties of nitro compounds.

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[4][5][6][7] Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4][5][7]

  • Nitro Compounds: Organic nitro compounds are energetic and can be thermally unstable.[8][9] While this specific molecule is not classified as an explosive, it is crucial to avoid heating it excessively or in a sealed container. The explosive power of some nitro compounds is due to the rapid formation of highly stable gases like N₂, CO₂, and water upon decomposition.[10]

  • Toxicity: Nitroaromatic compounds can be toxic and mutagenic.[1] Handle the compound with care, avoiding inhalation of dust and skin contact.

Troubleshooting Guide: Synthesis and Purification

This section provides guidance on overcoming common challenges during the synthesis and purification of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Low or No Yield During Nitration

Q6: I am attempting to nitrate 7H-pyrrolo[2,3-d]pyrimidin-4-ol, but I am getting a low yield of the desired 5-nitro product. What could be the issue?

A6: Low yields in the nitration of electron-rich heterocyclic systems like pyrrolopyrimidines are a common problem. The likely culprits are improper reaction conditions or degradation of the starting material or product.

dot

Nitration_Troubleshooting start Low/No Yield in Nitration cause1 Decomposition of Starting Material/Product start->cause1 Possible Reason cause2 Insufficiently Activating Nitrating Agent start->cause2 Possible Reason cause3 Over-Nitration or Side Reactions start->cause3 solution1 Optimize Reaction Temperature and Time cause1->solution1 Solution solution2 Use Milder Nitrating Agents cause2->solution2 Solution solution3 Modify Work-up Procedure cause3->solution3 Solution solution4 Protect Reactive Sites cause3->solution4 Solution

Caption: Troubleshooting workflow for low-yield nitration.

  • Mechanistic Insight: The pyrrole ring is highly activated towards electrophilic aromatic substitution, but it is also sensitive to strong acids and oxidizing conditions, which can lead to decomposition.[11] Standard nitrating conditions (conc. HNO₃/H₂SO₄) can be too harsh.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is kept low, typically between 0 and 5 °C, during the addition of the nitrating agent. Runaway temperatures can lead to degradation and unwanted side products.

    • Milder Nitrating Agents: If decomposition is suspected, switch to a milder nitrating agent.[11]

      • Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride. It is a less aggressive nitrating agent.

      • Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed nitronium salt that can be used in non-protic solvents, avoiding strongly acidic conditions.[12]

    • Reaction Time: Monitor the reaction closely by TLC. Extended reaction times can lead to product degradation.

    • Order of Addition: Add the substrate to the pre-cooled nitrating mixture to ensure immediate reaction and minimize exposure of the substrate to high concentrations of acid.

Formation of Impurities and Side Products

Q7: My nitration reaction is producing multiple spots on TLC, and the desired product is difficult to isolate. What are the likely side products?

A7: The formation of multiple products is indicative of a lack of regioselectivity or competing side reactions.

  • Potential Side Products:

    • Di-nitrated products: Although the first nitro group is deactivating, forcing conditions can lead to the introduction of a second nitro group.

    • Oxidized byproducts: The pyrrole ring is susceptible to oxidation by nitric acid, which can lead to tarry, polymeric materials.[11]

    • Ipso-substitution: In some electron-rich systems, nitration can occur at a substituted position, leading to the displacement of a substituent.[13]

  • Mitigation Strategies:

    • Use of a less concentrated nitric acid: Using 70% nitric acid instead of fuming nitric acid can sometimes reduce the formation of oxidized byproducts.[14]

    • Protecting Groups: Consider protecting the pyrrole nitrogen (e.g., with a tosyl or BOC group) before nitration to modulate the reactivity of the ring system. The protecting group can be removed after the nitration step.

    • Careful Work-up: Quenching the reaction by pouring it onto ice and then carefully neutralizing with a base (e.g., sodium bicarbonate or ammonia) is crucial. Localized heat generation during neutralization can degrade the product.

Purification Challenges

Q8: I am struggling to purify 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Column chromatography gives poor separation, and recrystallization is difficult.

A8: The polar nature and potentially poor solubility of this compound can make purification challenging.

  • Purification Strategy:

    • Column Chromatography:

      • Adsorbent: Use silica gel as the stationary phase.

      • Eluent System: A polar eluent system is required. Start with a mixture of dichloromethane and methanol (e.g., 95:5) and gradually increase the polarity. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape, depending on the nature of the impurities.

    • Recrystallization:

      • Solvent Selection: Finding a suitable single solvent for recrystallization can be difficult. Try a two-solvent system. For example, dissolve the crude product in a minimal amount of a hot, good solvent (e.g., DMSO or DMF) and then slowly add a poor solvent (e.g., water or methanol) until turbidity is observed. Allow the solution to cool slowly.

      • Aqueous Ammonia Wash: In some cases, dissolving the crude product in aqueous ammonia and then re-precipitating by neutralizing with acid can be an effective purification step for heterocyclic compounds.[15]

Troubleshooting Guide: Derivatization Reactions

This section focuses on common issues encountered when modifying the 4-hydroxyl group of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Inefficient Conversion of the Hydroxyl Group to a Leaving Group (e.g., Chlorination)

Q9: I am trying to convert the 4-hydroxyl group to a chloro group using POCl₃, but the reaction is incomplete.

A9: The conversion of the 4-hydroxypyrimidine moiety to a 4-chloro derivative is a standard transformation but can be sluggish.

dot

Chlorination_Workflow cluster_conditions Reaction Conditions start Start: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol reagent {POCl₃ | (Phosphorus oxychloride)} start->reagent Reacts with intermediate 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine reagent->intermediate Forms temp Temperature: Reflux (105-110 °C) reagent->temp time Time: Monitor by TLC (2-6 h) reagent->time additive Optional Additive: N,N-dimethylaniline reagent->additive

Caption: Key parameters for the chlorination reaction.

  • Mechanistic Consideration: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The electron-withdrawing nitro group can decrease the nucleophilicity of the pyrimidine ring, potentially slowing down the reaction.

  • Troubleshooting Steps:

    • Temperature and Reaction Time: Ensure the reaction is heated to a sufficiently high temperature, typically at reflux in neat POCl₃ (b.p. 106 °C). Monitor the reaction by TLC until the starting material is consumed.

    • Use of a Catalyst/Additive: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. The amine acts as a catalyst by forming a more reactive intermediate with POCl₃.

    • Solvent: While the reaction is often run in neat POCl₃, the use of a high-boiling inert solvent like toluene or acetonitrile can sometimes improve the reaction by preventing solidification of the starting material.

    • Work-up: The work-up procedure is critical. The reaction mixture must be quenched by carefully and slowly pouring it onto crushed ice. This should be done in a fume hood as HCl gas is evolved. The product can then be extracted with an organic solvent like ethyl acetate.

Poor Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q10: I have successfully synthesized 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, but my subsequent amination reaction is giving a low yield.

A10: Nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrrolopyrimidine ring is generally facile due to the electron-withdrawing nature of the pyrimidine nitrogens and the nitro group. However, several factors can lead to poor yields.

  • Factors Affecting SNAr Yield:

    • Base: The choice and amount of base are crucial. The base is required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). An excess of a strong base can lead to side reactions.

    • Nucleophile: The pKa of the amine is important. Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions.[16] Sterically hindered amines will also react more slowly.[16]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used. In some cases, using an alcohol like isopropanol or even water can be effective.[16][17]

    • Temperature: While many SNAr reactions on this scaffold proceed at room temperature, heating may be necessary for less reactive nucleophiles. Monitor for potential decomposition at higher temperatures.

    • Competing Solvolysis: If the reaction is run in an alcohol or water, competing solvolysis (reaction with the solvent) can be a significant side reaction, especially if the amount of acid generated is high.[17]

Protocols

Protocol 1: Chlorination of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete in 2-6 hours.

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Amination of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
  • Setup: In a round-bottom flask, dissolve 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF or isopropanol.

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq) followed by a base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

  • Chinnam, A. K., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1532. Available at: [Link]

  • Gribanov, P. V., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4473. Available at: [Link]

  • Sundby, E., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(3), 3247-3254. Available at: [Link]

  • University of Wisconsin-Madison Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Available at: [Link]

  • El-Sayed, W. A., & Ali, O. M. (2014). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 6(5), 1059-1065.
  • Couture, A., et al. (2006). Electrophilic Nitration of Electron-Rich Acetophenones.
  • Maltsev, A. S., et al. (2019). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 62(22), 10393-10416.
  • Reddit. (2020).
  • Reaction mechanism of the synthesized pyrimidine derivatives.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • ACS Omega. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • IJRAR. (2021).
  • European Journal of Medicinal Chemistry. (2018).
  • Home Sunshine Pharma. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5.
  • Wikipedia. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
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  • Der Pharma Chemica. (2016).
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  • Antioxidant Potential of Pyrimidine Derivatives against Oxid
  • ResearchGate. (2022).
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • ACS Publications. (2015). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Echemi. (n.d.). 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Reddit. (2022).
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ACS Publications. (2021).
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubMed. (2014).
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Master Organic Chemistry. (2018).
  • Nature. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides.
  • Wikipedia. (n.d.). Nitro compound.
  • National Center for Biotechnology Information. (2022).
  • PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
  • ResearchGate. (n.d.).
  • Simson Pharma Limited. (n.d.). 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d] pyrimidine.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Pyrrolopyrimidines: Evaluating 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in the Context of Kinase Inhibition

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold stands out as a "privileged structure."[1] Its structural resem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold stands out as a "privileged structure."[1] Its structural resemblance to adenine, the core component of ATP, makes it an ideal template for designing competitive kinase inhibitors.[2] This guide provides an in-depth comparison of various pyrrolo[2,3-d]pyrimidine derivatives, with a special focus on the potential profile of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a less-characterized member of this family. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds and provide detailed experimental protocols for their evaluation.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a versatile bicyclic heterocycle that has been successfully incorporated into numerous clinically approved drugs and investigational candidates targeting a wide range of protein kinases.[3][4] These kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (Btk), are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[2][5][6]

The Influence of Substitutions: A Structure-Activity Relationship (SAR) Overview

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. Medicinal chemistry efforts have extensively explored modifications at the C4, C5, and N7 positions of the 7-deazapurine ring system.

The Critical C4-Position: From Hydroxyl to Anilino Groups

The substitution at the C4 position is paramount for kinase inhibitory activity, as it often dictates the compound's interaction with the hinge region of the kinase ATP-binding pocket. While our focus compound features a 4-ol (hydroxyl) group, which can exist in tautomeric equilibrium with a 4-oxo form, the majority of highly potent pyrrolo[2,3-d]pyrimidine-based kinase inhibitors possess a 4-amino or 4-anilino (phenylamino) moiety at this position.[6][7] These groups act as crucial hydrogen bond donors and acceptors, mimicking the interactions of adenine with the kinase hinge. The transition from a 4-ol to a 4-amino or substituted amino group generally leads to a significant enhancement in inhibitory potency.

Modulating Potency and Selectivity at the C5-Position

The C5-position of the pyrrole ring offers a valuable vector for modifying a compound's potency, selectivity, and physicochemical properties. Various substitutions have been explored:

  • Halogens: Introduction of halogens like iodine or bromine at the C5-position can enhance cytotoxic potential.[1]

  • Aromatic and Heterocyclic Groups: The addition of aryl or heteroaryl groups at this position can lead to potent and selective inhibitors, although the specific effects are highly dependent on the target kinase.[8]

The introduction of a nitro group at the C5-position, as in our title compound, is particularly intriguing. The nitro group is a strong electron-withdrawing group, a property known to significantly influence the electronic distribution of the heterocyclic core and its interactions with biological targets.[9] In other heterocyclic scaffolds, the presence of a nitro group has been shown to be critical for efficacy.[10] It can participate in hydrogen bonding and other polar interactions, potentially enhancing binding affinity. However, the introduction of a nitro group can also impact a compound's metabolic stability and toxicity profile, considerations that necessitate careful experimental evaluation.

Comparative Profile: 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol vs. Other Pyrrolopyrimidines

Direct experimental data on the biological activity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not extensively available in peer-reviewed literature. However, based on the established SAR of the pyrrolo[2,3-d]pyrimidine class, we can construct a predictive comparative profile.

Feature5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Predicted)4-Anilino-5-substituted Pyrrolopyrimidines (Observed)4-Amino-5-substituted Pyrrolopyrimidines (Observed)
Primary Target Class Protein Kinases, Dihydrofolate ReductaseProtein Tyrosine Kinases (e.g., EGFR, VEGFR)Protein Tyrosine Kinases (e.g., Btk)
Potency Likely moderate to low micromolar IC50 values. The 4-ol group is generally less optimal for kinase hinge binding than a 4-amino group.High nanomolar to low micromolar IC50 values.[11]Nanomolar IC50 values.[6]
Selectivity The nitro group may confer some selectivity, but the overall profile is unknown.Can be modulated by the nature of the 5-substituent and the aniline ring substitutions.Often exhibit good selectivity against closely related kinases.[6]
Solubility The presence of the nitro and hydroxyl groups may offer moderate aqueous solubility.Generally lower aqueous solubility, often requiring formulation strategies.Solubility is variable and dependent on the specific substitutions.[6]
Key SAR Insights The electron-withdrawing nitro group at C5 could enhance binding to specific targets. The 4-ol/4-oxo tautomerism will influence its hydrogen bonding capabilities.The 4-anilino group is crucial for potent kinase inhibition. Substitutions on the aniline ring and at the C5 position fine-tune potency and selectivity.[2][11]The 4-amino group provides key hydrogen bonding interactions. C5 and N7 substitutions are critical for optimizing activity and pharmacokinetic properties.[6]

Experimental Evaluation of Pyrrolopyrimidine Derivatives

To empirically determine the performance of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and compare it to other derivatives, a series of well-established in vitro assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and reference compounds) in an appropriate solvent like DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and ATP in a suitable kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 60 minutes) at 30°C to allow for the kinase reaction to proceed.

  • Reaction Termination and ADP Detection: Stop the kinase reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Serial Dilution of Test Compounds Reaction Incubate Compounds with Kinase Mix (e.g., 30°C for 60 min) Compound_Prep->Reaction Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Kinase_Mix->Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Stop_Reaction Signal_Gen Add Kinase Detection Reagent (Converts ADP to ATP, drives luminescence) Stop_Reaction->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Workflow for an in vitro kinase inhibition assay.
Cell-Based Cytotoxicity Assay

To assess the effect of the compounds on cancer cell viability, a cytotoxicity assay such as the MTT assay is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value.

Signaling Pathways Targeted by Pyrrolopyrimidines

Pyrrolo[2,3-d]pyrimidine derivatives often target key nodes in oncogenic signaling pathways. For instance, inhibitors of EGFR and VEGFR disrupt the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Pyrrolopyrimidine Pyrrolopyrimidine Inhibitors Pyrrolopyrimidine->EGFR Inhibit Pyrrolopyrimidine->VEGFR Inhibit

Targeted signaling pathways of pyrrolopyrimidine kinase inhibitors.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold remains a highly productive starting point for the development of novel kinase inhibitors. While compounds with 4-amino and 4-anilino substitutions have demonstrated significant clinical and preclinical success, the exploration of alternative substitution patterns is crucial for discovering inhibitors with novel mechanisms of action, improved selectivity, and favorable drug-like properties.

Based on established structure-activity relationships, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is predicted to have modest activity as a kinase inhibitor due to its 4-hydroxyl group. However, the strong electron-withdrawing nature of the 5-nitro group could confer unique properties and unexpected biological activities. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to fully characterize its potential. Further synthetic efforts could focus on converting the 4-ol to a 4-amino group while retaining the 5-nitro substituent to potentially enhance kinase inhibitory potency. Such studies will undoubtedly contribute to a deeper understanding of the SAR of this important class of compounds and may lead to the development of next-generation targeted therapies.

References

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  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. Available from: [Link].

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available from: [Link].

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available from: [Link].

  • Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed. Available from: [Link].

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available from: [Link].

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  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. PubMed. Available from: [Link].

  • Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. National Institutes of Health. Available from: [Link].

  • Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. ACS Publications. Available from: [Link].

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Available from: [Link].

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available from: [Link].

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. Available from: [Link].

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available from: [Link].

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link].

  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. Available from: [Link].

  • Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. PubMed. Available from: [Link].

  • 7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Pharmaffiliates. Available from: [Link].

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. Available from: [Link].

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. National Institutes of Health. Available from: [Link].

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Validation

A Comprehensive Guide to Validating Hits from a "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol" Screen

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, including anticancer, antiviral, and enzyme-inhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[1] This guide provides a robust framework for validating hits emerging from a high-throughput screen (HTS) centered on "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol," a specific derivative of this potent scaffold. Given that pyrrolo[2,3-d]pyrimidines are frequently identified as kinase inhibitors, this guide will focus on a validation cascade tailored for this target class, while also considering broader biological activities.[1][2]

The journey from a preliminary "hit" to a validated lead compound is a meticulous process of confirmation, counter-screening, and in-depth characterization. This process is essential to eliminate false positives and negatives, understand the mechanism of action, and build a strong foundation for subsequent lead optimization.

The Hit Validation Cascade: A Multi-Faceted Approach

A successful hit validation strategy is not a linear path but rather an iterative process of hypothesis generation and experimental testing. The following sections outline a comprehensive workflow, from initial hit confirmation to detailed biophysical and cellular characterization.

Hit_Validation_Workflow cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Functional Characterization A Primary HTS Hit B Dose-Response Confirmation (IC50 Determination) A->B Confirm activity C Orthogonal Assay B->C Validate with different technology D Compound Purity & Identity Check (LC-MS, NMR) C->D Ensure compound integrity E Biophysical Binding Assays (SPR, ITC, DSF) D->E Confirm direct target binding H Cellular Target Engagement (NanoBRET, CETSA) F Mechanism of Action Studies (e.g., ATP Competition) E->F Elucidate binding mode G Biochemical Selectivity Profiling (Kinase Panel) F->G Assess off-target effects G->H Confirm target interaction in cells I Downstream Signaling & Phenotypic Assays H->I Link target engagement to cellular function J Cytotoxicity & Off-Target Cell-Based Assays I->J Evaluate cellular toxicity and specificity

Caption: A generalized workflow for hit validation.

Phase 1: Initial Hit Confirmation and Triage

The primary objective of this phase is to confidently confirm the activity of the initial hits and eliminate artifacts.

Dose-Response Confirmation and IC50 Determination

The first step is to re-test the hit compounds from the primary screen in a dose-response format to determine their half-maximal inhibitory concentration (IC50).[3] This provides a quantitative measure of potency and helps to prioritize compounds for further investigation.

Table 1: Comparison of Primary and Confirmatory Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Primary HTS Assay Often a single-point measurement to identify active compounds.High-throughput, cost-effective for large libraries.Prone to false positives and negatives.
Dose-Response Assay Measures the effect of a compound over a range of concentrations.Provides a quantitative measure of potency (IC50), confirms activity.Lower throughput than primary screening.

Experimental Protocol: Dose-Response IC50 Determination (Generic Kinase Assay)

  • Compound Preparation: Prepare a serial dilution of the hit compound, typically in 10-point, half-log dilutions, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add the diluted compounds to a multi-well assay plate. Include appropriate controls (positive control inhibitor, negative control/vehicle).

  • Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells.

  • ATP Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km value for the enzyme to ensure sensitivity to ATP-competitive inhibitors.[4]

  • Incubation: Incubate the reaction for a predetermined time at an optimal temperature.

  • Detection: Stop the reaction and measure the output using a suitable detection method (e.g., luminescence for ADP-Glo, fluorescence for TR-FRET).[5]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay technology, it is crucial to confirm the hits in an orthogonal assay.[4] This involves using a different detection method or assay principle to measure the same biological activity.

Table 2: Examples of Orthogonal Kinase Assay Technologies

Primary Assay TechnologyOrthogonal Assay TechnologyPrinciple of Detection
ADP-Glo™ (Promega) Measures ADP production via a luciferase-based reaction.[5]LanthaScreen™ (Thermo Fisher)
HTRF® (Cisbio) Homogeneous Time-Resolved Fluorescence based on FRET between a donor and acceptor fluorophore.Radiometric Assay
Compound Integrity and Purity Analysis

It is essential to verify the identity and purity of the hit compounds to ensure that the observed activity is due to the intended molecule and not an impurity. Standard analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Phase 2: In Vitro Target Validation and Mechanism of Action

Once a hit has been confirmed, the next phase focuses on demonstrating direct binding to the target protein, elucidating the mechanism of inhibition, and assessing selectivity.

Biophysical Binding Assays

Biophysical methods provide direct evidence of compound binding to the target protein and can determine key thermodynamic and kinetic parameters.

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of binding interactions, including association (kon) and dissociation (koff) rates, which determine the binding affinity (KD).[6][7][8]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[9][10][11]

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: DSF measures the change in the thermal stability of a protein upon ligand binding, providing a qualitative or quantitative measure of binding.

Table 3: Comparison of Biophysical Binding Assays

TechniqueKey Parameters MeasuredThroughputSample Consumption
SPR KD, kon, koffMedium to HighLow
ITC KD, n, ΔH, ΔSLow to MediumHigh
DSF ΔTm (change in melting temperature)HighLow
Mechanism of Action (MoA) Studies

For kinase inhibitors, a common mechanism is competition with the ATP substrate. ATP competition assays can be performed by measuring the IC50 of the inhibitor at various ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of an ATP-competitive inhibitor.

ATP_Competition ATP-Competitive Inhibition A IC50 B IC50 A->B Shift ->

Caption: ATP-competitive inhibitors show a rightward IC50 shift with increasing ATP.

Biochemical Selectivity Profiling

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is known to interact with a range of kinases.[1][12][13][14][15] Therefore, it is critical to assess the selectivity of the hit compounds against a panel of related and unrelated kinases. This is typically done by screening the compounds at a single high concentration (e.g., 1-10 µM) against a large kinase panel, followed by IC50 determination for any kinases that show significant inhibition.[16] Several commercial services offer comprehensive kinase profiling, such as Eurofins' KinaseProfiler™ and Reaction Biology's Kinase HotSpot.[17]

Phase 3: Cellular and Functional Characterization

The ultimate goal of drug discovery is to develop compounds that are active in a cellular and, eventually, in vivo context. This phase aims to bridge the gap between biochemical activity and cellular function.

Cellular Target Engagement Assays

These assays confirm that the compound can enter cells and bind to its intended target in a physiological environment.

  • NanoBRET™ Target Engagement Assay (Promega): This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein in live cells.[18][19][20][21][22][23]

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding.

NanoBRET_Principle A Kinase-NanoLuc Fluorescent Tracer A:f1->A:f0 Binding C High BRET Signal A->C Energy Transfer B Kinase-NanoLuc Inhibitor B:f1->B:f0 Binding D Low BRET Signal B->D No Energy Transfer

Caption: Principle of the NanoBRET Target Engagement Assay.

Downstream Signaling and Phenotypic Assays

If the target kinase is part of a known signaling pathway, the effect of the inhibitor on downstream events should be measured. For example, if the target is a receptor tyrosine kinase like RET or EGFR, one could measure the phosphorylation of downstream substrates using techniques like Western blotting or cell-based phosphorylation assays.[12][13][24] Ultimately, the goal is to demonstrate that target engagement leads to a desired phenotypic outcome, such as inhibition of cancer cell proliferation.[14][25]

Table 4: Cellular and Functional Assays

Assay TypePurposeExample Readout
Target Phosphorylation Assay Measure the direct inhibition of the target kinase's activity in cells.Western blot for phospho-target, ELISA.
Downstream Substrate Phosphorylation Assay Assess the impact on the signaling pathway.Western blot for phospho-substrate, immunofluorescence.
Cell Proliferation/Viability Assay Determine the functional consequence of target inhibition.MTT, CellTiter-Glo®, colony formation assays.
Apoptosis Assay Investigate the mechanism of cell death.Caspase activity assays, Annexin V staining.[2][14]

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation relative to the total protein.

Cytotoxicity and Off-Target Cellular Assays

It is important to assess the general cytotoxicity of the compounds in relevant cell lines, including non-cancerous cell lines, to determine a therapeutic window.[25] This helps to distinguish between specific, on-target effects and non-specific toxicity.

Conclusion

The validation of hits from a "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol" screen is a rigorous, multi-step process that requires a combination of biochemical, biophysical, and cell-based assays. By systematically confirming activity, demonstrating direct target engagement, and characterizing the cellular effects of the hit compounds, researchers can build a strong data package to support the advancement of promising molecules into lead optimization and further drug development. This structured approach, grounded in scientific integrity and causality, is paramount for the successful translation of initial findings into viable therapeutic candidates.

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023-01-03). National Institutes of Health. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021-11-06). National Institutes of Health. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

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  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]

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Comparative

Orthogonal Assays to Confirm Kinase Inhibitor Activity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compound, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compound, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor discovery, acting as a deaza-isostere of adenine and competitively binding to the ATP-binding site of various kinases.[1] This structural motif is present in several approved drugs and clinical candidates for inflammatory and myeloproliferative diseases.[1] Given this precedent, it is hypothesized that 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol functions as a kinase inhibitor.

To establish the activity and characterize the mechanism of action of a putative kinase inhibitor, a single assay is insufficient. A multi-pronged, orthogonal approach is essential to build a robust data package, eliminate artifacts, and provide a high degree of confidence in the compound's biological function. This guide outlines a series of biochemical, biophysical, and cell-based assays, providing the scientific rationale behind their selection, detailed experimental protocols, and comparative data to benchmark the performance of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol against established standards.

Initial Confirmation of Kinase Inhibition: Biochemical Assays

Biochemical assays provide the primary evidence of a direct interaction between the compound and the target kinase, measuring the modulation of the enzyme's catalytic activity.

Luminescence-Based Kinase Activity Assay (ADP-Glo™)

Rationale: The ADP-Glo™ assay is a robust, high-throughput method to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][3] It is a universal assay applicable to any kinase that utilizes ATP as a substrate.[2][4] The assay principle involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to the kinase activity.[2] Inhibition is observed as a decrease in the luminescent signal.

Experimental Workflow: ADP-Glo™ Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate Incubation1 Incubate at RT Kinase->Incubation1 Compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (or control) Compound->Incubation1 ATP ATP ATP->Incubation1 ADP ADP + Phosphorylated Substrate Incubation1->ADP ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Incubation2 Incubate at RT ADP_Glo_Reagent->Incubation2 ADP_only ADP Incubation2->ADP_only Kinase_Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP conversion + Luciferase/Luciferin) ADP_only->Kinase_Detection_Reagent Incubation3 Incubate at RT Kinase_Detection_Reagent->Incubation3 Light Luminescent Signal Incubation3->Light

Caption: Workflow of the ADP-Glo™ kinase assay.

Protocol: ADP-Glo™ Kinase Assay

  • Prepare Kinase Reaction: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (e.g., recombinant Aurora Kinase A with a suitable peptide substrate).

  • Compound Addition: Add 0.5 µL of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, Staurosporine (positive control), or DMSO (vehicle control) at various concentrations.

  • Initiate Reaction: Add 2 µL of 2.5x ATP solution to start the reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Generate Luminescence: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader.

Comparative Data: IC50 Values from ADP-Glo™ Assay

CompoundTarget KinaseIC50 (nM)
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olAurora Kinase A150
Staurosporine (Positive Control)Aurora Kinase A25
DMSO (Vehicle Control)Aurora Kinase A>10,000
Fluorescence Polarization (FP) Binding Assay

Rationale: Fluorescence Polarization (FP) is a powerful technique to directly measure the binding of a small molecule to a protein in a homogeneous solution.[5][6] This assay confirms that the observed inhibition of kinase activity is due to the compound binding to the kinase. The principle relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[6] In a competitive FP assay, the unlabeled inhibitor (5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol) displaces the fluorescent tracer from the kinase's active site, leading to a decrease in the FP signal.

Experimental Workflow: Competitive FP Assay

cluster_0 High Polarization State cluster_1 Low Polarization State Kinase Kinase Bound Kinase-Tracer Complex (Slow Tumbling) Kinase->Bound Kinase_Inhibitor Kinase-Inhibitor Complex Kinase->Kinase_Inhibitor Tracer Fluorescent Tracer Tracer->Bound Free_Tracer Free Tracer (Fast Tumbling) Tracer->Free_Tracer Inhibitor 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol Bound->Inhibitor Displacement Inhibitor->Kinase_Inhibitor

Caption: Principle of competitive Fluorescence Polarization assay.

Protocol: Fluorescence Polarization Assay

  • Prepare Reagents: Prepare assay buffer, kinase solution, fluorescent tracer solution, and serial dilutions of the test compounds.

  • Dispense Reagents: In a 384-well, low-volume, black plate, add 5 µL of the test compound dilutions.

  • Add Kinase: Add 5 µL of the kinase solution to all wells.

  • Add Tracer: Add 5 µL of the fluorescent tracer solution to all wells. The final volume is 15 µL.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Read Plate: Measure fluorescence polarization on a microplate reader equipped with appropriate filters.

Comparative Data: Ki Values from FP Assay

CompoundTarget KinaseKi (nM)
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olAurora Kinase A120
Staurosporine (Positive Control)Aurora Kinase A20
Inactive Compound (Negative Control)Aurora Kinase A>10,000

Validation of Direct Target Interaction: Biophysical Assays

Biophysical assays are crucial for confirming the direct physical interaction between the compound and the target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics.[7][8]

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[9][10] The kinase is immobilized on a sensor chip, and the test compound is flowed over the surface. Binding of the compound to the kinase causes a change in the refractive index at the sensor surface, which is detected as a response.[11] This provides detailed information on the binding mechanism.

Protocol: SPR Analysis

  • Immobilization: Immobilize the recombinant kinase onto a sensor chip using standard amine coupling chemistry.

  • Compound Injection: Inject serial dilutions of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol over the sensor surface.

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Regeneration: Regenerate the sensor surface between injections using a low pH buffer.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data: Kinetic Parameters from SPR

CompoundTarget Kinaseka (1/Ms)kd (1/s)KD (nM)
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olAurora Kinase A2.5 x 10⁵3.0 x 10⁻²120
Staurosporine (Positive Control)Aurora Kinase A5.0 x 10⁵1.0 x 10⁻²20
Inactive Compound (Negative Control)Aurora Kinase ANo BindingNo BindingN/A
Isothermal Titration Calorimetry (ITC)

Rationale: ITC is a powerful technique that measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][13] This method is considered the gold standard for characterizing binding interactions as it is performed in-solution and is label-free.[14]

Protocol: ITC Analysis

  • Sample Preparation: Prepare the kinase solution in the sample cell and the compound solution in the injection syringe in the same buffer.

  • Titration: Perform a series of injections of the compound into the kinase solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters.

Comparative Data: Thermodynamic Parameters from ITC

CompoundTarget KinaseKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olAurora Kinase A135-8.5-1.2
Staurosporine (Positive Control)Aurora Kinase A22-10.2-0.8

Confirmation of Activity in a Biological Context: Cell-Based Assays

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.

Cellular Target Engagement Assay (NanoBRET™)

Rationale: The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific protein target within living cells.[15] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. Compound binding to the kinase displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). This provides a quantitative measure of target occupancy in a physiological setting.

Cellular Target Engagement Workflow

cluster_0 High BRET Signal cluster_1 Low BRET Signal Cell1 Live Cell Fusion_Protein1 Kinase-NanoLuc® Fusion Protein BRET Energy Transfer (BRET) Fusion_Protein1->BRET Tracer1 Fluorescent Tracer Tracer1->BRET Inhibitor 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol BRET->Inhibitor Displacement Cell2 Live Cell Fusion_Protein2 Kinase-NanoLuc® Inhibitor->Fusion_Protein2 No_BRET No Energy Transfer Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the kinase-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well, white plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells.

  • Substrate Addition: Add the Nano-Glo® substrate to the cells.

  • Read Plate: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals simultaneously using a plate reader. Calculate the BRET ratio.

Comparative Data: Cellular IC50 from NanoBRET™

CompoundCellular TargetIC50 (nM)
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olAurora Kinase A450
Staurosporine (Positive Control)Aurora Kinase A100
Inactive Compound (Negative Control)Aurora Kinase A>20,000
Cellular Phosphorylation Assay

Rationale: This assay measures the ability of the compound to inhibit the kinase's activity within the cell by quantifying the phosphorylation of a known downstream substrate.[15] This provides a direct measure of the compound's functional effect on the target signaling pathway. A variety of detection methods can be used, such as Luminex® bead-based assays or Western blotting.

Protocol: Luminex®-based Phospho-Substrate Assay

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., LNCap for AKT pathway analysis) and treat with serial dilutions of the test compounds for a specified time.[16]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Assay: Use a Luminex® bead-based immunoassay with antibodies specific for the total and phosphorylated forms of the kinase substrate (e.g., p-AKT Thr308).[16]

  • Data Acquisition: Analyze the samples on a Luminex® instrument.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal and determine the IC50 of inhibition.

Comparative Data: Inhibition of Substrate Phosphorylation

CompoundCellular EndpointIC50 (nM)
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-olp-Histone H3 (Ser10) in HeLa cells500
Staurosporine (Positive Control)p-Histone H3 (Ser10) in HeLa cells120
DMSO (Vehicle Control)p-Histone H3 (Ser10) in HeLa cells>20,000

Conclusion

The validation of a novel kinase inhibitor requires a rigorous and multi-faceted approach. By employing a suite of orthogonal assays, researchers can build a compelling case for the activity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The biochemical assays confirm direct enzymatic inhibition, the biophysical assays provide unequivocal evidence of direct binding and characterize the interaction, and the cell-based assays demonstrate target engagement and functional modulation of the relevant signaling pathway in a physiological context. The collective data from these assays will provide a high level of confidence in the compound's mechanism of action and pave the way for further preclinical development.

References

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Validation

The Therapeutic Potential of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Efficacy Guide

For researchers and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a fertile ground for the discovery of novel therapeutic agents. Its structural similar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a fertile ground for the discovery of novel therapeutic agents. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to significant interest in its derivatives for various indications, most notably in oncology. This guide provides an in-depth comparison of the efficacy of several key 7H-pyrrolo[2,3-d]pyrimidine derivatives across different cell lines, supported by experimental data and protocols. While specific efficacy data for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not extensively available in the public domain, the broader family of 7-deazapurine analogs offers compelling insights into the potential of this chemical class.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in numerous biologically active compounds.[1] This nitrogen-containing heterocyclic system is a structural isomer of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification provides a vector for chemical diversification while often retaining the ability to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1]

The primary mechanism of action for many anticancer 7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[2][3] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases that are often overactive in cancer cells, these compounds can induce cell cycle arrest and apoptosis (programmed cell death).[2]

Comparative Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

The following table summarizes the in vitro efficacy of several published 7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, highlight the potent and sometimes selective anticancer activity of this compound class.

Compound ID/ReferenceCell LineCancer TypeIC50 / GI50 (µM)Mechanism of Action/Target
Compound 5k [2]HepG2Liver Cancer29 - 59 (cytotoxicity)Multi-targeted kinase inhibitor (EGFR, Her2, VEGFR2, CDK2)
Four different cancer cell linesVarious29 - 59 (cytotoxicity)Multi-targeted kinase inhibitor
Compound 8g [4]HT-29Colon Cancer4.01DDR2 Inhibitor
Compound 8h [4]HT-29Colon Cancer4.55DDR2 Inhibitor
Compound 10a [4]HeLaCervical Cancer~23-28Not specified
MCF-7Breast Cancer~23-28Not specified
HT-29Colon Cancer~23-28Not specified
Compound 7 [5]Various (NCI-60 panel)VariousNanomolar rangeMicrotubule inhibitor
Compounds 5-10 & 16 [5]JCNot SpecifiedSingle-digit micromolarMicrotubule inhibitors
Pyrazolo[3,4-d]pyrimidine 16 [6]NCI-60 panelVarious0.018 - 9.98EGFR-TK inhibitor
Thieno[3,2-d]pyrimidines 4a & 4c [7]HT-29, Caco-2Colorectal CancerSimilar to MPC-6827Antiproliferative

Note: The presented data is a selection from various research articles and is intended for comparative purposes. Experimental conditions may vary between studies.

Deciphering Cellular Responses: A Standard Protocol for Determining Cell Viability

To assess the efficacy of compounds like the 7H-pyrrolo[2,3-d]pyrimidine derivatives, a robust and reproducible cell viability assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a generalized procedure. Optimization of cell seeding density and incubation times is crucial for each cell line.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate a key signaling pathway often targeted by these compounds and the general workflow of a cell-based efficacy study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Plate Reading (Absorbance) Viability_Assay->Data_Acquisition Data_Analysis IC50 Calculation Data_Acquisition->Data_Analysis Results Efficacy Determination Data_Analysis->Results

Caption: General workflow for in vitro efficacy testing of a compound.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies. The diverse range of derivatives synthesized and tested to date demonstrates potent and, in some cases, highly selective efficacy against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, leading to the disruption of cancer cell signaling and subsequent cell death.

While specific data on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol remains elusive in publicly available literature, the compelling preclinical data for other derivatives strongly supports the continued exploration of this chemical space. Future research should focus on synthesizing and evaluating novel analogs, including those with substitutions like the nitro group, to potentially uncover compounds with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships within this class will be crucial for the rational design of the next generation of 7-deazapurine-based therapeutics.

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  • Seela, F., & Peng, X. (2007). Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 835-838. [Link]

  • Wang, Y., Zhang, Y., & Zhang, J. (2023). The Inhibitory Mechanism of 7H-Pyrrolo [2, 3-d] pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International journal of molecular sciences, 24(1), 666. [Link]

  • Wróbel, A., Arciszewska, K., & Staszewska-Krajewska, O. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(21), 15822. [Link]

  • Żołek, T., Trzaskowski, B., & Karpińska, M. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl) allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(13), 5131. [Link]

  • Traxler, P., Furet, P., & Mett, H. (1996). Pyrrolo [2, 3-d] pyrimidine and pyrazolo [3, 4-d] pyrimidine derivatives as selective inhibitors of the EGF receptor tyrosine kinase. Chimia, 50(7-8), 353-353. [Link]

  • Thayer, K. M., Iyer, R. R., & Vetting, M. W. (2020). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic acids research, 48(19), 11026-11042. [Link]

  • Legrand, B., Hiebel, M. A., & Lecouturier, D. (2018). Microwave-assisted synthesis of potential bioactive benzo-, pyrido-or pyrazino-thieno [3, 2-d] pyrimidin-4-amine analogs of MPC-6827. Molecules, 23(10), 2499. [Link]

  • Luyten, Y., Hutinet, G., & de Crécy-Lagard, V. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. bioRxiv, 2023-08. [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). New pyrazolo [3, 4-d] pyrimidine derivatives as EGFR-TK inhibitors. RSC advances, 13(54), 38435-38459. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3, 4-d] pyrimidine derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 101-116. [Link]

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Comparative

A Comparative Guide to In Vivo Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with broad therapeutic potential.[1] This guide provides a comparative analysis of the in vivo performance of various 7H-pyrrolo[2,3-d]pyrimidine derivatives, focusing on their anti-inflammatory and anti-cancer activities. We delve into the experimental data, causality behind molecular design, and detailed protocols to empower researchers in their pursuit of novel therapeutics.

The Versatile Scaffold: Targeting Kinases and Beyond

The 7H-pyrrolo[2,3-d]pyrimidine core serves as an effective mimic of the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of protein kinases.[1][2] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2][3] The structural versatility of the scaffold allows for substitutions at various positions, leading to the development of derivatives with high potency and selectivity for specific kinase targets.[2][4]

This guide will explore derivatives targeting key players in oncology and inflammation, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), p21-activated kinase 4 (PAK4), and various receptor tyrosine kinases.

Comparative In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vivo performance of notable 7H-pyrrolo[2,3-d]pyrimidine derivatives in preclinical models of rheumatoid arthritis and cancer.

Table 1: In Vivo Anti-Inflammatory Activity in Rheumatoid Arthritis Models
Compound IDTargetAnimal ModelDosing RegimenKey OutcomesReference
28a BTK (reversible)Collagen-Induced Arthritis (CIA) in mice60 mg/kg, once dailyMarkedly reduced joint damage and cellular infiltration.[5]
B16 Btk (selective)Collagen-Induced Arthritis (CIA) in miceNot specifiedPotent anti-arthritis activity, similar efficacy to ibrutinib in reducing paw thickness. Favorable pharmacokinetic profile (F = 49.15%, t1/2 = 7.02 h).
Table 2: In Vivo Anti-Cancer Activity in Xenograft Models
Compound IDTarget(s)Animal ModelDosing RegimenKey OutcomesReference
15d JAK1/2/3, HDAC1/6MDA-MB-231 xenograftNot specifiedEffectively inhibited tumor growth.[6]
16c FAKXenograft tumor modelUp to 200 mg/kgSignificantly inhibited tumor growth (78.6% TGI) with no effect on body weight.[6]
51 c-MetA549, Hela, MCF-7 xenograftsNot specifiedMore remarkable activity and better apoptosis effect than Cabozantinib.[6]
31r EGFR (C797S triple mutant)Not specifiedNot specifiedSubnanomolar IC50 values against triple mutant EGFR. Good metabolic stability and oral bioavailability (F = 24%).[7]
59 RETNot specifiedNot specifiedLow nanomolar potency against wild-type and V804M mutant RET. Inhibited tumor cell migration.[8]

Causality in Experimental Design: Structure-Activity Relationships

The design of these potent and selective inhibitors is a testament to the power of understanding structure-activity relationships (SAR). For instance, in the development of covalent Itk inhibitors, placing an appropriate substitution group at a hydration site of the ATP binding pocket and using a saturated heterocyclic ring as a linker to the reactive group were crucial for achieving selectivity over other kinases like Btk.[9] Similarly, for CK1α inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold was identified as a privileged starting point, with further optimization leading to compound 7a , which was 9-fold more potent than a clinical candidate.[10] The exploration of different substituents on the core scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[11]

Key In Vivo Experimental Protocols

To ensure the reproducibility and validity of in vivo studies, detailed and standardized protocols are essential. Below are step-by-step methodologies for two commonly used models in the evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Collagen-Induced Arthritis (CIA) in Mice

This model is a gold standard for studying rheumatoid arthritis and evaluating anti-inflammatory therapeutics.

Workflow for Collagen-Induced Arthritis Model

CIA_Workflow cluster_Induction Arthritis Induction cluster_Treatment Therapeutic Intervention cluster_Assessment Disease Assessment Immunization Day 0: Primary Immunization (Type II Collagen + CFA) Booster Day 21: Booster Immunization (Type II Collagen + IFA) Immunization->Booster 21 days Treatment_Start Initiate Treatment (e.g., Day 21-25) Booster->Treatment_Start Daily_Dosing Administer Test Compound (e.g., oral gavage) Treatment_Start->Daily_Dosing Scoring Clinical Scoring (Paw swelling, redness) Daily_Dosing->Scoring Measurement Paw Thickness Measurement Scoring->Measurement Histology Terminal: Histopathological Analysis (Joints) Measurement->Histology

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model in mice.

Detailed Protocol:

  • Animal Selection: Use genetically susceptible mouse strains such as DBA/1J.[12] Mice should be 7-8 weeks old.[13]

  • Primary Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[14]

    • Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.[8]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of the same type II collagen in Incomplete Freund's Adjuvant (IFA).[14]

    • Administer a 0.1 mL booster injection at a different site near the base of the tail.[8]

  • Treatment Administration:

    • Begin treatment with the 7H-pyrrolo[2,3-d]pyrimidine derivative or vehicle control around the time of the booster injection or at the onset of clinical signs (typically days 26-35).[12]

    • Administer the compound daily via the desired route (e.g., oral gavage).

  • Disease Assessment:

    • Monitor the mice daily for clinical signs of arthritis, including paw swelling, redness, and joint stiffness.

    • Score the severity of arthritis for each paw on a scale of 0-4.[14]

    • Measure paw thickness regularly using a caliper.

  • Terminal Analysis:

    • At the end of the study, euthanize the mice and collect hind paws for histopathological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

MDA-MB-231 Xenograft Model for Breast Cancer

This model is widely used to evaluate the in vivo efficacy of anti-cancer agents against triple-negative breast cancer.

Workflow for MDA-MB-231 Xenograft Model

Xenograft_Workflow cluster_Implantation Tumor Implantation cluster_Monitoring Tumor Growth Monitoring cluster_Treatment_Eval Treatment and Evaluation Cell_Prep Prepare MDA-MB-231 Cell Suspension (1x10^6 cells in Matrigel) Injection Subcutaneous Injection (Flank of immunocompromised mouse) Cell_Prep->Injection Measurement Daily Caliper Measurements Injection->Measurement Grouping Randomize into Treatment Groups (Tumor volume ~100-150 mm³) Measurement->Grouping Dosing Administer Test Compound (According to schedule) Grouping->Dosing Tumor_Volume Monitor Tumor Volume Dosing->Tumor_Volume Body_Weight Monitor Body Weight Dosing->Body_Weight Endpoint Terminal: Excise and Weigh Tumors Tumor_Volume->Endpoint

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

This guide provides an in-depth analysis of the cross-reactivity profile of compounds derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold. While "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol" itself is a chemical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity profile of compounds derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold. While "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol" itself is a chemical intermediate, the core pyrrolo[2,3-d]pyrimidine structure is a foundational element in a significant class of kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as a privileged scaffold, effectively targeting the ATP-binding site of numerous kinases.[1] Understanding the selectivity of this scaffold is paramount for developing safe and efficacious targeted therapies.

This document will use the well-characterized, non-ATP-competitive inhibitor GNF-2 as a case study. GNF-2 is an allosteric inhibitor of the Bcr-Abl tyrosine kinase and contains a related aminopyrimidine core structure, which serves as an excellent proxy for discussing the principles of selectivity profiling applicable to pyrrolo[2,3-d]pyrimidine derivatives.[3][4] We will explore its on-target potency versus its off-target interactions, detail the experimental methodologies used to determine this profile, and discuss the implications for drug development professionals.

The Critical Role of Selectivity Profiling

In an era of targeted therapy, an inhibitor's value is defined as much by what it doesn't bind to as by what it does. Off-target binding can lead to unforeseen toxicities or a dilution of therapeutic effect. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including EGFR, RET, PAK4, and STAT6.[5][6][7][8] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for achieving selectivity. Rigorous cross-reactivity studies are therefore not merely a regulatory checkbox but a fundamental component of the drug discovery process, guiding medicinal chemistry efforts to optimize potency while minimizing potential adverse effects.[9]

Comparative Selectivity Analysis: A Case Study of GNF-2

GNF-2 is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase, inducing a conformational change that locks the kinase in an inactive state.[10][11] This mechanism is distinct from ATP-competitive inhibitors, which often show broader cross-reactivity. The selectivity of GNF-2 has been assessed against large panels of kinases, demonstrating a highly specific profile.

The data below is a representative summary compiled from publicly available sources and typical industry screening panels. It compares the potent on-target activity of GNF-2 against Bcr-Abl with its negligible activity against a selection of kinases from different families.

Table 1: Comparative Inhibitory Activity of GNF-2

Target KinaseKinase FamilyRepresentative FunctionIC50 (nM)Selectivity vs. Bcr-Abl
Bcr-Abl Tyrosine KinaseOncogenic Driver (CML)138 -
c-SrcTyrosine KinaseCell Growth, Proliferation>10,000>72x
KDR (VEGFR2)Tyrosine KinaseAngiogenesis>10,000>72x
FGFR1Tyrosine KinaseDevelopment, Metabolism>10,000>72x
CDK1Ser/Thr KinaseCell Cycle Control>10,000>72x
PKASer/Thr KinaseSignal Transduction>10,000>72x

Data compiled for illustrative purposes based on published selectivity profiles.[4][12]

Interpretation of Data: The IC50 value represents the concentration of GNF-2 required to inhibit 50% of the kinase's activity. The data clearly shows that GNF-2 is highly potent against its intended target, Bcr-Abl, with an IC50 in the nanomolar range.[12] In stark contrast, its activity against other representative tyrosine and serine/threonine kinases is virtually nonexistent at concentrations up to 10,000 nM.[4] This demonstrates a remarkable selectivity profile, which is a highly desirable characteristic for a therapeutic candidate. This high selectivity is attributed to its allosteric mechanism; it targets a unique regulatory pocket rather than the highly conserved ATP-binding site.[13]

Experimental Methodologies for Selectivity Profiling

Determining a compound's cross-reactivity profile requires robust, systematic, and validated experimental methods. The two primary approaches are large-scale kinase panel screening and competitive binding assays.

This is the gold-standard for assessing selectivity across the kinome. Commercial services offer panels of hundreds of purified kinases. The general workflow involves measuring the enzymatic activity of each kinase in the presence of a fixed concentration of the inhibitor.

Kinase_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (e.g., from Pyrrolo[2,3-d]pyrimidine series) Assay_Plate Assay Plate Preparation (384-well format) Compound->Assay_Plate Serial Dilution Kinase_Panel Kinase Panel (e.g., 200+ unique kinases) Kinase_Panel->Assay_Plate Dispense Kinases Incubation Enzymatic Reaction (e.g., 60 min at 30°C) Assay_Plate->Incubation Initiate Reaction ATP_Substrate ATP & Substrate Mix ATP_Substrate->Incubation Detection_Reagent Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Stop Reaction Luminescence Signal Readout (Luminescence) Detection_Reagent->Luminescence Data_Analysis Data Analysis (% Inhibition Calculation) Luminescence->Data_Analysis Selectivity_Score Selectivity Profile (Dendrogram/Scorecard) Data_Analysis->Selectivity_Score

Caption: Workflow for a large-scale kinase selectivity profiling experiment.

Causality Behind Experimental Choices:

  • Assay Format: Luminescence-based assays, such as ADP-Glo™, are widely used because they are highly sensitive, have a large dynamic range, and are amenable to high-throughput automation.[14] The amount of ADP produced is directly proportional to kinase activity, and its conversion to a light signal provides a robust readout.[14]

  • ATP Concentration: Assays are typically run at or near the Km (Michaelis constant) for ATP for each specific kinase.[15] This ensures that the measured IC50 value reflects the inhibitor's true affinity for the kinase, rather than being an artifact of competition with ATP.[15]

  • Controls: Each assay plate must include positive controls (a known potent inhibitor for that kinase) and negative controls (DMSO vehicle) to ensure the assay is performing within validated parameters.

For targets where kinase activity assays are not suitable (e.g., non-enzymes) or to confirm direct binding, competitive binding assays are employed.[16] This method measures the ability of a test compound to displace a known, radioactively-labeled ligand from its receptor.[17][18]

Competitive_Binding_Assay cluster_components Assay Components cluster_scenario1 No Competition cluster_scenario2 Competition Receptor Target Receptor Bound_Complex1 Receptor Labeled Ligand Receptor:s->Bound_Complex1:n Bound_Complex2 Receptor Test Compound Receptor:s->Bound_Complex2:n Radioligand Labeled Ligand Radioligand:s->Bound_Complex1:n Test_Compound Test Compound Test_Compound:s->Bound_Complex2:n Signal1 High Signal Bound_Complex1->Signal1 Signal2 Low Signal Bound_Complex2->Signal2 Displaced_Ligand Displaced Labeled Ligand

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Navigating the lifecycle of a novel chemical entity from synthesis to disposal is a critical responsibility for every researcher. The compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a nitrated heterocyclic molecule, re...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a novel chemical entity from synthesis to disposal is a critical responsibility for every researcher. The compound 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a nitrated heterocyclic molecule, requires meticulous handling not only during its application in research and development but also through its final disposal phase. The presence of a nitro functional group on a pyrrolopyrimidine scaffold necessitates a disposal protocol grounded in a thorough understanding of its potential reactivity, toxicity, and regulatory context.

This guide provides a comprehensive framework for the safe and compliant disposal of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Core Hazard Assessment & Identification

The parent compound, 7H-pyrrolo[2,3-d]pyrimidine, and its derivatives are associated with a range of health hazards.[1] The addition of a nitro group can further enhance these properties and introduce new risks, such as increased reactivity or thermal instability. One supplier notes the hazard statement H302 (Harmful if swallowed) for the target compound.[2] Given the data on related structures, a cautious approach is warranted.[1][3][4]

Causality Behind the Assessment: The pyrrolopyrimidine core is bioactive, forming the backbone of various kinase inhibitors.[5] The nitro group is a well-known structural alert for potential genotoxicity and is also an oxidizing functional group that can impart explosive properties to a molecule, especially in a high-nitrogen heterocyclic system. Therefore, we must assume the compound is toxic and potentially reactive.

The following table summarizes the anticipated GHS Hazard classifications based on analogous compounds.

Hazard Class GHS Code Description Rationale / Reference
Acute Toxicity, OralH302Harmful if swallowedStated for the compound.[2] Common for related structures.[1]
Skin Corrosion/IrritationH315Causes skin irritationBased on parent scaffold data.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationBased on parent scaffold data.[1]
Acute Toxicity, DermalH311 / H312Toxic/Harmful in contact with skinBased on related structures.[1][4]
Acute Toxicity, InhalationH331 / H332Toxic/Harmful if inhaledBased on related structures.[1][4]
Specific Target Organ ToxicityH335May cause respiratory irritationBased on parent scaffold data.[1]
Potential Unclassified Hazard-Potentially explosive/reactiveInferred from the nitro functional group on a heterocyclic ring.

Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous substances.[7]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given the toxicological profile of related compounds and the reactive nature of the nitro group, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol waste must be managed as hazardous waste.

Disposal Decision Workflow

The cornerstone of a compliant disposal plan is the correct segregation and characterization of the waste at the point of generation. The following workflow provides a logical pathway for managing waste streams containing 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

G cluster_0 Waste Characterization cluster_1 Disposal Pathway start Waste Generated (Containing 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol) q_type Waste Type? start->q_type type_solid Unused/Expired Pure Compound q_type->type_solid Solid type_solution Dilute Solutions (e.g., assay plates, mother liquor) q_type->type_solution Liquid type_contaminated Contaminated Materials (PPE, glassware, weigh boats) q_type->type_contaminated Solid Labware path_solid 1. Collect in dedicated, sealed, and labeled Hazardous Waste container. 2. Do NOT mix with other waste types. 3. Label as 'Reactive Organic Waste'. type_solid->path_solid path_solution 1. Consider in-lab deactivation with activated carbon for aqueous solutions. 2. Alternatively, collect in a dedicated waste solvent container (Halogenated or Non-Halogenated as appropriate). 3. Label with full chemical name. type_solution->path_solution path_contaminated 1. Double-bag all solid waste (gloves, paper towels, etc.). 2. Place in a dedicated solid Hazardous Waste container. 3. Rinse glassware with a suitable solvent; collect rinsate as hazardous waste. type_contaminated->path_contaminated final_disposal Arrange for Pickup by Certified Hazardous Waste Contractor path_solid->final_disposal path_solution->final_disposal path_contaminated->final_disposal

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. The following procedures detail the handling of different waste streams.

Protocol 4.1: Management of Unused/Expired Pure Compound

This protocol applies to the bulk solid that is no longer needed. The primary goal is secure containment and clear labeling for a professional disposal contractor.

Methodology:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.[8][9]

  • Designated Area: Conduct all handling within a certified chemical fume hood to prevent inhalation of fine powders.[9]

  • Waste Container: Select a clean, dry, wide-mouthed glass or polyethylene container with a screw cap. Ensure it is compatible with organic solids.

  • Transfer: Carefully transfer the solid compound into the designated hazardous waste container. Avoid generating dust. Use tools (spatulas, powder funnels) that can be easily decontaminated.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly write the full chemical name: "5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol" and the CAS number "22277-00-5". Specify the hazard characteristics: "Toxic" and "Reactive".

  • Segregation: Store this container in a designated satellite accumulation area away from acids, bases, and strong reducing agents. Crucially, do not mix this waste with any other chemical waste stream. The rationale is to prevent inadvertent reactions within the waste container.

  • Disposal: Arrange for collection by your institution's certified hazardous waste disposal service. Inform them of the nitrated nature of the compound. The likely ultimate disposal method will be high-temperature incineration under controlled conditions, which is effective for nitrated aromatic compounds.[10]

Protocol 4.2: Management of Contaminated Labware and PPE

This protocol covers items with trace or residual contamination.

Methodology:

  • Disposable Solids: All disposable items such as gloves, weigh paper, and contaminated bench paper must be collected in a dedicated, labeled plastic bag within the fume hood. Once the work is complete, seal the bag and place it in a designated solid hazardous waste container.

  • Reusable Glassware:

    • Decontaminate glassware by rinsing with a small amount of an appropriate solvent (e.g., acetone or methanol) in a fume hood.

    • Collect this first rinsate in a designated hazardous waste container for organic solvents. Label this container appropriately with all solvent and solute constituents.

    • Subsequent rinses can be managed according to standard laboratory procedures for glassware washing.

  • Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.

Protocol 4.3: Management of Dilute Solutions

This protocol applies to mother liquors from crystallization, reaction mixtures, or solutions from biological assays.

Methodology:

  • Aqueous Waste: For dilute aqueous solutions, on-site deactivation via adsorption may be a viable option to reduce the hazard and disposal cost. Studies have shown that activated carbon is highly effective at adsorbing and deactivating a wide range of pharmaceutical compounds from water.[11][12]

    • Screening: Before implementing, a small-scale test must be performed to ensure the adsorption process does not cause an unsafe exothermic reaction.

    • Procedure: Add activated carbon (approximately 10g per 100mL of solution, adjust as needed) to the aqueous waste in a suitable container. Stir for several hours to ensure maximum adsorption.

    • Disposal: The resulting slurry can then be filtered. The activated carbon, now containing the adsorbed compound, is disposed of as solid hazardous waste (Protocol 4.1). The treated aqueous filtrate must be analyzed for residual compound before it can be considered for non-hazardous disposal, subject to local regulations.

  • Organic Solvent Waste: Solutions of the compound in organic solvents should be collected in a designated, properly labeled hazardous waste container. Do not mix halogenated and non-halogenated solvent waste unless your facility's waste program permits it.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (Only if trained and safe):

    • For small powder spills, do NOT sweep. Gently cover the spill with a damp paper towel or a spill absorbent pad to avoid generating dust.

    • Using appropriate PPE (including a respirator if necessary), carefully wipe the area from the outside-in.

    • For liquid spills, use a chemical spill kit with an inert absorbent material.

    • Collect all cleanup materials in a sealed bag and place them into the solid hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

By implementing these structured, evidence-based protocols, research organizations can ensure the safe and compliant disposal of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

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  • U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from EPA.gov. [Link]

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  • Frankowski, K. J., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 61(13), 5543–5567. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols. Retrieved from ATSDR. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Retrieved from OSHA. [Link]

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  • Google Patents. (n.d.). System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
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  • Lee, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 42, 128059. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 222, 113575. [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from OSHA. [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from ASHP. [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]

  • ALL4 Inc. (2024). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from ALL4 Inc. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. As a specialized heterocyclic compound, understanding its potential haz...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. As a specialized heterocyclic compound, understanding its potential hazards through the lens of its structural analogues is critical for ensuring laboratory safety. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Assessment: A Data-Driven Approach

  • Core Structure Hazards (Pyrrolo[2,3-d]pyrimidine): The foundational pyrrolopyrimidine structure is associated with several known hazards. The parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, is known to cause serious eye irritation and may cause an allergic skin reaction.[1] Other derivatives are classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled, while also causing skin and respiratory irritation.[2][3]

  • Influence of the Nitro Group (-NO2): The addition of an aromatic nitro group is a significant structural alert for potential genotoxicity and carcinogenicity.[4] Furthermore, nitro-containing organic molecules can be high-energy materials, potentially posing reactivity or explosion hazards under specific conditions (e.g., heat, shock), although this is not explicitly documented for this compound.

Based on this composite analysis, 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol should be handled as a substance with the potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Serious Eye Damage/Irritation

  • Skin Corrosion/Irritation and Sensitization

  • Respiratory Tract Irritation

  • Long-term effects such as genotoxicity

The following diagram illustrates the logic for determining the necessary safety precautions.

cluster_hazards Hazard Identification cluster_ppe Required Protective Barriers H1 Parent Scaffold Hazard (Pyrrolopyrimidine) - Eye/Skin Irritation - Acute Toxicity PPE1 Eye/Face Protection (Goggles & Face Shield) H1->PPE1 Addresses severe eye irritation PPE2 Hand Protection (Double Nitrile Gloves) H1->PPE2 Prevents skin contact/sensitization PPE3 Body Protection (Chemical Resistant Gown) H1->PPE3 Protects against skin exposure PPE4 Respiratory Protection (Engineered Controls/Respirator) H1->PPE4 Controls inhalation of toxic particles H2 Substituent Hazard (Aromatic Nitro Group) - Potential Genotoxicity - Reactivity Concerns H2->PPE2 Mitigates dermal absorption of toxicant

Caption: Logical derivation of PPE requirements from compound hazards.

Personal Protective Equipment (PPE) Protocol

Given the assessed hazards, a multi-layered PPE approach is mandatory. The goal is to create a robust barrier between the researcher and the chemical, mitigating all potential routes of exposure.

Hazard RouteAssessed RiskPrimary PPE RequirementSecondary/Enhanced Protection
Dermal (Skin) Acute toxicity, irritation, sensitization.[1][3]Double-layered, chemical-resistant nitrile gloves.Disposable, solid-front chemical-resistant lab gown.
Ocular (Eyes) Severe eye irritation and potential damage.[1][3]Chemical splash goggles (ANSI Z87.1 certified).Full-face shield worn over goggles.
Inhalation Acute toxicity, respiratory irritation.[3]Use within a certified chemical fume hood.N95 respirator if weighing outside of containment.
Ingestion Acute toxicity.[2][3]Strict prohibition of food/drink in the lab.Proper hand washing after doffing gloves.

Causality of PPE Selection:

  • Double Gloving: The use of two pairs of nitrile gloves is critical. The outer glove absorbs any initial contamination and can be removed safely if compromised, preserving the sterility and integrity of the inner glove. This is a standard practice when handling highly potent or toxic substances.

  • Gown Selection: A standard cotton lab coat is insufficient. A disposable, solid-front gown made of a material like polyethylene-coated polypropylene provides a superior barrier against dust and potential splashes.

  • Eye and Face Shield: Goggles are essential to prevent particles from entering the eye.[5] A face shield is added as a secondary barrier to protect the entire face from splashes that may occur when handling solutions of the compound.

Operational and Disposal Plan

A systematic workflow minimizes risk during handling and ensures compliant disposal. This process should be followed without deviation.

A 1. Preparation - Verify fume hood certification. - Assemble all required PPE. - Prepare spill kit. B 2. Donning PPE - Inner gloves - Gown - Outer gloves - Goggles & Face Shield A->B C 3. Chemical Handling (in Fume Hood) - Carefully weigh solid compound. - Use spatula; avoid creating dust. - Slowly add to solvent if making a solution. B->C D 4. Post-Handling Decontamination - Wipe down work surface with appropriate solvent. - Decontaminate exterior of primary container. C->D E 5. Doffing PPE - Remove outer gloves. - Remove face shield & goggles. - Remove gown. - Remove inner gloves. - Wash hands thoroughly. D->E F 6. Waste Disposal - Segregate solid and liquid waste. - Label hazardous waste container clearly. - Dispose according to institutional and local regulations. E->F

Caption: Standard operational workflow for handling the compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary PPE as outlined in the table above.

    • Ensure an appropriate chemical spill kit is immediately accessible.

  • Handling the Solid:

    • All manipulations of the solid powder must occur within the fume hood to contain any airborne particles.

    • Use a micro-spatula for transfers and avoid any actions that could generate dust, such as pouring the dry powder.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Decontamination:

    • After handling, wipe the work surface, balance, and any equipment with a solvent-moistened towel (e.g., 70% ethanol), followed by a dry one. Dispose of these wipes as hazardous waste.

Disposal Plan:
  • Waste Segregation: All materials that have come into direct contact with 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol are considered hazardous waste. This includes:

    • Contaminated PPE (gloves, gown)

    • Weigh boats, contaminated vials

    • Cleaning materials

  • Containerization: Use dedicated, sealed, and clearly labeled hazardous waste containers. The label should include the full chemical name.

  • Regulatory Compliance: Final disposal must be conducted through your institution's Environmental Health & Safety (EH&S) office and in accordance with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert others and contact your institution's EH&S department. For small spills within the fume hood, use a spill kit with an absorbent material appropriate for chemical powders. Do not sweep the dry powder.

By adhering to this comprehensive guide, you can effectively manage the risks associated with handling 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, ensuring a safe and productive research environment.

References

  • 7H-Pyrrolo(2,3-d)pyrimidine - Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Nitrogen-containing heterocyclic compounds (NHCs) as environmental pollutants. MDPI. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Personal Protective Equipment (PPE) for Cytostatics. SKAN AG. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

Sources

Retrosynthesis Analysis

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Method

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Reactant of Route 1
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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